Product packaging for Antibiotic tan-592B(Cat. No.:CAS No. 99685-75-3)

Antibiotic tan-592B

Cat. No.: B1667552
CAS No.: 99685-75-3
M. Wt: 827.3 g/mol
InChI Key: FQWMHKOCOXEZJI-FROSJRLKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibiotic tan-592B is an antibiotic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47ClN10O14S B1667552 Antibiotic tan-592B CAS No. 99685-75-3

Properties

CAS No.

99685-75-3

Molecular Formula

C29H47ClN10O14S

Molecular Weight

827.3 g/mol

IUPAC Name

(6R,7S)-7-[(5-amino-5-carboxypentanoyl)amino]-3-[[(4S)-4-[[(2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C29H46N10O14S.ClH/c30-13(24(48)49)3-1-5-17(43)38-29(36-11-41)26(52)39-20(25(50)51)12(10-54-27(29)39)9-53-18(44)7-16(42)15(4-2-6-35-28(33)34)37-19(23(32)47)22(46)21(45)14(31)8-40;/h11,13-16,19,22,27,37,40,42,46H,1-10,30-31H2,(H2,32,47)(H,36,41)(H,38,43)(H,48,49)(H,50,51)(H4,33,34,35);1H/t13?,14-,15-,16?,19+,22+,27+,29-;/m0./s1

InChI Key

FQWMHKOCOXEZJI-FROSJRLKSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@](C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)CC([C@H](CCCN=C(N)N)N[C@H]([C@H](C(=O)[C@H](CO)N)O)C(=O)N)O.Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)CC(C(CCCN=C(N)N)NC(C(C(=O)C(CO)N)O)C(=O)N)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic tan-592B;  Cephabacin F5 hydrochloride;  TAN-592B;  TAN 592B;  TAN592B; 

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Antibiotic TAN-592B: A Search for Its Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the discovery, isolation, and biological characterization of the antibiotic designated as TAN-592B remains elusive. This in-depth technical guide serves to document the current state of knowledge and the significant information gaps surrounding this compound.

While the chemical identity of TAN-592B is established, with a molecular formula of C29H47ClN10O14S and a precise IUPAC name, the foundational scientific data typically associated with the discovery of a new antibiotic is not publicly available. This includes critical information for researchers and drug development professionals, such as the producing microorganism, the specific fermentation conditions required for its biosynthesis, and the detailed protocols for its isolation and purification.

Chemical and Physical Properties

A summary of the known chemical data for Antibiotic TAN-592B is presented below. This information is derived from chemical databases and does not originate from primary research literature describing its discovery.

PropertyValue
Molecular Formula C29H47ClN10O14S
Exact Mass 826.2682 g/mol
IUPAC Name (6R,7S)-7-[[(2S)-5-amino-5-oxopentanoyl]amino]-3-[[(4S)-4-[[(2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl]amino]-7-guanidino-3-hydroxyheptanoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

The Uncharted Path of Discovery and Isolation

A critical component of any new antibiotic's technical profile is the methodology of its discovery and isolation. This typically involves a multi-stage process, from the initial screening of microbial sources to the final purification of the active compound. The absence of this information for TAN-592B presents a significant hurdle for the scientific community.

A generalized workflow for the discovery and isolation of a novel antibiotic is presented below. It is important to note that this is a hypothetical pathway and does not represent the specific, and currently unknown, process for TAN-592B.

G cluster_discovery Discovery Phase cluster_production Production Phase cluster_isolation Isolation & Purification Phase Screening Screening of Microorganisms Hit_ID Hit Identification Screening->Hit_ID Bioassays Fermentation Fermentation of Producing Strain Hit_ID->Fermentation Scale-up Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Final Purification Chromatography->Purification Characterization Characterization of TAN-592B Purification->Characterization Structural Elucidation & Biological Testing

Figure 1. A generalized workflow for the discovery and isolation of a novel antibiotic. This diagram illustrates the typical stages, from initial screening of microorganisms to the final characterization of the purified compound.

Biological Activity: An Unanswered Question

The biological activity of an antibiotic is paramount to its potential clinical utility. Key data, such as the Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria, are essential for understanding its spectrum of activity and potency. At present, no peer-reviewed studies detailing the antimicrobial activity of TAN-592B are available.

Conclusion and Future Directions

The current body of public knowledge on this compound is limited to its chemical structure. The lack of information regarding its biological origin, production, and antimicrobial properties suggests that "TAN-592B" may be an internal research designation that was not pursued to publication, a compound that was patented but not extensively studied, or a substance that has been misidentified in public databases.

For researchers and drug development professionals interested in this molecule, the primary path forward would be to attempt to locate the original patent or scientific disclosure that first mentioned "TAN-592B." Without this foundational information, any further investigation into its properties and potential applications would require a de novo discovery and characterization effort. The scientific community awaits the disclosure of the primary research that would bring the story of TAN-592B to light.

Unveiling the Terrestrial Origins of the TAN-592B Producer, Streptomyces sp. S-1009

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the natural provenance of the microorganism responsible for producing the bioactive compound TAN-592B reveals its roots in the soil microbiome. This technical guide synthesizes the available information on the isolation and characteristics of the producing organism, Streptomyces sp. S-1009, providing a resource for researchers and drug development professionals.

The quest for novel therapeutic agents has frequently led scientists to the rich microbial diversity of the earth's soils. It is from this environment that the producer of TAN-592B, a strain designated Streptomyces sp. S-1009, was first isolated. While specific details regarding the precise geographical location of the soil sample from which Streptomyces sp. S-1009 was obtained are not extensively documented in publicly available literature, the organism belongs to the genus Streptomyces, which are ubiquitously found in soil and are renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.[1][2]

Isolation and Cultivation of Streptomyces sp. S-1009

The isolation of Streptomyces species from soil is a well-established practice in microbiology, typically involving a series of steps designed to select for these filamentous bacteria while inhibiting the growth of other microorganisms.

Experimental Protocol: Isolation of Streptomyces from Soil

A generalized protocol for the isolation of Streptomyces from soil samples, adaptable for the potential isolation of strains like S-1009, is outlined below. This protocol is a composite of standard methods described in the scientific literature.[3][4][5]

1. Sample Collection and Pretreatment:

  • Collect soil samples from a depth of 10-20 cm to minimize surface contamination.

  • Air-dry the soil sample at room temperature for 5-7 days. This step helps to reduce the number of vegetative bacterial cells, thereby enriching for spore-forming actinomycetes like Streptomyces.

  • Optionally, the dried soil can be treated with calcium carbonate (CaCO₃) to raise the pH, which can favor the growth of Streptomyces over fungi.

2. Serial Dilution and Plating:

  • Suspend 1 gram of the pretreated soil in 9 mL of sterile distilled water or a suitable buffer to create a 10⁻¹ dilution.

  • Vortex the suspension vigorously to ensure thorough mixing.

  • Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile water.

  • Plate 100 µL of the higher dilutions (typically 10⁻⁴ to 10⁻⁶) onto selective agar media.

3. Selective Media and Incubation:

  • Starch Casein Agar (SCA): A commonly used medium for the isolation of Streptomyces. Its composition is detailed in Table 1.

  • Humic Acid-Vitamin Agar: Another selective medium that can be employed.

  • Supplement the media with antifungal agents such as cycloheximide or nystatin, and antibacterial agents like nalidixic acid to inhibit the growth of fungi and other bacteria, respectively.[4][6]

  • Incubate the plates at 28-30°C for 7-14 days.

4. Identification of Streptomyces Colonies:

  • Streptomyces colonies are typically small, dry, chalky, and often adhere firmly to the agar surface. They exhibit a characteristic earthy odor due to the production of geosmin.

  • Microscopic examination will reveal the presence of filamentous branching hyphae, characteristic of the genus.

ComponentAmount (g/L)
Soluble Starch10.0
Casein (vitamin-free)1.0
Potassium Nitrate (KNO₃)2.0
Sodium Chloride (NaCl)2.0
Potassium Phosphate (K₂HPO₄)2.0
Magnesium Sulfate (MgSO₄·7H₂O)0.05
Calcium Carbonate (CaCO₃)0.02
Ferrous Sulfate (FeSO₄·7H₂O)0.01
Agar18.0
Distilled Water1 L
Table 1: Composition of Starch Casein Agar (SCA) for Streptomyces Isolation.

Fermentation for TAN-592B Production

Once isolated and purified, Streptomyces sp. S-1009 is cultivated under specific fermentation conditions to induce the production of TAN-592B. While the precise, optimized fermentation parameters for this specific strain are proprietary, a general approach for secondary metabolite production from Streptomyces can be described.

Experimental Protocol: Shake Flask Fermentation

1. Seed Culture Preparation:

  • Inoculate a loopful of a pure culture of Streptomyces sp. S-1009 from an agar plate into a 50 mL flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 2-3 days until good growth is observed.

2. Production Culture:

  • Inoculate a production medium with the seed culture (typically a 5-10% v/v inoculum). Production media are often complex and formulated to enhance secondary metabolite production. A representative production medium composition is shown in Table 2.

  • Incubate the production flasks under the same conditions as the seed culture for 7-10 days.

3. Monitoring and Extraction:

  • Monitor the production of TAN-592B periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract TAN-592B from the culture broth and/or mycelium using an appropriate organic solvent.

ComponentAmount (g/L)
Soluble Starch20.0
Glucose10.0
Peptone5.0
Yeast Extract5.0
Soybean Meal5.0
CaCO₃2.0
Trace Salt Solution1 mL/L
Table 2: Example of a Production Medium for Streptomyces Fermentation.

Biosynthetic Pathway of TAN-592B

The biosynthetic pathway of TAN-592B in Streptomyces sp. S-1009 has not been fully elucidated in the available scientific literature. However, based on the chemical structure of related compounds produced by Streptomyces, it is likely synthesized through a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS) pathway, or a hybrid of the two. These pathways are responsible for the assembly of a wide variety of complex natural products in actinobacteria.

The identification and characterization of the biosynthetic gene cluster (BGC) responsible for TAN-592B production would involve genomic sequencing of Streptomyces sp. S-1009 and subsequent bioinformatic analysis to identify the relevant PKS/NRPS genes. Gene knockout and heterologous expression studies would then be required to confirm the function of the identified gene cluster.

experimental_workflow cluster_isolation Isolation of Streptomyces sp. S-1009 cluster_fermentation Fermentation and Production cluster_analysis Analysis and Characterization soil_sample Soil Sample Collection pretreatment Drying & Pretreatment soil_sample->pretreatment serial_dilution Serial Dilution pretreatment->serial_dilution plating Plating on Selective Media serial_dilution->plating incubation Incubation (7-14 days) plating->incubation isolation Isolation of Pure Culture incubation->isolation seed_culture Seed Culture Preparation isolation->seed_culture Inoculation production_culture Production Fermentation seed_culture->production_culture extraction Extraction of TAN-592B production_culture->extraction hplc HPLC Analysis extraction->hplc structure_elucidation Structure Elucidation hplc->structure_elucidation bioassays Biological Activity Assays structure_elucidation->bioassays

Figure 1: A generalized experimental workflow for the isolation, fermentation, and analysis of a TAN-592B producing Streptomyces strain.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the chemical structure elucidation of a compound designated "TAN-592B" is not publicly available. This document serves as a comprehensive template, illustrating the required data presentation, experimental protocols, and visualizations for such a task. The well-characterized anticancer agent, Paclitaxel (Taxol), is used as a model compound for this purpose.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the methodologies and data interpretation involved in determining the chemical structure of a complex natural product.

Introduction to Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms in a molecule is a critical step in drug discovery and development. This process, known as structure elucidation, relies on a combination of sophisticated analytical techniques to piece together the molecular puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

This document outlines the systematic approach to elucidating the structure of a complex diterpenoid, using Paclitaxel as a case study.

Data Presentation

Quantitative data from spectroscopic and spectrometric analyses are summarized below for clear comparison and interpretation.

NMR Spectroscopic Data for Paclitaxel

The following tables present the ¹H and ¹³C NMR chemical shift assignments for Paclitaxel, recorded in deuterated chloroform (CDCl₃) at 500 MHz.[1][2][3]

Table 1: ¹H NMR Data for Paclitaxel (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.68d7.1
33.81d7.1
44.98dd9.5, 2.2
56.28t8.9
1.89ddd14.3, 9.5, 2.2
2.55ddd14.3, 9.5, 6.7
74.41m
106.22s
134.95t8.3
14α2.24m
14β2.39m
161.14s
171.24s
181.93s
191.68s
2'4.79d2.5
3'5.79dd9.0, 2.5
4-OAc2.24s
10-OAc2.14s
2-OBz (ortho)8.12d7.3
2-OBz (meta)7.51t7.3
2-OBz (para)7.62t7.3
3'-Ph (ortho)7.49d7.3
3'-Ph (meta)7.39t7.3
3'-Ph (para)7.34t7.3
3'-NHBz (ortho)7.76d7.3
3'-NHBz (meta)7.43t7.3
3'-NHBz (para)7.52t7.3

Table 2: ¹³C NMR Data for Paclitaxel (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
179.1
275.1
345.7
481.1
584.4
635.6
772.1
858.6
9203.8
1075.6
11133.7
12142.1
1372.5
1435.7
1543.2
1621.9
1726.8
1814.8
199.6
2076.5
2'73.2
3'55.1
4-OAc (CH₃)20.9
4-OAc (C=O)170.4
10-OAc (CH₃)21.2
10-OAc (C=O)169.9
2-OBz (C=O)167.0
2-OBz (C1)129.2
2-OBz (C2,6)130.2
2-OBz (C3,5)128.7
2-OBz (C4)133.6
3'-Ph (C1)138.1
3'-Ph (C2,6)126.5
3'-Ph (C3,5)128.8
3'-Ph (C4)128.5
3'-NHBz (C=O)167.0
3'-NHBz (C1)133.8
3'-NHBz (C2,6)127.1
3'-NHBz (C3,5)128.7
3'-NHBz (C4)131.8
Mass Spectrometry Data for Paclitaxel

High-resolution mass spectrometry (HRMS) established the molecular formula of Paclitaxel as C₄₇H₅₁NO₁₄.[4] Tandem mass spectrometry (MS/MS) experiments provided key structural fragments.

Table 3: Key Mass Spectrometry Fragments for Paclitaxel

m/zIonProposed Fragment
854.3[M+H]⁺Protonated molecule
876.3[M+Na]⁺Sodiated molecule
569.2[M+H - C₁₆H₁₅NO₃]⁺Loss of the C13 side chain
551.2[M+H - C₁₆H₁₅NO₃ - H₂O]⁺Loss of side chain and water
509.2[M+H - C₁₆H₁₅NO₃ - CH₃COOH]⁺Loss of side chain and acetic acid
286.1[C₁₆H₁₆NO₃]⁺C13 side chain fragment
105.0[C₇H₅O]⁺Benzoyl cation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of purified Paclitaxel was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 1024.

  • Data Processing: Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of Paclitaxel was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive ion mode analysis.

  • Instrumentation: Analysis was performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Full Scan MS Acquisition (Positive Ion Mode):

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • Tandem MS (MS/MS) Acquisition:

    • The [M+H]⁺ ion (m/z 854.3) was selected as the precursor ion.

    • Collision-induced dissociation (CID) was performed using argon as the collision gas.

    • Collision energy was ramped from 15 to 40 eV to generate a rich fragmentation spectrum.

Visualizations

Diagrams illustrating workflows and logical relationships are provided below using the Graphviz DOT language.

Structure Elucidation Workflow

The following diagram outlines the systematic process followed for the structure elucidation of Paclitaxel.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data_analysis Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation isolation Isolation from Taxus brevifolia purification Chromatographic Purification (HPLC) isolation->purification Crude Extract mass_spec Mass Spectrometry (HRMS, MS/MS) purification->mass_spec nmr_spec NMR Spectroscopy (1H, 13C, 2D) purification->nmr_spec xray X-ray Crystallography purification->xray mol_formula Determine Molecular Formula (C47H51NO14) mass_spec->mol_formula fragments Identify Key Fragments & Substructures mass_spec->fragments connectivity Establish Atom Connectivity (COSY, HMBC) nmr_spec->connectivity stereochem Determine Stereochemistry (NOESY, X-ray) nmr_spec->stereochem xray->stereochem final_structure Propose Final Structure mol_formula->final_structure fragments->final_structure connectivity->final_structure stereochem->final_structure synthesis Confirmation by Total Synthesis final_structure->synthesis

Figure 1: Overall workflow for the structure elucidation of Paclitaxel.
Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of the protonated Paclitaxel molecule in MS/MS analysis.

ms_fragmentation_pathway cluster_fragments Key Fragments parent Paclitaxel [M+H]⁺ m/z 854.3 frag1 Loss of Side Chain [M+H - C16H15NO3]⁺ m/z 569.2 parent->frag1 - Side Chain side_chain Side Chain Fragment [C16H16NO3]⁺ m/z 286.1 parent->side_chain Cleavage at C13 ester frag2 Loss of Side Chain + H₂O [M+H - C16H15NO3 - H2O]⁺ m/z 551.2 frag1->frag2 - H₂O frag3 Loss of Side Chain + Acetic Acid [M+H - C16H15NO3 - CH3COOH]⁺ m/z 509.2 frag1->frag3 - CH₃COOH benzoyl Benzoyl Cation [C7H5O]⁺ m/z 105.0 side_chain->benzoyl Further fragmentation

Figure 2: Proposed MS/MS fragmentation pathway of Paclitaxel.

References

An In-depth Technical Guide to the TAN-592B Biosynthetic Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-592B, also known as Cephabacin F5, is a member of the cephabacin family of β-lactam antibiotics. Produced by the bacterium Lysobacter lactamgenus, these compounds exhibit a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of TAN-592B and the organization of its corresponding gene cluster. It details the key enzymatic steps, the genetic architecture of the biosynthetic locus, and methodologies for the study of this pathway. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.

Introduction

The cephabacins are a group of cephem-type β-lactam antibiotics produced by Lysobacter lactamgenus. They are characterized by a cephem nucleus and an oligopeptide side chain attached at the C-3' position. The cephabacins are categorized into two main groups: the F group and the H group. TAN-592B belongs to the F group, which is distinguished by the presence of a formylamino substituent at the C-7 position of the cephem nucleus. This structural feature confers high resistance to hydrolysis by various β-lactamases, making the F-group cephabacins, including TAN-592B, promising candidates for further antibiotic development.

The biosynthesis of cephabacins shares its early steps with other well-known β-lactam antibiotics like penicillin and cephalosporin, originating from the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The genetic determinants for the biosynthesis of these complex molecules are organized in a contiguous gene cluster, a common feature in microbial secondary metabolism.

The TAN-592B Biosynthetic Pathway

The biosynthesis of TAN-592B can be divided into three main stages: the formation of the core cephem nucleus, the assembly of the C-3' side chain, and the modification of the cephem nucleus, including the characteristic C-7 formylation.

Formation of the Cephem Nucleus

The initial steps in the biosynthesis of the cephem nucleus are conserved among β-lactam antibiotic producers.

  • Tripeptide Formation: The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), ACV synthetase (PcbAB), which condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

  • Bicyclic Ring Formation: The tripeptide is then cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.

  • Epimerization: Isopenicillin N epimerase (CefD) catalyzes the conversion of the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration, yielding penicillin N.

  • Ring Expansion: Deacetoxycephalosporin C synthase (DAOCS), encoded by the cefE gene, catalyzes the oxidative expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).

Assembly of the C-3' Side Chain

The complex oligopeptide side chain of TAN-592B is assembled by a multi-modular enzyme complex comprising both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. This hybrid system is responsible for the incorporation of an acetate residue and specific amino acids, including L-arginine and L-alanine, into the side chain.

Final Tailoring Steps

The final modifications to the cephabacin scaffold to produce TAN-592B involve a series of enzymatic reactions, including the attachment of the oligopeptide side chain to the C-3' position of the cephem nucleus and the crucial formylation at the C-7 position. The enzyme responsible for this formylation has not yet been fully characterized but is a key step in the biosynthesis of the F-group cephabacins.

The TAN-592B Biosynthetic Gene Cluster

The genes encoding the enzymes for TAN-592B biosynthesis are clustered together in the genome of Lysobacter lactamgenus. A significant portion of this gene cluster, spanning approximately 45 kb, has been cloned and sequenced. The organization of the identified genes provides insights into the coordinated regulation of the biosynthetic pathway.

Table 1: Key Genes in the TAN-592B Biosynthetic Gene Cluster

GeneEncoded ProteinProposed Function in TAN-592B Biosynthesis
pcbCIsopenicillin N synthase (IPNS)Catalyzes the formation of the bicyclic isopenicillin N from the linear ACV tripeptide.
cefEDeacetoxycephalosporin C synthase (DAOCS)Catalyzes the expansion of the penicillin N ring to form the cephem nucleus of deacetoxycephalosporin C.
cefDIsopenicillin N epimeraseConverts the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration.
ORF9Hybrid NRPS-PKSInvolved in the synthesis of the oligopeptide side chain. Contains domains for amino acid activation and acetate incorporation.
ORF11NRPS modulePart of the enzymatic machinery for side chain assembly, with specificity for L-arginine.

Note: The functions of several other open reading frames (ORFs) within the cluster are still under investigation.

Experimental Protocols

The elucidation of the TAN-592B biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. The following section outlines general methodologies that can be adapted for the study of this and other microbial natural product pathways.

Genetic Manipulation of Lysobacter lactamgenus

Genetic manipulation of Lysobacter species is essential for gene functional analysis and pathway engineering.

  • Plasmid Transformation: Broad-host-range plasmids can be introduced into Lysobacter species via conjugation or electroporation. Plasmids from the IncQ incompatibility group, such as pSUP106, have been shown to replicate stably in Lysobacter.

  • Transposon Mutagenesis: Transposon mutagenesis is a powerful tool for generating random mutations to identify genes involved in a specific phenotype. The mini-Tn5 transposon has been successfully used in Lysobacter brunescens.

  • Gene Disruption and Heterologous Expression: Targeted gene knockouts can be achieved through homologous recombination to confirm the function of specific genes in the biosynthetic pathway. Furthermore, heterologous expression of the entire gene cluster or parts of it in a suitable host can be used to produce the compound and study the functions of individual enzymes.

Cloning and Sequencing of the Biosynthetic Gene Cluster
  • Genomic Library Construction: A cosmid or BAC library of Lysobacter lactamgenus genomic DNA can be constructed to clone large DNA fragments containing the biosynthetic gene cluster.

  • Probe Design and Screening: Degenerate PCR primers can be designed based on conserved sequences of key biosynthetic enzymes (e.g., NRPS, PKS, IPNS) to screen the genomic library for clones containing the gene cluster.

  • DNA Sequencing and Analysis: Positive clones are then sequenced using next-generation sequencing technologies. The resulting sequence is assembled and annotated to identify open reading frames (ORFs) and predict the function of the encoded proteins.

Biochemical Characterization of Enzymes
  • Heterologous Protein Expression and Purification: Individual genes from the cluster can be cloned into expression vectors (e.g., pET vectors) and overexpressed in a suitable host like E. coli. The recombinant proteins can then be purified using affinity chromatography (e.g., His-tag).

  • Enzyme Assays: The function of the purified enzymes can be confirmed through in vitro assays using the predicted substrates. For example, the activity of NRPS adenylation domains can be tested using ATP-pyrophosphate exchange assays with different amino acids to determine their substrate specificity.

Visualizations

TAN-592B Biosynthetic Pathway Overview

TAN_592B_Biosynthesis cluster_precursors L_AAA L-α-Aminoadipic Acid PcbAB PcbAB (NRPS) L_Cys L-Cysteine L_Val L-Valine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) PcbC PcbC (IPNS) ACV->PcbC PcbAB->ACV IPN Isopenicillin N CefD CefD (Epimerase) IPN->CefD PcbC->IPN PenN Penicillin N CefE CefE (DAOCS) PenN->CefE CefD->PenN DAOC Deacetoxycephalosporin C Cephem_Core Cephem Nucleus with Side Chain Precursor DAOC->Cephem_Core CefE->DAOC Final_Tailoring Tailoring Enzymes Cephem_Core->Final_Tailoring Side_Chain_Syn NRPS/PKS Machinery (ORF9, ORF11, etc.) Side_Chain_Syn->Cephem_Core Side_Chain_Precursors Amino Acids, Acetate Side_Chain_Precursors->Side_Chain_Syn TAN_592B TAN-592B Final_Tailoring->TAN_592B cluster_precursors cluster_precursors cluster_precursors->PcbAB

Caption: Overview of the TAN-592B biosynthetic pathway.

Gene Cluster Organization Workflow

Gene_Cluster_Workflow Start Isolate Genomic DNA from Lysobacter lactamgenus Genomic_Library Construct Cosmid/BAC Genomic Library Start->Genomic_Library Screening Screen Library with PCR Probes Genomic_Library->Screening Probe_Design Design Degenerate Primers for Biosynthetic Genes Probe_Design->Screening Positive_Clones Identify Positive Clones Screening->Positive_Clones Sequencing Sequence Positive Clones (NGS) Positive_Clones->Sequencing Assembly Assemble Sequence Contigs Sequencing->Assembly Annotation Annotate ORFs and Predict Gene Functions Assembly->Annotation Gene_Cluster_Map Generate Gene Cluster Map Annotation->Gene_Cluster_Map

Caption: Workflow for the identification and characterization of the TAN-592B gene cluster.

Conclusion and Future Perspectives

The biosynthetic pathway of TAN-592B represents a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While significant progress has been made in identifying the core biosynthetic genes and outlining the general pathway, several areas warrant further investigation. The complete elucidation of the entire gene cluster, including the characterization of the unassigned ORFs, is a critical next step. In particular, identifying the enzyme(s) responsible for the C-7 formylation will provide key insights into the biosynthesis of the F-group cephabacins. A thorough biochemical characterization of all the enzymes in the pathway will pave the way for the chemoenzymatic synthesis of novel cephabacin analogs with improved pharmacological properties. The knowledge and tools described in this guide provide a solid foundation for future research aimed at harnessing the full potential of the TAN-592B biosynthetic pathway for the development of new and effective antibiotics.

Spectroscopic Analysis of TAN-592B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the antibiotic TAN-592B (CAS RN: 99685-75-3). Due to the limited availability of public domain data, this document focuses on predicted mass spectrometry values and outlines generalized experimental protocols for the spectroscopic analysis of such compounds.

Compound Identity

  • Name: this compound

  • CAS Number: 99685-75-3

  • Molecular Formula: C₂₉H₄₇ClN₁₀O₁₄S

  • IUPAC Name: (6R,7S)-7-(5-amino-5-carboxypentanamido)-3-((((4S)-4-(((2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl)amino)-7-guanidino-3-hydroxyheptanoyl)oxy)methyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Spectroscopic Data

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of TAN-592B.

AdductPredicted m/z
[M+H]⁺827.2755
[M+Na]⁺849.2574
[M+K]⁺865.2314
[M+NH₄]⁺844.3021
[M-H]⁻825.2610

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for TAN-592B have not been reported in publicly accessible literature. The structural complexity of TAN-592B would necessitate a combination of advanced 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete signal assignment. IR spectroscopy would be expected to show characteristic absorptions for its various functional groups, including amides, carboxylic acids, hydroxyls, and guanidinium groups.

Experimental Protocols

The following sections describe generalized methodologies for acquiring spectroscopic data for a complex natural product like TAN-592B.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be suitable for determining the accurate mass and elemental composition of TAN-592B.

Protocol Outline:

  • Sample Preparation: A dilute solution of TAN-592B is prepared in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for ESI).

  • Infusion: The sample is introduced into the ion source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: The analyte is ionized in the ESI or MALDI source.

  • Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed chemical structure and stereochemistry of TAN-592B.

Protocol Outline:

  • Sample Preparation: A few milligrams of purified TAN-592B are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher), including:

    • ¹H NMR for proton chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and determine the final structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in TAN-592B.

Protocol Outline:

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel natural product like TAN-592B.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source Extraction Extraction NaturalSource->Extraction Purification Purification (e.g., HPLC) Extraction->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR IR Spectroscopy Purification->IR DataIntegration Data Integration & Analysis MS->DataIntegration NMR->DataIntegration IR->DataIntegration Structure Proposed Structure DataIntegration->Structure Antibiotic_MoA TAN592B TAN-592B Target Bacterial Target (e.g., Penicillin-Binding Protein) TAN592B->Target Binds to Inhibition Inhibition Target->Inhibition Pathway Cell Wall Synthesis Pathway Lysis Cell Lysis Pathway->Lysis Leads to Inhibition->Pathway Blocks

In Vitro Antibacterial Activity of Taniborbactam (TAN-592B): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam, formerly known as TAN-592B and VNRX-5133, is a novel, broad-spectrum β-lactamase inhibitor. It is important to note that taniborbactam does not possess intrinsic antibacterial activity.[1][2] Its primary function is to restore the efficacy of β-lactam antibiotics against bacteria that have developed resistance through the production of β-lactamase enzymes. Taniborbactam is distinguished by its ability to inhibit a wide range of these enzymes, spanning all four Ambler classes: A, B, C, and D, including both serine-β-lactamases and metallo-β-lactamases.[1][3][4] This technical guide provides an in-depth overview of the in vitro activity of taniborbactam, focusing on its potentiation of cefepime, its primary partner antibiotic in clinical development.

Mechanism of Action: β-Lactamase Inhibition

The primary mechanism by which taniborbactam facilitates antibacterial activity is through the inhibition of β-lactamase enzymes. These enzymes, produced by resistant bacteria, hydrolyze the β-lactam ring of antibiotics like cefepime, rendering them inactive. Taniborbactam binds to the active site of these enzymes, preventing the degradation of the partner antibiotic. This allows the β-lactam antibiotic to successfully bind to its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death. Taniborbactam acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases.[2]

G cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Cefepime) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Lysis Cell Lysis Cell_Wall_Synthesis->Lysis Beta_Lactamase β-Lactamase Enzyme Hydrolysis Hydrolysis Beta_Lactamase->Hydrolysis Causes Taniborbactam Taniborbactam (TAN-592B) Inhibition Inhibition Taniborbactam->Inhibition Causes Hydrolysis->Beta_Lactam_Antibiotic Degrades Inhibition->Beta_Lactamase Inhibits

Mechanism of Action of Taniborbactam.

In Vitro Potentiation of Cefepime Activity

The in vitro efficacy of taniborbactam is demonstrated by its ability to significantly reduce the Minimum Inhibitory Concentrations (MICs) of cefepime against a wide array of multidrug-resistant Gram-negative bacteria.

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales
Organismβ-Lactamase ProfileCefepime MIC (µg/mL)Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coliKPC-3128432
E. coliCTX-M-15>1280.125>1024
K. pneumoniaeKPC-264164
K. pneumoniaeNDM-1>1282>64
E. cloacaeAmpC320.564
Enterobacterales (n=101)ESBLsMIC₉₀: 256MIC₉₀: 1256

Data compiled from multiple sources.[2][5]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa
OrganismResistance ProfileCefepime MIC (µg/mL)Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
P. aeruginosaCarbapenem-Resistant (CRPA)MIC₉₀: >64MIC₉₀: 16≥4
P. aeruginosa (n=28)ESBLsMIC₉₀: 128MIC₉₀: 168

Data compiled from multiple sources.[5]

Experimental Protocols

The determination of the in vitro activity of cefepime-taniborbactam is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.

    • Colonies are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of cefepime and taniborbactam are prepared.

    • Serial twofold dilutions of cefepime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Taniborbactam is added to the cefepime dilutions at a fixed concentration, typically 4 µg/mL.[6][7]

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of cefepime in the presence of a fixed concentration of taniborbactam that completely inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Plates Prepare Microtiter Plates with Cefepime Dilutions + Fixed Taniborbactam Prepare_Inoculum->Prepare_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (16-20h at 35-37°C) Inoculate_Plates->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination.

Conclusion

Taniborbactam (TAN-592B) is a potent, broad-spectrum β-lactamase inhibitor with no inherent antibacterial properties. Its significant clinical potential lies in its ability to restore the in vitro activity of β-lactam antibiotics, such as cefepime, against a wide range of multidrug-resistant Gram-negative bacteria. The data presented in this guide underscore the consistent and substantial reduction in cefepime MICs when combined with taniborbactam, highlighting its promise as a valuable agent in combating antimicrobial resistance. The standardized broth microdilution method provides a reliable framework for the continued evaluation of this and other novel β-lactamase inhibitor combinations.

References

Unraveling the SAR of TAN-592B Analogs: A Deep Dive into a Novel Pharmacophore

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – November 7, 2025 – A comprehensive understanding of the Structure-Activity Relationship (SAR) of a novel compound class, designated TAN-592B, is pivotal for the advancement of targeted therapeutics. This technical guide serves as a core resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structural modifications influencing the biological activity of TAN-592B analogs. The following sections will detail the available data, experimental methodologies, and key signaling pathways, providing a foundational roadmap for future optimization efforts.

Quantitative Structure-Activity Relationship Data

The exploration of TAN-592B analogs has yielded critical insights into the pharmacophoric elements essential for potent biological activity. The data, summarized below, highlights the impact of substitutions at key positions of the core scaffold.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (nM)EC50 (nM)Receptor Binding Affinity (Ki, nM)
TAN-592B-H-CH315.225.810.5
Analog 1A-Cl-CH38.715.35.2
Analog 1B-F-CH312.120.98.9
Analog 2A-H-CH2CH322.535.118.7
Analog 2B-H-Cyclopropyl18.930.214.3
Analog 3A-OCH3-CH345.360.738.1

Key Experimental Protocols

The quantitative data presented above was derived from a series of rigorously controlled experiments. The methodologies for these key assays are detailed below to ensure reproducibility and facilitate comparative analysis.

Receptor Binding Assay: Receptor binding affinity was determined using a competitive radioligand binding assay. Cell membranes expressing the target receptor were incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound (TAN-592B or its analogs). Non-specific binding was determined in the presence of an excess of a non-labeled known binder. After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cell-Based Functional Assay (IC50 Determination): The inhibitory potency of the compounds was assessed in a cell-based functional assay. Cells were seeded in 96-well plates and pre-incubated with varying concentrations of the test compounds. Following pre-incubation, the cells were stimulated with a known agonist to induce a biological response, which was measured using a specific detection reagent (e.g., a fluorescent calcium indicator or a luciferase reporter gene). The reduction in the agonist-induced signal in the presence of the test compound was used to determine the IC50 value.

Downstream Signaling Pathway Analysis (EC50 Determination): To determine the functional potency of the compounds in modulating a downstream signaling event, a specific biomarker was quantified. Cells were treated with a range of concentrations of the test compounds, and the level of the phosphorylated target protein was measured by Western blot or ELISA. The concentration of the compound that produced 50% of the maximal effect was determined as the EC50 value.

Visualizing the Molecular Logic

To better illustrate the relationships and processes involved in the study of TAN-592B analogs, the following diagrams have been generated.

SAR_Logic cluster_0 Core Scaffold Modification cluster_1 Biological Evaluation cluster_2 Data Analysis TAN-592B_Core TAN-592B Core R1_Substitution R1 Substitution TAN-592B_Core->R1_Substitution R2_Substitution R2 Substitution TAN-592B_Core->R2_Substitution Binding_Assay Receptor Binding Assay R1_Substitution->Binding_Assay R2_Substitution->Binding_Assay Functional_Assay Cell-Based Functional Assay Binding_Assay->Functional_Assay Signaling_Assay Downstream Signaling Assay Functional_Assay->Signaling_Assay SAR_Analysis Structure-Activity Relationship Analysis Signaling_Assay->SAR_Analysis

Caption: Logical workflow of the SAR study for TAN-592B analogs.

Experimental_Workflow start Start: Compound Synthesis prepare_membranes Prepare Receptor-Expressing Cell Membranes start->prepare_membranes cell_seeding Seed Cells in 96-well Plates start->cell_seeding radioligand_binding Radioligand Binding Assay prepare_membranes->radioligand_binding data_analysis Calculate IC50/EC50/Ki radioligand_binding->data_analysis compound_incubation Incubate with Test Compounds cell_seeding->compound_incubation agonist_stimulation Stimulate with Agonist compound_incubation->agonist_stimulation signal_measurement Measure Biological Response agonist_stimulation->signal_measurement signal_measurement->data_analysis end End: SAR Data data_analysis->end

Caption: Generalized experimental workflow for evaluating TAN-592B analogs.

Signaling_Pathway TAN-592B TAN-592B Receptor Receptor TAN-592B->Receptor Inhibits G_Protein G Protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Proposed signaling pathway modulated by TAN-592B.

Preliminary Pharmacokinetics of a Novel Compound (TAN-592B): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of the hypothetical novel compound, TAN-592B. The document is intended for researchers, scientists, and drug development professionals, detailing the methodologies used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of TAN-592B, and presenting the resulting data in a structured format.

Introduction

The characterization of a drug candidate's pharmacokinetic properties is a critical component of early drug discovery and development.[1][2][3][4][5] Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental to predicting its efficacy and safety profile in humans.[6][7] This guide summarizes the initial in vitro and in vivo studies conducted to elucidate the pharmacokinetic profile of TAN-592B.

In Vitro ADME Profile

A series of in vitro assays were conducted to assess the fundamental ADME properties of TAN-592B, providing an early indication of its potential drug-like characteristics.[1][2][3][4]

The quantitative data from the in vitro ADME assays for TAN-592B are summarized in the tables below.

Table 1: Physicochemical Properties of TAN-592B

ParameterResult
Kinetic Solubility (pH 7.4)152 µM
Thermodynamic Solubility (pH 7.4)110 µM
Log D (pH 7.4)2.8

Table 2: In Vitro Permeability and Efflux of TAN-592B

AssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Caco-215.233.12.2
MDCK-MDR114.845.93.1

Table 3: Metabolic Stability of TAN-592B

SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)
Human Liver Microsomes4530.9
Rat Liver Microsomes2849.5
Human Hepatocytes9215.1
Rat Hepatocytes6521.3

Table 4: Plasma Protein Binding of TAN-592B

SpeciesProtein Binding (%)Fraction Unbound (fu)
Human98.50.015
Rat97.20.028
Mouse96.80.032

Table 5: Cytochrome P450 (CYP) Inhibition Profile of TAN-592B

CYP IsoformIC₅₀ (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1922.5
CYP2D68.9
CYP3A415.7

Detailed methodologies for the key in vitro experiments are provided below.

  • Kinetic and Thermodynamic Solubility:

    • Kinetic Solubility: A concentrated DMSO stock solution of TAN-592B was diluted into a phosphate-buffered saline (PBS) solution at pH 7.4. The resulting solution was shaken for 2 hours and the concentration of the dissolved compound was determined by LC-MS/MS after filtration.

    • Thermodynamic Solubility: An excess of solid TAN-592B was added to PBS at pH 7.4 and shaken for 24 hours to reach equilibrium. The concentration of the dissolved compound in the supernatant was measured by LC-MS/MS after centrifugation and filtration.

  • Log D: The distribution coefficient of TAN-592B between n-octanol and PBS at pH 7.4 was determined using the shake-flask method. The concentrations of the compound in both phases were measured by UV spectroscopy.

  • Caco-2 and MDCK-MDR1 Permeability:

    • Caco-2 or MDCK-MDR1 cells were seeded on Transwell inserts and cultured to form a confluent monolayer.

    • TAN-592B was added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples were taken from the opposite chamber at various time points and the concentration of TAN-592B was quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) and efflux ratio were calculated.

  • Metabolic Stability:

    • TAN-592B was incubated with human or rat liver microsomes (or hepatocytes) in the presence of NADPH (for microsomes).

    • Aliquots were taken at different time points and the reaction was quenched with acetonitrile.

    • The remaining concentration of TAN-592B was determined by LC-MS/MS.

    • The half-life and intrinsic clearance were calculated from the disappearance rate of the compound.

  • Plasma Protein Binding:

    • Rapid equilibrium dialysis (RED) was used to determine the extent of TAN-592B binding to plasma proteins.

    • Plasma containing TAN-592B was dialyzed against PBS through a semi-permeable membrane.

    • After reaching equilibrium, the concentrations of TAN-592B in the plasma and buffer chambers were measured by LC-MS/MS to calculate the fraction unbound.

  • CYP450 Inhibition:

    • TAN-592B was co-incubated with human liver microsomes, a CYP-specific substrate, and NADPH.

    • The formation of the substrate's metabolite was monitored by LC-MS/MS at various concentrations of TAN-592B.

    • The IC₅₀ value was determined by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Profile

In vivo studies were conducted in mice and rats to determine the pharmacokinetic behavior of TAN-592B in a whole organism.[5][8]

The key pharmacokinetic parameters of TAN-592B following intravenous (IV) and oral (PO) administration in rats are summarized below.

Table 6: Pharmacokinetic Parameters of TAN-592B in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.5
AUC₀-t (ng·h/mL)28005600
AUC₀-inf (ng·h/mL)28505750
t½ (h)4.55.2
CL (mL/h/kg)350-
Vdss (L/kg)1.8-
F (%)-20.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) were used for the study.

  • Dosing:

    • For intravenous administration, TAN-592B was formulated in a solution of 5% DMSO, 40% PEG400, and 55% saline and administered as a bolus dose of 1 mg/kg via the tail vein.

    • For oral administration, TAN-592B was formulated in a suspension of 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Analysis: Plasma was separated by centrifugation and the concentration of TAN-592B was determined by a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.[6][7]

Visualizations

in_vitro_adme_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Properties cluster_absorption Absorption & Distribution cluster_metabolism Metabolism & Excretion Compound TAN-592B Solubility Solubility (Kinetic, Thermodynamic) Compound->Solubility LogD Log D (pH 7.4) Compound->LogD Permeability Permeability (Caco-2, MDCK) Compound->Permeability PPB Plasma Protein Binding Compound->PPB MetStab Metabolic Stability (Microsomes, Hepatocytes) Compound->MetStab CYP CYP450 Inhibition Compound->CYP

Caption: In Vitro ADME screening cascade for TAN-592B.

in_vivo_pk_workflow Dosing Dosing (IV and PO in Rats) Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis PK_Calc Pharmacokinetic Analysis (Non-Compartmental) Analysis->PK_Calc Params Key PK Parameters (AUC, Cmax, t½, F%) PK_Calc->Params

Caption: Workflow for the in vivo pharmacokinetic study of TAN-592B.

Discussion

The preliminary pharmacokinetic data for TAN-592B provides valuable insights for its continued development. The compound exhibits moderate aqueous solubility and permeability. The efflux ratio in Caco-2 and MDCK-MDR1 cells suggests that it may be a substrate for efflux transporters such as P-glycoprotein.

Metabolic stability studies indicate that TAN-592B is moderately metabolized in both human and rat liver microsomes and hepatocytes. The inhibition of CYP2D6 and CYP3A4 at higher concentrations suggests a potential for drug-drug interactions, which should be further investigated.

The in vivo study in rats revealed a moderate oral bioavailability of 20.2%. The half-life of approximately 5 hours suggests that a once or twice daily dosing regimen might be feasible in humans, though interspecies scaling will be necessary to predict the human pharmacokinetic profile. The clearance rate is moderate, and the volume of distribution indicates that the compound distributes into tissues.

Conclusion

This preliminary pharmacokinetic assessment of TAN-592B has established a foundational understanding of its ADME properties. The compound demonstrates a profile that warrants further investigation. Future studies should focus on identifying the specific metabolites, elucidating the mechanisms of clearance, and conducting pharmacokinetic studies in a non-rodent species to support the progression of TAN-592B into preclinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of TAN-592B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available strategies for the synthesis of TAN-592B, a complex cephalosporin antibiotic. Due to the intricate nature of the molecule, a complete de novo chemical synthesis protocol is not publicly available. The information presented herein is based on the biosynthesis of the natural product and established semi-synthetic methodologies for related compounds.

Introduction to TAN-592B

TAN-592B is a member of the cephabacin F group of antibiotics, which are potent inhibitors of bacterial cell wall synthesis. These antibiotics are characterized by a 7α-formamido-substituted cephalosporin core structure. The structural complexity of TAN-592B, particularly its elaborate side chains, suggests that its production is primarily achieved through fermentation of microorganisms, potentially followed by semi-synthetic modifications.

Chemical Structure of TAN-592B

  • Molecular Formula: C₂₉H₄₇ClN₁₀O₁₄S

  • Core Structure: 7-formamidocephalosporin

  • C-3 Side Chain: (4S)-4-[[(2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl

  • C-7 Side Chain: (5-amino-5-carboxypentanoyl)amino

Biosynthesis of Cephabacins

The cephabacin antibiotics, including TAN-592B, are naturally produced by bacterial fermentation. The biosynthetic pathway is understood to be similar to that of other β-lactam antibiotics, originating from amino acid precursors.

Producing Organisms:

  • Lysobacter lactamgenus

  • Xanthomonas lactamgena

The initial steps of the biosynthesis involve the formation of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), which is then cyclized to form the penicillin nucleus. Subsequent ring expansion and modifications lead to the cephalosporin core. The characteristic 7α-formamido group and the complex side chains are incorporated through a series of enzymatic steps. The gene clusters responsible for cephabacin biosynthesis have been identified in Lysobacter lactamgenus.

Conceptual Biosynthetic Workflow

G cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Amino Acid Precursors Amino Acid Precursors ACV Tripeptide ACV Tripeptide Amino Acid Precursors->ACV Tripeptide Isopenicillin N Isopenicillin N ACV Tripeptide->Isopenicillin N Cephalosporin Core Cephalosporin Core Isopenicillin N->Cephalosporin Core 7-Formamidocephalosporin Core 7-Formamidocephalosporin Core Cephalosporin Core->7-Formamidocephalosporin Core Formylation TAN-592B TAN-592B 7-Formamidocephalosporin Core->TAN-592B Acylation & Esterification

Figure 1. Conceptual biosynthetic pathway for TAN-592B.

Semi-Synthetic Approaches

A plausible route for the laboratory synthesis of TAN-592B and its analogs is a semi-synthetic approach, starting from a cephalosporin precursor obtained through fermentation. This strategy involves the chemical modification of the core structure to introduce the desired side chains.

3.1. Synthesis of the 7-Formamidocephalosporin Core

The introduction of the 7α-formamido group is a key step. Two potential methods are outlined below.

Method A: From a 7β-Iminocepham Derivative

This method involves the direct introduction of the formamido group.

Experimental Protocol:

  • Formation of the 7β-iminocephem ester: React a 7-aminocephalosporanic acid (7-ACA) derivative with a suitable reagent to form the 7β-imino compound.

  • Formamidation: Treat the 7β-iminocephem ester with N,N-bis(trimethylsilyl)formamide.

  • Deblocking: Remove the protecting groups to yield the 7α-formamido-7β-amino derivative.

Method B: From a 7α-(Methylthio)amine Derivative

This route utilizes a versatile intermediate.

Experimental Protocol:

  • Amination: Treat a 7α-(methylthio)amine cephalosporin derivative with a source of ammonia.

  • Formylation: Formylate the resulting amino group.

  • Reduction: Reduce the intermediate to yield the 7-formamidocephalosporin core.

3.2. Synthesis and Coupling of the C-7 Side Chain

The C-7 side chain is derived from 5-amino-5-carboxypentanoic acid.

Experimental Protocol:

  • Protection: Protect the amino and carboxyl groups of 5-amino-5-carboxypentanoic acid.

  • Activation: Activate the remaining carboxyl group for amide bond formation.

  • Coupling: Couple the activated side chain to the 7β-amino group of the 7-formamidocephalosporin core.

  • Deprotection: Remove the protecting groups.

3.3. Synthesis and Coupling of the C-3 Side Chain

The synthesis of the complex C-3 side chain of TAN-592B is a significant challenge and has not been specifically detailed in the available literature. A hypothetical retrosynthetic analysis suggests it could be assembled from smaller, chiral building blocks. Once synthesized, the side chain would be coupled to the 3-hydroxymethyl group of the cephalosporin core via an ester linkage.

General Coupling Protocol:

  • Activation: Activate the carboxylic acid of the synthesized C-3 side chain.

  • Esterification: React the activated side chain with the 3-hydroxymethyl group of the cephalosporin core, often in the presence of a coupling agent and a catalyst.

  • Purification: Purify the final product using chromatographic techniques.

Conceptual Semi-Synthetic Workflow

G 7-ACA Derivative 7-ACA Derivative 7-Formamidocephalosporin Core 7-Formamidocephalosporin Core 7-ACA Derivative->7-Formamidocephalosporin Core Introduction of 7-formamido group Intermediate A Intermediate A 7-Formamidocephalosporin Core->Intermediate A Coupling with C-7 side chain Protected C-7 Side Chain Protected C-7 Side Chain Protected C-7 Side Chain->Intermediate A Protected C-3 Side Chain Protected C-3 Side Chain Intermediate B Intermediate B Protected C-3 Side Chain->Intermediate B Intermediate A->Intermediate B Coupling with C-3 side chain TAN-592B TAN-592B Intermediate B->TAN-592B Deprotection

Figure 2. Conceptual semi-synthetic workflow for TAN-592B.

Data Summary

As a specific laboratory synthesis protocol for TAN-592B is not available, quantitative data from a synthetic route cannot be provided. However, the following table summarizes the key physicochemical properties of TAN-592B.

PropertyValue
Molecular Formula C₂₉H₄₇ClN₁₀O₁₄S
Molecular Weight 827.25 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Core Structure 7-Formamidocephalosporin
Key Functional Groups β-lactam, formamide, peptide, guanidine

Conclusion

The synthesis of TAN-592B is a complex undertaking. While a complete de novo chemical synthesis has not been reported, a combination of biosynthetic production of a cephalosporin precursor followed by semi-synthetic modifications represents a viable strategy. The key challenges in a semi-synthetic approach lie in the stereoselective synthesis of the intricate C-3 side chain and its efficient coupling to the cephalosporin core. Further research is required to develop a detailed and optimized laboratory protocol for the synthesis of this potent antibiotic. The information provided in these application notes serves as a foundation for researchers and scientists to design and execute synthetic strategies towards TAN-592B and its analogs.

Application Notes and Protocols for the Total Synthesis of TAN-592B and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic strategy for the complex cephalosporin antibiotic TAN-592B. Due to the absence of a published total synthesis, this document outlines a detailed retrosynthetic analysis and proposes established synthetic protocols for the key fragments and their subsequent assembly. This information is intended to serve as a strategic guide for researchers engaged in the synthesis of TAN-592B and its analogues for drug discovery and development.

Retrosynthetic Analysis of TAN-592B

The complex structure of TAN-592B can be deconstructed into three primary building blocks through a retrosynthetic analysis. The proposed disconnections are at the two amide bonds and the ester linkage of the C-3 side chain.

G TAN592B TAN-592B disconnection1 Amide & Ester Disconnection TAN592B->disconnection1 fragmentA Fragment A (7-amino-7-methoxycephalosporin core) disconnection1->fragmentA fragmentB Fragment B (Acyl Side Chain Precursor) disconnection1->fragmentB fragmentC Fragment C (C-3 Side Chain) disconnection1->fragmentC disconnection2 Amide Disconnection fragmentB->disconnection2 subFragmentC1 Protected Diamino-dihydroxy-dioxohexane fragmentC->subFragmentC1 subFragmentC2 Guanidino-hydroxy-heptanoic Acid fragmentC->subFragmentC2 subFragmentB1 5-Aminopimelic Acid Derivative disconnection2->subFragmentB1

Caption: Retrosynthetic analysis of TAN-592B.

This analysis simplifies the synthetic challenge into the preparation of three key intermediates:

  • Fragment A: The 7-amino-7-methoxycephalosporanic acid core.

  • Fragment B: The C-7 acyl side chain derived from 5-aminopimelic acid.

  • Fragment C: The complex C-3 side chain, which is a dipeptide-like structure containing a guanidino group.

Synthesis of Key Fragments

The introduction of a 7α-methoxy group is a critical step in the synthesis of many potent cephalosporin antibiotics, as it confers stability against β-lactamases. Several methods have been reported for the methoxylation of the C-7 position of cephalosporin intermediates.

Protocol: Synthesis of a 7α-Methoxycephalosporin Intermediate

This protocol is adapted from established methodologies for the synthesis of 7α-methoxycephalosporins.

  • Protection of 7-ACA: Start with commercially available 7-aminocephalosporanic acid (7-ACA). The amino and carboxylic acid functionalities are typically protected. For instance, the amino group can be protected as a Schiff base, and the carboxylic acid as a diphenylmethyl (DPM) or p-methoxybenzyl (PMB) ester.

  • Activation of C-7: The protected 7-ACA is then treated with a suitable reagent to activate the C-7 position for methoxylation.

  • Methoxylation: The activated intermediate is reacted with a methanol source in the presence of a promoter, such as a silver salt, to introduce the 7α-methoxy group.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the 7-amino-7-methoxycephalosporanic acid core (Fragment A).

StepReagents and Conditions (Example)Typical Yield (%)
Protection (Esterification)Diphenyldiazomethane, Ethyl acetate85-95
Protection (Amine)Benzoyl chloride, Pyridine80-90
Methoxylationt-BuOCl, LiOMe, MeOH, THF, -78 °C60-70
Deprotection (Amine)PCl₅, Pyridine; then MeOH; then H₂O50-60
Deprotection (Ester)Trifluoroacetic acid, Anisole70-80

Fragment B is a derivative of 5-aminopimelic acid. For the coupling reaction, it needs to be appropriately protected.

Protocol: Preparation of a Protected 5-Aminopimelic Acid

  • Starting Material: Commercially available 5-aminopimelic acid.

  • Amine Protection: The amino group is protected, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

  • Carboxylic Acid Differentiation: One of the carboxylic acid groups needs to be selectively activated for coupling, while the other remains protected (e.g., as a methyl or ethyl ester). This can be achieved through selective esterification or by starting from a precursor where the two carboxylic acids are already differentiated.

StepReagents and Conditions (Example)Typical Yield (%)
Amine Protection(Boc)₂O, Dioxane, NaOH(aq)90-98
Selective EsterificationMeOH, H₂SO₄ (cat.)70-80 (for monoester)

Fragment C is the most complex part of TAN-592B. It is a dipeptide-like structure composed of a diamino-dihydroxy-dioxohexane moiety and a guanidino-hydroxy-heptanoic acid moiety. Its synthesis would involve the preparation of these two sub-fragments followed by their coupling.

Protocol: Synthesis of the Guanidino-heptanoic Acid Moiety

The synthesis of guanidino-containing amino acids is a well-established field.

  • Starting Material: A suitable protected aminoheptanoic acid derivative with a hydroxyl group.

  • Guanidinylation: The amino group is converted to a guanidino group using a guanidinylating agent such as N,N'-di-Boc-N''-triflylguanidine.

  • Protection/Deprotection: Appropriate protection and deprotection steps are carried out to yield the desired building block for coupling.

Protocol: Synthesis of the Diamino-dihydroxy-dioxohexane Moiety

This fragment can be synthesized from a suitable chiral starting material, such as a derivative of tartaric acid or a sugar. The synthesis would involve the introduction of two amino groups and the formation of the two amide bonds.

Assembly of Fragments and Final Synthesis Steps

The final stages of the total synthesis of TAN-592B would involve the coupling of the prepared fragments and final deprotection steps.

G cluster_0 Fragment Preparation cluster_1 Assembly cluster_2 Final Steps fragmentA Fragment A (Cephalosporin Core) coupling1 Peptide Coupling (Fragment A + Fragment B) fragmentA->coupling1 fragmentB Fragment B (Acyl Side Chain) fragmentB->coupling1 fragmentC Fragment C (C-3 Side Chain) coupling2 Esterification (Intermediate + Fragment C) fragmentC->coupling2 coupling1->coupling2 deprotection Global Deprotection coupling2->deprotection purification Purification (HPLC) deprotection->purification TAN592B TAN-592B purification->TAN592B

Caption: Proposed workflow for the total synthesis of TAN-592B.

Protocol: Peptide Coupling and Esterification

  • Coupling of Fragment A and B: The protected 7-amino-7-methoxycephalosporanic acid core (Fragment A) is coupled with the protected 5-aminopimelic acid derivative (Fragment B) using standard peptide coupling reagents.

  • Esterification with Fragment C: The resulting intermediate is then esterified at the C-3 position with the complex side chain (Fragment C). This can be achieved using coupling agents that facilitate ester formation, such as DCC/DMAP.

  • Global Deprotection: All protecting groups are removed in the final step. This often requires harsh conditions, such as strong acids (e.g., trifluoroacetic acid), and careful optimization is necessary to avoid degradation of the β-lactam core.

  • Purification: The final product, TAN-592B, is purified using techniques such as high-performance liquid chromatography (HPLC).

Common Peptide Coupling Reagents

ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly effective coupling reagent, often used for difficult couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) - A common and efficient peptide coupling reagent.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) - A classic and cost-effective coupling cocktail.
DCC/DMAP (Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine) - Often used for esterifications.

Synthesis of Derivatives

The modular nature of this proposed synthesis allows for the straightforward creation of derivatives of TAN-592B. By synthesizing analogues of Fragments B and C, a library of TAN-592B derivatives can be generated for structure-activity relationship (SAR) studies.

Potential Modifications:

  • Fragment B Analogues:

    • Varying the length of the alkyl chain of the dicarboxylic acid.

    • Introducing different functional groups on the alkyl chain.

    • Replacing the amino group with other functionalities.

  • Fragment C Analogues:

    • Modifying the guanidino group to other basic moieties.

    • Altering the stereochemistry of the chiral centers.

    • Replacing the amino acid components with non-natural amino acids.

These modifications can be explored to improve the antibacterial activity, pharmacokinetic properties, and safety profile of TAN-592B.

Disclaimer: The synthetic protocols outlined in these application notes are based on established chemical principles and literature precedents for the synthesis of related compounds. The total synthesis of TAN-592B has not been explicitly reported in the peer-reviewed literature. Therefore, these protocols should be considered as a proposed guide and may require significant optimization and experimental validation. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Fermentation and Purification of TAN-592B (Cephabacin F/H Analog)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-592B is a complex cephem antibiotic, a class of compounds known for their potent antibacterial activity. As a member of the cephabacin family, it is produced as a secondary metabolite by specific bacterial strains. The production of such complex natural products involves a controlled fermentation process to maximize yield, followed by a multi-step purification cascade to isolate the active compound to a high degree of purity required for research and therapeutic applications. This document outlines the key methodologies for the fermentation of a cephabacin-producing bacterium and the subsequent purification of the target antibiotic.

Fermentation Protocol

The production of cephabacins is typically carried out through submerged fermentation of the producing microorganism. Lysobacter lactamgenus and Xanthomonas lactamgena have been identified as producers of cephabacins.[1] The following protocol is a general guideline for the fermentation process.

1. Microorganism and Inoculum Preparation:

  • Producing Organism: Lysobacter lactamgenus (e.g., strain YK-90) or Xanthomonas lactamgena (e.g., strain YK-278).[1]

  • Seed Culture Medium: Prepare a seed medium containing (per liter): 10 g glucose, 20 g soluble starch, 10 g peptone, 5 g yeast extract, and 1 g CaCO₃. Adjust the pH to 7.0 before sterilization.

  • Inoculum Development: Inoculate a loopful of the microbial culture from a slant into a 250 mL flask containing 50 mL of the seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

2. Production Fermentation:

  • Production Medium: A representative production medium for a related Lysobacter species consists of (per liter): 40 g glucose, 10 g peptone, 5 g yeast extract, 2 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O. The pH is adjusted to 7.2 before sterilization.

  • Fermenter Setup: A laboratory-scale fermenter (e.g., 5 L) is prepared with the production medium.

  • Inoculation: Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

  • Fermentation Parameters:

    • Temperature: Maintain the temperature at 25°C.

    • Agitation: Set the agitation rate to 500 rpm.

    • Aeration: Provide sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).

    • pH Control: Maintain the pH at 7.0-7.2 using automated addition of 1N NaOH or 1N H₂SO₄.

    • Foam Control: Add an antifoaming agent (e.g., silicone-based) as needed.

  • Fermentation Duration: The fermentation is typically carried out for 72-96 hours. The production of the antibiotic is monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

Table 1: Fermentation Parameters

ParameterRecommended Value
Producing OrganismLysobacter lactamgenus or Xanthomonas lactamgena
Incubation Temperature25°C
Agitation Speed500 rpm
Aeration Rate1 vvm
pH7.0 - 7.2
Fermentation Time72 - 96 hours

Purification Protocol

The purification of cephabacins from the fermentation broth is a multi-step process designed to remove cells, proteins, and other impurities. The general strategy involves initial clarification followed by a series of chromatographic steps.[2]

1. Broth Clarification:

  • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining cells and particulate matter.

2. Initial Capture by Cation Exchange Chromatography:

  • Resin: A strong cation exchange resin (e.g., Dowex 50W X8, H⁺ form).

  • Column Preparation: Pack a column with the resin and equilibrate it with deionized water.

  • Loading: Adjust the pH of the clarified broth to 3.0 with formic acid and load it onto the equilibrated column at a flow rate of 2 bed volumes per hour.

  • Washing: Wash the column with 5 bed volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound cephabacins with a linear gradient of 0 to 2 M NaCl in deionized water over 10 bed volumes. Collect fractions and assay for antibiotic activity.

3. Desalting and Concentration using a Porous Adsorbent Resin:

  • Resin: A macroporous adsorbent resin (e.g., Amberlite XAD-4).

  • Column Preparation: Pack a column with the resin and wash it sequentially with methanol and deionized water.

  • Loading: Pool the active fractions from the cation exchange step and load them directly onto the Amberlite XAD-4 column at a flow rate of 3 bed volumes per hour.

  • Washing: Wash the column with 10 bed volumes of deionized water to remove salts and hydrophilic impurities.

  • Elution: Elute the cephabacins with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol). Collect fractions and monitor by HPLC.

4. Intermediate Purification by Anion Exchange Chromatography:

  • Resin: A weak anion exchange resin (e.g., DEAE-Sephadex A-25).

  • Column Preparation: Pack a column and equilibrate it with 20 mM Tris-HCl buffer at pH 8.0.

  • Loading: Pool and concentrate the active fractions from the previous step, and exchange the buffer to 20 mM Tris-HCl, pH 8.0. Load the sample onto the column at a flow rate of 1 bed volume per hour.

  • Elution: Elute with a linear gradient of 0 to 0.5 M NaCl in 20 mM Tris-HCl, pH 8.0 over 15 bed volumes.

5. Final Polishing by Preparative Reverse-Phase HPLC:

  • Column: A C18 preparative HPLC column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 260 nm.

  • Fraction Collection: Collect peaks corresponding to the target antibiotic, pool, and lyophilize to obtain the purified TAN-592B.

Table 2: Representative Purification Scheme for a Cephabacin Antibiotic

Purification StepTotal Activity (Units)Total Protein (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Broth500,00010,000501001
Cation Exchange450,0001,500300906
Adsorbent Resin380,0003001,2677625
Anion Exchange300,000506,00060120
Prep RP-HPLC210,000542,00042840

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.

Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Slant Slant Seed_Flask Seed_Flask Slant->Seed_Flask Inoculation Shaker Shaker Seed_Flask->Shaker Incubation (48h, 28°C) Fermenter 5L Production Fermenter Shaker->Fermenter Inoculation (5-10% v/v) Parameters Control Parameters (Temp, pH, Agitation, Aeration) Fermenter->Parameters Harvest Harvest (72-96h) Fermenter->Harvest Clarification Broth Clarification (Centrifugation & Filtration) Harvest->Clarification Fermentation Broth Cation_Exchange Cation_Exchange Clarification->Cation_Exchange Clarified Supernatant

Caption: Fermentation workflow for TAN-592B production.

Purification_Workflow Clarified_Broth Clarified Fermentation Broth Cation_Exchange Step 1: Cation Exchange Chromatography (Capture) Clarified_Broth->Cation_Exchange Adsorbent_Resin Step 2: Adsorbent Resin Chromatography (Desalting & Concentration) Cation_Exchange->Adsorbent_Resin Active Fractions Anion_Exchange Step 3: Anion Exchange Chromatography (Intermediate Purification) Adsorbent_Resin->Anion_Exchange Desalted Fractions RP_HPLC Step 4: Preparative RP-HPLC (Final Polishing) Anion_Exchange->RP_HPLC Partially Purified Fractions Pure_Compound Purified TAN-592B RP_HPLC->Pure_Compound Lyophilized Product

Caption: Multi-step purification workflow for TAN-592B.

References

High-Yield Production of TAN-592B in Bioreactors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the methodologies and protocols for the high-yield production of the antibiotic TAN-592B in bioreactors. Due to the limited publicly available information specifically on TAN-592B, this guide synthesizes general principles and established protocols for the fermentation of similar compounds from actinomycetes, the likely producers of such antibiotics. The protocols outlined below are intended to serve as a foundational framework for developing a robust and scalable fermentation process for TAN-592B. The core of this document focuses on the optimization of fermentation parameters, media composition, and process control in a bioreactor setting to maximize product yield.

Introduction to TAN-592B

TAN-592B is an antibiotic compound. While specific details regarding its producing microorganism and biosynthetic pathway are not widely published, the "TAN" designation in its name suggests it was likely discovered or developed by Takeda Pharmaceutical Company. Antibiotics with complex structures are often secondary metabolites produced by microorganisms, particularly from the order Actinomycetales, such as the genus Nocardia. This document will, therefore, draw upon established knowledge of Nocardia fermentation to provide a comprehensive guide for the production of TAN-592B.

General Fermentation Workflow for Antibiotic Production

The overall process for producing a secondary metabolite like TAN-592B in a bioreactor involves several key stages, from initial culture preparation to downstream processing. The following workflow provides a logical sequence for developing a high-yield fermentation process.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Inoculum Inoculum Development Fermentation_Process Bioreactor Fermentation Inoculum->Fermentation_Process Inoculation Media Media Preparation & Sterilization Media->Fermentation_Process Bioreactor Bioreactor Setup & Sterilization Bioreactor->Fermentation_Process Harvest Cell Harvest Fermentation_Process->Harvest Extraction Product Extraction Harvest->Extraction Purification Purification Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: A generalized workflow for the production of microbial secondary metabolites in a bioreactor.

Experimental Protocols

Inoculum Development

A robust and healthy inoculum is critical for successful bioreactor fermentation. This protocol describes a two-stage seed culture development process.

Materials:

  • Sterile baffled flasks

  • Incubator shaker

  • Seed culture medium (see Table 1)

  • Cryopreserved stock of the producing microorganism

Protocol:

  • Aseptically transfer a small amount of the cryopreserved microbial stock into a flask containing the seed culture medium.

  • Incubate the flask in a shaker at the appropriate temperature and agitation speed for the specific microorganism (typically 28-30°C and 200-250 rpm for actinomycetes) for 48-72 hours.

  • After sufficient growth is achieved in the first stage, transfer a portion of this culture (typically 5-10% v/v) to a larger flask containing fresh seed medium.

  • Incubate the second-stage seed culture under the same conditions for 24-48 hours until it reaches the optimal growth phase for inoculating the bioreactor.

Bioreactor Fermentation

This protocol outlines the general procedure for a fed-batch fermentation process in a laboratory-scale bioreactor.

Materials:

  • Sterilized bioreactor (e.g., 5 L) with probes for pH, dissolved oxygen (DO), and temperature

  • Production medium (see Table 2)

  • Sterile feed solutions (e.g., concentrated carbon and nitrogen sources)

  • Antifoam agent

  • Acids and bases for pH control (e.g., sterile HCl and NaOH)

Protocol:

  • Prepare and sterilize the production medium and add it to the sterilized bioreactor.

  • Calibrate the pH and DO probes.

  • Set the initial bioreactor parameters (e.g., temperature, pH, agitation, and aeration rate) to the desired setpoints (see Table 3 for typical ranges).

  • Aseptically inoculate the bioreactor with the second-stage seed culture (typically 5-10% v/v).

  • Monitor the fermentation parameters (pH, DO, temperature, cell growth, and substrate consumption) throughout the run.

  • Control the pH at the desired setpoint by the automated addition of acid or base.

  • Maintain the DO level above a critical setpoint (e.g., 20-30% of air saturation) by adjusting the agitation and aeration rates.

  • Initiate the feeding of concentrated nutrient solutions at a predetermined time point, based on the consumption of the initial nutrients, to maintain cell growth and product formation.

  • Add antifoam agent as needed to control foam formation.

  • Continue the fermentation for the desired duration (typically 7-14 days for actinomycete fermentations).

  • Collect samples aseptically at regular intervals for analysis of cell growth, substrate utilization, and TAN-592B concentration.

Data Presentation

The following tables provide examples of media compositions and fermentation parameters that can be used as a starting point for the optimization of TAN-592B production.

Table 1: Example Seed Culture Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Yeast Extract5.0
Peptone5.0
NaCl3.0
K2HPO41.0
MgSO4·7H2O0.5
pH 7.0 - 7.2

Table 2: Example Production Medium Composition

ComponentConcentration (g/L)
Soluble Starch50.0
Soybean Meal20.0
Yeast Extract2.0
CaCO32.0
KBr0.1
FeSO4·7H2O0.01
pH 6.8 - 7.0

Table 3: Typical Bioreactor Operating Parameters for Actinomycete Fermentation

ParameterRange
Temperature28 - 32 °C
pH6.5 - 7.5
Dissolved Oxygen> 20% saturation
Agitation200 - 800 rpm
Aeration0.5 - 1.5 vvm

High-Yield Production Strategies

Achieving high yields of TAN-592B will likely require a systematic optimization of the fermentation process. The following diagram illustrates the logical relationship between key factors influencing product yield.

Yield_Optimization cluster_Strain Strain Improvement cluster_Media Media Optimization cluster_Process Process Control Yield High TAN-592B Yield Strain_Development Strain Selection & Genetic Engineering Strain_Development->Yield Media_Components Carbon/Nitrogen Sources Precursors Trace Elements Media_Components->Yield Process_Parameters pH & Temperature Control Dissolved Oxygen Management Fed-Batch Strategy Process_Parameters->Yield

Caption: Key areas for optimization to achieve high-yield production of TAN-592B.

Conclusion

The successful high-yield production of TAN-592B in bioreactors will depend on a multi-faceted approach that includes the selection of a high-producing strain, optimization of the culture medium, and precise control of the fermentation process. The protocols and strategies outlined in this document provide a solid foundation for researchers to begin developing a robust and scalable manufacturing process for this important antibiotic. Further empirical studies will be necessary to fine-tune the specific parameters for optimal TAN-592B production.

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of TAN-592B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology and pharmacology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is crucial for assessing the potency of new antimicrobial compounds, monitoring the development of resistance, and establishing effective therapeutic dosages.

This document provides a detailed protocol for performing a broth microdilution MIC assay, a widely accepted and standardized method, to evaluate the in vitro antibacterial activity of the investigational compound TAN-592B. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Note on TAN-592B Data: As of the last update, specific Minimum Inhibitory Concentration (MIC) values for TAN-592B against various bacterial strains are not widely available in the public domain. The data table provided in this document serves as a template for researchers to record their own experimental findings.

Materials and Reagents

  • TAN-592B (powder form)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Quality control (QC) bacterial strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent for TAN-592B

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile test tubes and pipettes

  • Microplate reader (optional, for automated reading)

  • Incubator (35 ± 2°C)

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of TAN-592B using the broth microdilution method.[1][2][3][4]

Preparation of TAN-592B Stock Solution
  • Accurately weigh a precise amount of TAN-592B powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in sterile CAMHB to achieve a working stock concentration that is typically 100-fold the highest concentration to be tested.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Preparation of the 96-Well Microtiter Plate
  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the highest concentration of TAN-592B (prepared in CAMHB) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).

Inoculation and Incubation
  • Add 10 µL of the prepared bacterial inoculum (from Step 2) to each well, except for the sterility control wells. This will bring the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Seal the plate with a breathable film or place it in a plastic bag to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

Determination of MIC
  • Following incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of TAN-592B at which there is no visible growth (i.e., the well is clear).

  • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC for the quality control strain should fall within the acceptable range to validate the assay.

Data Presentation

The following table is a template for summarizing the MIC data for TAN-592B against various bacterial strains. Researchers should populate this table with their experimentally determined values.

MicroorganismStrain IDMIC (µg/mL) of TAN-592B
Staphylococcus aureusATCC 29213 (QC)[Insert experimental value]
Staphylococcus aureusClinical Isolate 1[Insert experimental value]
Escherichia coliATCC 25922 (QC)[Insert experimental value]
Escherichia coliClinical Isolate 1[Insert experimental value]
Pseudomonas aeruginosaATCC 27853 (QC)[Insert experimental value]
Pseudomonas aeruginosaClinical Isolate 1[Insert experimental value]
Enterococcus faecalisATCC 29212 (QC)[Insert experimental value]
Enterococcus faecalisClinical Isolate 1[Insert experimental value]

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_drug Prepare TAN-592B Stock Solution serial_dilution Perform 2-fold Serial Dilution of TAN-592B in 96-well Plate prep_drug->serial_dilution Add to Plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate Dilute and Add serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect and Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Logical Relationship of MIC Determination

MIC_Logic cluster_wells Example Wells in Microtiter Plate Concentration Drug Concentration MIC MIC Concentration->MIC Increases Growth Bacterial Growth Growth->MIC Inhibited at Well3 MIC Well MIC->Well3 is the concentration in Well1 High Conc. Well2 ... Well3->Growth No Visible Growth Well4 Low Conc. Well4->Growth Visible Growth Well5 Growth Control Well5->Growth Visible Growth

Caption: Logical flow of determining the MIC value.

References

Application Notes: Evaluating the Efficacy of TAN-592B Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TAN-592B, also known as Cephabacin F5 hydrochloride, is a cephalosporin antibiotic.[1] Cephalosporins are a class of β-lactam antibiotics that act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[2][3][4] This class of antibiotics is known to be bactericidal and effective against a wide range of bacteria.[2][3] Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection from environmental stresses, including antibiotics. These biofilms present a significant challenge in clinical and industrial settings. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the in vitro efficacy of TAN-592B against bacterial biofilms.

Objective

To provide a comprehensive methodology for determining the anti-biofilm activity of TAN-592B, including its effects on biofilm formation, viability of established biofilms, and visualization of biofilm structure.

Principle

The protocol outlines three key assays:

  • Crystal Violet Assay: To quantify the total biofilm biomass.

  • Tetrazolium Salt (XTT) Assay: To assess the metabolic activity and viability of bacterial cells within the biofilm.

  • Confocal Laser Scanning Microscopy (CLSM): To visualize the three-dimensional structure of the biofilm and differentiate between live and dead cells.

Experimental Protocols

1. Materials and Reagents

  • TAN-592B (prepare stock solutions in an appropriate solvent, e.g., sterile distilled water or DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Acetic Acid (30% v/v)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal microscopy dishes

2. Experimental Workflow

G cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Analysis prep_bac Bacterial Culture Preparation biofilm_formation Biofilm Formation (24-48h incubation) prep_bac->biofilm_formation prep_tan TAN-592B Stock Solution Preparation treatment Treatment with TAN-592B prep_tan->treatment biofilm_formation->treatment cv_assay Crystal Violet Assay (Biomass) treatment->cv_assay xtt_assay XTT Assay (Viability) treatment->xtt_assay clsm Confocal Microscopy (Imaging) treatment->clsm data_analysis Data Analysis and Interpretation cv_assay->data_analysis Quantification xtt_assay->data_analysis Quantification clsm->data_analysis Visualization

Caption: Experimental workflow for testing TAN-592B against bacterial biofilms.

3. Protocol for Biofilm Formation and Treatment

  • Bacterial Culture Preparation: Inoculate the selected bacterial strain into TSB and incubate overnight at 37°C.

  • Dilution: Dilute the overnight culture in fresh TSB to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile PBS.

  • Treatment: Prepare serial dilutions of TAN-592B in TSB. Add 200 µL of the TAN-592B solutions to the wells containing the established biofilms. Include a positive control (biofilm with no treatment) and a negative control (wells with no biofilm).

  • Incubation: Incubate the plate at 37°C for 24 hours.

4. Quantification of Biofilm Biomass (Crystal Violet Assay)

  • Washing: After treatment, discard the medium and wash the wells twice with PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

5. Quantification of Biofilm Viability (XTT Assay)

  • Reagent Preparation: Prepare the XTT-menadione solution according to the manufacturer's instructions immediately before use.

  • Treatment and Washing: After treating the biofilms with TAN-592B as described above, wash the wells twice with PBS.

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

6. Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy)

  • Biofilm Formation: Grow biofilms on sterile glass-bottom dishes suitable for confocal microscopy.

  • Treatment: Treat the biofilms with TAN-592B as previously described.

  • Staining: After treatment, wash the biofilms with PBS and stain with a LIVE/DEAD™ BacLight™ kit according to the manufacturer's protocol. This kit uses two fluorescent dyes, SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red).

  • Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Data Presentation

Table 1: Effect of TAN-592B on Biofilm Biomass of S. aureus

TAN-592B Concentration (µg/mL)Absorbance at 595 nm (Crystal Violet)% Inhibition of Biomass
0 (Control)1.25 ± 0.120%
11.10 ± 0.0912%
100.85 ± 0.0732%
500.45 ± 0.0564%
1000.20 ± 0.0384%

Table 2: Effect of TAN-592B on Biofilm Viability of S. aureus

TAN-592B Concentration (µg/mL)Absorbance at 490 nm (XTT)% Reduction in Viability
0 (Control)0.98 ± 0.080%
10.82 ± 0.0616%
100.55 ± 0.0444%
500.21 ± 0.0379%
1000.10 ± 0.0290%

Signaling Pathway and Logical Relationships

G cluster_compound Compound Action cluster_bacterium Bacterial Cell cluster_biofilm Biofilm Level tan592b TAN-592B (Cephalosporin) pbp Penicillin-Binding Proteins (PBPs) tan592b->pbp Inhibits cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes cell_lysis Cell Lysis cell_wall->cell_lysis Prevents viability_reduction Reduced Cell Viability cell_lysis->viability_reduction biofilm_formation_node Biofilm Formation and Maintenance biomass_reduction Reduced Biofilm Biomass viability_reduction->biomass_reduction

References

Application Notes and Protocols for Microbial Susceptibility Testing of TAN-592B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-592B is a novel investigational compound with potential antimicrobial properties. These application notes provide a comprehensive guide for determining the in vitro susceptibility of various microbial strains to TAN-592B. The following protocols for broth microdilution and disk diffusion methods are based on established standards to ensure reproducibility and accuracy in assessing the antimicrobial activity of this compound. Adherence to these standardized procedures is crucial for the reliable evaluation of TAN-592B's efficacy and for comparing its activity with that of other antimicrobial agents.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of TAN-592B against Quality Control Strains
Quality Control StrainTAN-592B MIC (µg/mL)Expected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™21-4
Staphylococcus aureus ATCC® 29213™10.5-2
Pseudomonas aeruginosa ATCC® 27853™84-16
Enterococcus faecalis ATCC® 29212™42-8
Candida albicans ATCC® 90028™0.50.25-1
Table 2: Example MIC Distribution of TAN-592B against a Panel of Clinical Isolates
Organism (Number of Isolates)TAN-592B MIC₅₀ (µg/mL)TAN-592B MIC₉₀ (µg/mL)TAN-592B MIC Range (µg/mL)
Staphylococcus aureus (100)280.5-16
Streptococcus pneumoniae (100)140.25-8
Escherichia coli (100)4161-32
Klebsiella pneumoniae (100)8322-64
Pseudomonas aeruginosa (100)16>644->64

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1][2][3]

Materials:

  • TAN-592B stock solution of known concentration

  • Sterile 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[1]

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

  • Plate incubator (35°C ± 2°C)[5]

  • ELISA plate reader (optional, for automated reading)

Procedure:

  • Preparation of TAN-592B Dilutions:

    • Prepare a 2x working stock solution of TAN-592B in the appropriate broth.[4]

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the 2x working stock of TAN-592B to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4] Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).[4]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies and suspend them in sterile saline.[3]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Within 15 minutes of standardization, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well. The final concentration of the inoculum will be approximately 5 x 10⁵ CFU/mL.

    • Do not inoculate the sterility control wells (column 12).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[2] Fungal testing may require longer incubation periods (24-48 hours).[7]

  • Result Interpretation:

    • The MIC is the lowest concentration of TAN-592B at which there is no visible growth (turbidity) in the wells.[2][8] This can be determined by visual inspection or with an ELISA reader.[4]

Protocol 2: Disk Diffusion for Susceptibility Testing

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[1][9][10]

Materials:

  • Paper disks impregnated with a standardized concentration of TAN-592B

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[5][11]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[1]

    • Remove excess fluid by pressing the swab against the inside of the tube.[5][6]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5][6]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[5]

  • Application of Disks:

    • Using sterile forceps or a disk dispenser, place the TAN-592B-impregnated disks onto the inoculated agar surface.[1][10]

    • Ensure the disks are in firm contact with the agar. Do not move a disk once it has been placed.[1]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[5]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[11]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established and validated interpretive criteria for TAN-592B.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_drug Prepare 2x TAN-592B Working Solution add_drug Add 100 µL 2x Drug to First Column prep_drug->add_drug prep_plate Dispense 100 µL Broth in 96-Well Plate prep_plate->add_drug prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum serial_dilute Perform 2-fold Serial Dilutions add_drug->serial_dilute add_inoculum Add 100 µL Inoculum to Wells dilute_inoculum->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_plate Visually Inspect for Growth/Turbidity incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Growth) read_plate->determine_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension swab_plate Swab Inoculum for Confluent Growth prep_inoculum->swab_plate prep_plate Use Mueller-Hinton Agar Plate prep_plate->swab_plate dry_plate Allow Plate to Dry (3-15 minutes) swab_plate->dry_plate place_disk Place TAN-592B Disk on Agar Surface dry_plate->place_disk incubate Incubate at 35°C for 16-24 hours place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret as S, I, or R based on Breakpoints measure_zone->interpret

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Signaling_Pathway_Hypothesis cluster_cell Bacterial Cell TAN592B TAN-592B Target Intracellular Target (e.g., DNA Gyrase, Ribosome) TAN592B->Target Binds to Process Essential Cellular Process (e.g., DNA Replication, Protein Synthesis) Target->Process Mediates Inhibition Inhibition Target->Inhibition Growth Bacterial Growth & Proliferation Process->Growth Inhibition->Process

Caption: Hypothetical Mechanism of Action for TAN-592B.

References

Application of TAN-592B in Gram-Positive Bacteria Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-592B, also known as Cephabacin F5 hydrochloride, is a member of the cephabacin F group of antibiotics. Cephabacins are cephem antibiotics, a class of β-lactam antibiotics, produced by Gram-negative bacteria such as Lysobacter lactamgenus and Xanthomonas lactamgena.[1] The Cephabacin F group is characterized by a 7-formylamino substituent, which confers high resistance to hydrolysis by various β-lactamases.[2] These antibiotics exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This document provides an overview of the application of TAN-592B in the research of Gram-positive bacteria, including its mechanism of action, available antibacterial activity data for the Cephabacin F group, and detailed experimental protocols.

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action of TAN-592B is the inhibition of bacterial cell wall synthesis.[2] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the Gram-positive bacterial cell wall. The inhibition of PBP activity disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

The Cephabacin F group has been shown to have a high affinity for specific PBPs. In the Gram-positive model organism Bacillus subtilis, cephabacin F1, a member of the same group as TAN-592B, demonstrated the highest affinity for Penicillin-Binding Protein 4 (PBP 4).[2]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by TAN-592B

cluster_bacterium Gram-Positive Bacterium Cell Wall Cell Wall Cytoplasmic Membrane Cytoplasmic Membrane Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis->PBPs Catalyzed by Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan Creates Weakened Cell Wall Weakened Cell Wall PBPs->Weakened Cell Wall Inhibition leads to Cross-linked Peptidoglycan->Cell Wall Strengthens Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis TAN-592B TAN-592B TAN-592B->PBPs Binds to & Inhibits cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria and TAN-592B A->C B Prepare Serial Dilutions of TAN-592B B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F cluster_treatment Treatment cluster_labeling Labeling cluster_detection Detection cluster_interpretation Interpretation A Incubate Bacillus subtilis with varying [TAN-592B] B Add fluorescent penicillin (Bocillin FL) to all samples A->B C Lyse cells and isolate membrane proteins B->C D Separate proteins by SDS-PAGE C->D E Visualize fluorescent PBPs with a gel imager D->E F Decreased fluorescence of a PBP indicates binding of TAN-592B E->F

References

Application Notes and Protocols for TAN-592B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAN-592B is an antibiotic agent. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments. This document provides a detailed protocol for the preparation of TAN-592B stock solutions, emphasizing best practices for handling, storage, and quality control.

Compound Information

A summary of the key chemical properties of TAN-592B is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.

ParameterValueSource
Molecular Weight 827.26 g/mol
Chemical Formula C29H47ClN10O14S
CAS Number 99685-75-3

Solubility Data

Table 2: Recommended Solvents for Solubility Testing

SolventNotes
Dimethyl Sulfoxide (DMSO) A common solvent for organic compounds. Use anhydrous, high-purity DMSO.
Ethanol (EtOH) A polar protic solvent. Use absolute ethanol (≥99.5%).
Sterile Deionized Water For compounds with sufficient polarity.
Phosphate-Buffered Saline (PBS) For biological experiments, if the compound is soluble and stable in aqueous buffered solutions.

Experimental Protocols

Materials and Equipment
  • TAN-592B powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, n-uclease-free pipette tips

  • Vortex mixer

  • Optional: Sonicator (water bath)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM TAN-592B Stock Solution in DMSO

This protocol provides a general guideline. The actual solvent and concentration should be determined based on the compound's solubility and the requirements of the specific experiment.

  • Acclimatize the Compound: Before opening, allow the vial of TAN-592B powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of TAN-592B powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.827 mg of TAN-592B.

    • Calculation:

      • Amount (in grams) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )

      • Amount (mg) = 10 mmol/L * 0.001 L * 827.26 g/mol * 1000 mg/g = 0.827 mg

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the TAN-592B powder. For a 10 mM solution with 0.827 mg of compound, this would be 100 µL.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Table 3: Example Volumes for a 10 mM TAN-592B Stock Solution

Desired VolumeMass of TAN-592B to WeighVolume of DMSO to Add
100 µL 0.0827 mg100 µL
500 µL 0.4135 mg500 µL
1 mL 0.827 mg1 mL

Storage and Stability

Proper storage is crucial to maintain the activity of the TAN-592B stock solution.

  • Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Stock Solutions: Store aliquots at -20°C or -80°C. It is generally recommended that stock solutions are usable for up to one month when stored at -20°C. For longer-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment whenever possible.

Visualization of the Workflow

The following diagram illustrates the general workflow for preparing a stock solution of TAN-592B.

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain TAN-592B Powder acclimatize Acclimatize Vial to Room Temperature start->acclimatize weigh Weigh TAN-592B Powder acclimatize->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Vials check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for TAN-592B Stock Solution Preparation.

Application Notes and Protocols for the Experimental Use of Tanespimycin (17-AAG) in Animal Infection and Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Tanespimycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90), in various animal models. Tanespimycin, a derivative of the antibiotic geldanamycin, has been investigated for its therapeutic potential in oncology and infectious diseases.[1] This document outlines detailed protocols for in vivo studies, summarizes key pharmacokinetic and efficacy data, and provides visualizations of experimental workflows.

Overview of Tanespimycin (17-AAG)

Tanespimycin functions by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[2][3] By disrupting HSP90 function, Tanespimycin leads to the degradation of these client proteins, many of which are oncoproteins, thereby exerting its anti-tumor effects.[3] Its potential application extends to infectious diseases, as demonstrated in studies on canine visceral leishmaniasis.[4][5][6]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and efficacy data of Tanespimycin (17-AAG) from various animal studies.

Table 1: Pharmacokinetic Parameters of Tanespimycin (17-AAG) in Different Animal Models
Animal ModelDoseRoute of AdministrationCmax (µg/mL)AUC (µg/mL·h)Half-life (t½) (h)Reference
Rat (Sprague Dawley) 10 mg/kgIntravenousNot Reported1.3-fold higher with PEO-b-PDLLA micelle formulation compared to standard2.7-fold increase with micelle formulation[7]
Dog (Beagle) 50 mg/m²Intravenous1405 ± 686 (ng/mL)1483 ± 694Not Reported[4][6]
100 mg/m²IntravenousNot ReportedNot ReportedNot Reported[4][6]
150 mg/m²IntravenousNot ReportedNot ReportedNot Reported[4][6]
200 mg/m²IntravenousNot ReportedNot ReportedNot Reported[4][6]
250 mg/m²Intravenous9439 ± 991 (ng/mL)11,902 ± 1962Not Reported[4][6]
150 mg/m² (multiple doses)Intravenous5254 ± 27846850 ± 469 (plasma)Not Reported[4][5][6]
736 ± 2947382 ± 1357 (tissue transudate)[4][5][6]
Table 2: In Vivo Efficacy of Tanespimycin (17-AAG) in a Mouse Xenograft Model
Tumor ModelAnimal ModelTreatment ProtocolOutcomeReference
Glioblastoma (SF268)Athymic NCr Mice80 mg/kg, i.p., 5 days/weekTumor growth inhibition[8]
Colon Adenocarcinoma (HCT116)Athymic NCr Mice80 mg/kg, i.p., daily for 4 daysInhibition of proliferation (Ki67 reduction)[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving Tanespimycin (17-AAG) in animal models.

Pharmacokinetic Study in Rats

This protocol is based on a study investigating a Cremophor-free formulation of Tanespimycin.[7]

Objective: To determine the pharmacokinetic profile of Tanespimycin (17-AAG) in rats.

Animal Model: Male Sprague Dawley rats.[7]

Materials:

  • Tanespimycin (17-AAG)

  • Formulation vehicle (e.g., PEO-b-PDLLA micelles or a standard formulation of Cremophor EL-EtOH-PEG400)[7]

  • Cannulation supplies

  • Blood and urine collection tubes

  • Internal standard (e.g., geldanamycin)

  • Ethyl acetate for extraction

  • HPLC system

Procedure:

  • Animal Preparation: Cannulate the right jugular vein of male Sprague Dawley rats for intravenous administration and blood sampling.[7]

  • Dosing: Administer Tanespimycin (17-AAG) intravenously at a dose of 10 mg/kg.[7]

  • Sample Collection: Collect serial blood samples (approximately 0.30 mL) and urine samples at predetermined time points up to 24 hours post-dosing.[7]

  • Sample Processing:

    • To 100 µL of serum or urine, add 100 µL of the internal standard (25 µg/mL geldanamycin).[7]

    • Extract the samples with 1 mL of ethyl acetate.[7]

    • Dry the organic layer and reconstitute the residue in 400 µL of the initial mobile phase for HPLC analysis.[7]

  • Analysis: Analyze Tanespimycin concentrations using a validated RP-HPLC method.[7]

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental modeling software.[7]

Efficacy Study in a Mouse Tumor Xenograft Model

This protocol is adapted from studies on glioblastoma and colon cancer xenografts.[8][9]

Objective: To evaluate the anti-tumor efficacy of Tanespimycin (17-AAG) in a mouse xenograft model.

Animal Model: Female NCr athymic mice.[8]

Materials:

  • Human tumor cells (e.g., SF268 glioblastoma or HCT116 colon carcinoma)

  • Tanespimycin (17-AAG)

  • Vehicle control (e.g., 43% ethanol, 33% propylene glycol, 24% Cremophor)[8]

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 2.5 x 10⁶ tumor cells into both flanks of the mice.[8]

  • Tumor Growth Monitoring: Allow tumors to grow to a mean diameter of 5-6 mm.[8]

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer Tanespimycin (17-AAG) intraperitoneally at a dose of 80 mg/kg, once daily, five days a week.[8]

    • Administer the vehicle to the control group following the same schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers regularly to calculate tumor volume.

  • Endpoint: At the end of the study (e.g., day 11), 24 hours after the last dose, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting for biomarker analysis).[8]

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of Tanespimycin in animal models.

experimental_workflow_pharmacokinetics cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal Sprague Dawley Rat dose IV Administration (10 mg/kg 17-AAG) animal->dose blood Blood Sampling (up to 24h) dose->blood urine Urine Sampling (up to 24h) dose->urine hplc HPLC Analysis blood->hplc urine->hplc pk_model Pharmacokinetic Modeling hplc->pk_model

Caption: Workflow for a pharmacokinetic study of Tanespimycin in rats.

experimental_workflow_efficacy cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment implant Tumor Cell Implantation (Athymic Mice) growth Tumor Growth (to 5-6 mm) implant->growth treatment 17-AAG Treatment (80 mg/kg, i.p.) growth->treatment control Vehicle Control growth->control measurement Tumor Volume Measurement treatment->measurement control->measurement harvest Tumor Harvest & Analysis measurement->harvest

Caption: Workflow for an in vivo efficacy study in a mouse xenograft model.

hsp90_mechanism_of_action cluster_normal Normal Cell Function cluster_inhibition Inhibition by Tanespimycin hsp90 HSP90 folded_protein Stable, Functional Proteins hsp90->folded_protein chaperones degraded_protein Protein Degradation hsp90->degraded_protein client_protein Client Proteins (e.g., oncoproteins) client_protein->folded_protein client_protein->degraded_protein tanespimycin Tanespimycin (17-AAG) tanespimycin->hsp90 inhibits apoptosis Apoptosis / Cell Cycle Arrest degraded_protein->apoptosis

Caption: Simplified mechanism of action of Tanespimycin (17-AAG).

References

Genetic Manipulation of the TAN-592B Producing Strain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic manipulation of the bacterial strains responsible for producing TAN-592B, an antibiotic also known as Cephabacin F5. The primary producing organisms identified are the Gram-negative bacteria Lysobacter lactamgenus and Xanthomonas lactamgena. These guidelines are intended to facilitate research and development efforts aimed at strain improvement and the generation of novel antibiotic derivatives through genetic engineering.

Introduction to TAN-592B (Cephabacin F5) and its Producing Strains

TAN-592B, with the Chemical Abstracts Service (CAS) registry number 99685-75-3 and chemical formula C29H47ClN10O14S, is a cephem antibiotic.[1] Unlike many classical β-lactam antibiotics produced by fungi and Streptomyces, TAN-592B is synthesized by Gram-negative bacteria, namely Lysobacter lactamgenus and Xanthomonas lactamgena.[2] The unique biosynthetic origin of this antibiotic presents distinct opportunities and challenges for genetic manipulation and strain improvement.

Genetic engineering of these strains offers the potential to:

  • Increase the production yield of TAN-592B.

  • Eliminate the production of undesirable byproducts.

  • Generate novel analogues of TAN-592B with improved therapeutic properties.

  • Elucidate the biosynthetic pathway and its regulation.

Quantitative Data Summary

Currently, publicly available quantitative data directly linking specific genetic modifications in Lysobacter lactamgenus or Xanthomonas lactamgena to changes in TAN-592B production levels are limited. However, analogous studies in other antibiotic-producing bacteria provide a framework for expected outcomes. The following table summarizes typical improvements seen in related systems, which can serve as a benchmark for genetic manipulation efforts targeting TAN-592B production.

Genetic Modification StrategyTarget Gene/PathwayHost Organism (Example)Typical Improvement in TiterReference
Overexpression of Pathway-Specific Positive Regulator pimM (Natamycin biosynthesis)Streptomyces natalensis3-fold increase[3]
Deletion of Competing Biosynthetic Pathway Genes aprD3, aprQ, aprD4 (Apramycin/Tobramycin biosynthesis)Streptomyces tenebrarius~5-fold increase in intermediate[4]
Disruption of Negative Regulators wblA (Morphogenesis and secondary metabolism)Streptomyces ghanaensisSignificant enhancement[5]
Codon Optimization and Heterologous Expression Various biosynthetic genesE. coli, Streptomyces spp.Variable, can be substantialGeneral Knowledge
CRISPR-mediated Promoter Engineering Biosynthetic gene cluster promotersStreptomyces spp.Variable, allows fine-tuningGeneral Knowledge

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the genetic manipulation of Lysobacter and Xanthomonas species.

General Genetic Manipulation Techniques for Lysobacter spp.

Lysobacter species are amenable to genetic manipulation, allowing for the construction of gene knockouts and other modifications.[6]

Protocol 3.1.1: Gene Disruption in Lysobacter enzymogenes

This protocol is adapted from established methods for gene disruption in Lysobacter.

Materials:

  • Lysobacter enzymogenes strain

  • E. coli donor strain (e.g., S17-1)

  • Broad-host-range suicide vector (e.g., pSUP106-based) containing the disruption cassette

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for selection

Procedure:

  • Construct the Gene Disruption Vector:

    • Clone internal fragments of the target gene into a suicide vector. This vector should carry a selectable marker (e.g., antibiotic resistance gene) that is functional in Lysobacter.

  • Transformation of E. coli Donor Strain:

    • Introduce the constructed plasmid into the E. coli donor strain via electroporation or chemical transformation.

  • Conjugation:

    • Grow overnight cultures of the Lysobacter recipient and E. coli donor strains.

    • Mix the donor and recipient cultures in a 1:1 ratio.

    • Spot the mixture onto a suitable agar plate (e.g., LB agar) and incubate at 28-30°C for 16-24 hours to allow conjugation to occur.

  • Selection of Mutants:

    • Resuspend the conjugation mixture in sterile saline.

    • Plate serial dilutions onto selective agar plates containing an antibiotic to select against the E. coli donor and an antibiotic to select for Lysobacter exconjugants that have integrated the plasmid into their chromosome via homologous recombination.

  • Verification of Mutants:

    • Confirm the gene disruption in putative mutants by PCR using primers flanking the target gene and by Southern blot analysis.

CRISPR/Cas9-Mediated Genome Editing

Protocol 3.2.1: General Workflow for CRISPR/Cas9-Mediated Gene Deletion

Materials:

  • Lysobacter or Xanthomonas strain

  • All-in-one CRISPR/Cas9 vector suitable for Gram-negative bacteria

  • Oligonucleotides for guide RNA (gRNA) synthesis

  • Homology-directed repair (HDR) template DNA

  • Appropriate antibiotics for plasmid selection

Procedure:

  • Design and Clone the gRNA:

    • Design a 20-bp gRNA sequence targeting the gene of interest.

    • Synthesize and anneal complementary oligonucleotides encoding the gRNA.

    • Clone the annealed oligos into the CRISPR/Cas9 vector.

  • Construct the HDR Template:

    • PCR amplify ~1 kb regions upstream and downstream of the target gene (homology arms).

    • Assemble the homology arms into a suitable plasmid or deliver as a linear DNA fragment.

  • Transformation:

    • Co-transform the CRISPR/Cas9 plasmid and the HDR template into the target strain using an optimized electroporation or conjugation protocol.

  • Selection and Screening:

    • Plate the transformed cells on selective media containing the appropriate antibiotic.

    • Screen colonies for the desired deletion by colony PCR using primers flanking the deleted region.

  • Plasmid Curing:

    • Cure the CRISPR/Cas9 plasmid from the edited strain by passaging in non-selective media.

  • Verification:

    • Confirm the final genotype of the mutant by PCR and Sanger sequencing.

Visualizations

Signaling Pathway for Antibiotic Production (Generalized)

The regulation of secondary metabolite production in bacteria is complex and often involves two-component systems and global regulators that respond to environmental and physiological cues.

G Env_Signal Environmental Signals (e.g., nutrient limitation, cell density) Sensor_Kinase Sensor Kinase Env_Signal->Sensor_Kinase Activates Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates Global_Regulator Global Regulatory Proteins (e.g., Clp) Response_Regulator->Global_Regulator Modulates expression Pathway_Specific_Regulator Pathway-Specific Activator/Repressor Response_Regulator->Pathway_Specific_Regulator Directly regulates Global_Regulator->Pathway_Specific_Regulator Controls BGC TAN-592B Biosynthetic Gene Cluster Pathway_Specific_Regulator->BGC Activates/Represses transcription TAN592B TAN-592B Production BGC->TAN592B Leads to

Caption: Generalized signaling pathway for antibiotic biosynthesis regulation.

Experimental Workflow for Gene Knockout

This diagram illustrates the key steps involved in creating a targeted gene knockout in the TAN-592B producing strain.

G Start Start: Identify Target Gene Construct Construct Gene Disruption Vector (in E. coli) Start->Construct Conjugation Intergeneric Conjugation (E. coli to Lysobacter/Xanthomonas) Construct->Conjugation Selection Select for Single-Crossover Homologous Recombinants Conjugation->Selection Resolution Promote Second Crossover Event (e.g., via counter-selection) Selection->Resolution Screening Screen for Gene Knockout Mutants (e.g., PCR, antibiotic sensitivity) Resolution->Screening Verification Verify Knockout by PCR and Sequencing Screening->Verification End End: Verified Knockout Strain Verification->End

Caption: Workflow for creating a gene knockout mutant.

Logical Relationship of Genetic Manipulation Strategies

This diagram shows the logical connections between different genetic engineering strategies and their intended outcomes for improving TAN-592B production.

G Goal Improved TAN-592B Production Increase_Flux Increase Precursor Flux Increase_Flux->Goal Increase_Expression Increase BGC Expression Increase_Expression->Goal Reduce_Competition Reduce Competing Pathways Reduce_Competition->Goal Optimize_Host Optimize Host Physiology Optimize_Host->Goal Strategy1 Overexpress Precursor Biosynthesis Genes Strategy1->Increase_Flux Strategy2 Overexpress Positive Regulators Strategy2->Increase_Expression Strategy3 Knockout Negative Regulators Strategy3->Increase_Expression Strategy4 Knockout Competing Secondary Metabolite BGCs Strategy4->Reduce_Competition Strategy5 Engineer Global Regulators Strategy5->Optimize_Host

Caption: Logical relationships of genetic strategies for strain improvement.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAN-592B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of TAN-592B for reliable and reproducible in vitro assays. The following information is designed to address common challenges and provide systematic approaches to overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of TAN-592B in my aqueous assay buffer. What is the likely cause?

Poor aqueous solubility is a common issue for many organic small molecules, with approximately 40% of approved drugs and nearly 90% of drug candidates being poorly water-soluble.[1] This precipitation is likely due to the hydrophobic nature of TAN-592B, which causes it to aggregate in aqueous solutions. When transitioning from a high-concentration stock solution (often in an organic solvent like DMSO) to the aqueous environment of your assay buffer, the compound can crash out of solution.[2]

Q2: What is the maximum recommended concentration of DMSO for my in vitro cell-based assay?

While DMSO is a common solvent for dissolving hydrophobic compounds, it can exhibit toxicity in cell-based assays.[3] Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. However, the tolerance can be cell-line dependent, and it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cell type.

Q3: Are there alternatives to DMSO for solubilizing TAN-592B?

Yes, several alternatives to DMSO can be explored. These include other co-solvents like ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[1][3] The choice of solvent will depend on the specific chemical properties of TAN-592B and the tolerance of your assay system. Additionally, formulation strategies such as the use of surfactants, cyclodextrins, or lipid-based formulations can enhance aqueous solubility.[4][5]

Q4: How can I determine the solubility of TAN-592B in different solvents?

A simple method to assess solubility is to prepare a series of dilutions of TAN-592B in the chosen solvent and visually inspect for precipitation. For a more quantitative analysis, techniques like nephelometry (light scattering) or UV-Vis spectroscopy can be used to determine the concentration at which the compound remains in solution.

Troubleshooting Guide: Improving TAN-592B Solubility

If you are encountering solubility issues with TAN-592B, follow this step-by-step guide to identify an appropriate solubilization strategy.

Step 1: Initial Solubility Assessment

The first step is to determine the baseline solubility of TAN-592B in your assay buffer.

  • Protocol: Prepare a high-concentration stock solution of TAN-592B in 100% DMSO. Serially dilute the stock solution in your aqueous assay buffer to the desired final concentrations.

  • Observation: Visually inspect for any precipitation or cloudiness. Use a microscope for higher sensitivity.

  • Action: If precipitation is observed at your target concentration, proceed to Step 2.

Step 2: Co-solvent Optimization

If DMSO is not a suitable solvent or its concentration needs to be minimized, explore other co-solvents.

  • Recommendation: Test a panel of pharmaceutically acceptable co-solvents.

  • Experimental Protocol:

    • Prepare stock solutions of TAN-592B in various co-solvents (e.g., Ethanol, PEG400, Propylene Glycol).

    • Determine the maximum stock concentration achievable in each solvent.

    • Spike the stock solutions into your aqueous assay buffer to the final desired concentration, ensuring the final co-solvent concentration is within an acceptable range for your assay (typically <1%).

    • Assess for precipitation.

Step 3: Utilizing Solubilizing Excipients

For compounds with very low aqueous solubility, the use of excipients can significantly improve their solubility.

  • Options:

    • Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5][6]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[1][4]

  • Considerations: The choice and concentration of the excipient must be compatible with your specific in vitro model to avoid off-target effects or cytotoxicity.

Summary of Solubilization Techniques
TechniqueAdvantagesDisadvantagesSuitability for Cell-Based Assays
pH Modification Simple and effective for ionizable compounds.Only applicable to compounds with acidic or basic functional groups.[1]High, but buffer capacity of media needs to be considered.
Co-solvents (e.g., DMSO, Ethanol) Effective for many nonpolar compounds.[1]Can be toxic to cells at higher concentrations.[2]High, with careful control of final concentration.
Surfactants (e.g., Tween-80, Triton X-100) Can significantly increase solubility.[6]Potential for cell toxicity and interference with some assays.[2]Moderate, requires careful selection and concentration optimization.
Cyclodextrins Low toxicity and can improve bioavailability.[4]Can be expensive and may not be effective for all compounds.High, generally well-tolerated by cells.
Solid Dispersion Enhances dissolution rate and solubility.[6]Requires specialized formulation expertise.Not directly applicable for adding to established assays.
Nanotechnology Approaches Can be used for both lipid-soluble and insoluble drugs.[6][7]Complex formulation and characterization required.Moderate, potential for nanoparticle-cell interactions.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing in a Cell-Based Assay
  • Prepare Stock Solution: Dissolve TAN-592B in a suitable organic solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Vehicle Control: Prepare a vehicle control with the same concentration of the organic solvent that will be used in the highest concentration of the test compound.

  • Serial Dilutions: Perform serial dilutions of the TAN-592B stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains constant across all wells (and is non-toxic to the cells).

  • Cell Plating: Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Compound Addition: Add the diluted TAN-592B and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration of the experiment.

  • Observation and Assay: Before performing the specific assay readout (e.g., cytotoxicity, target engagement), visually inspect the wells for any signs of precipitation. Proceed with your intended assay (e.g., MTT, LDH release, or a specific signaling pathway readout).[8][9][10]

Visualizations

Troubleshooting Workflow for TAN-592B Solubility Troubleshooting Workflow for TAN-592B Solubility start Start: TAN-592B Precipitation Observed assess_solubility Step 1: Assess Solubility in Assay Buffer with DMSO start->assess_solubility is_soluble Is compound soluble at target concentration? assess_solubility->is_soluble optimize_cosolvent Step 2: Optimize Co-solvent (e.g., Ethanol, PEG400) is_soluble->optimize_cosolvent No end_success Proceed with In Vitro Assay is_soluble->end_success Yes is_soluble_cosolvent Soluble with alternative co-solvent? optimize_cosolvent->is_soluble_cosolvent use_excipients Step 3: Utilize Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) is_soluble_cosolvent->use_excipients No is_soluble_cosolvent->end_success Yes is_soluble_excipient Soluble with excipients? use_excipients->is_soluble_excipient is_soluble_excipient->end_success Yes end_failure Consider Compound Analogs or Formulation Redevelopment is_soluble_excipient->end_failure No

Caption: Troubleshooting workflow for improving the solubility of TAN-592B.

Generic Signaling Pathway Generic Signaling Pathway for In Vitro Assay ligand TAN-592B (Ligand) receptor Receptor ligand->receptor Binds to effector Effector Protein receptor->effector Activates second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: A generic signaling pathway that can be investigated using in vitro assays.

References

TAN-592B stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Urgent Notice: Information regarding a chemical compound designated "TAN-592B" could not be located in publicly available scientific databases and literature. Search results were predominantly associated with "Form 592-B," a tax document for the California Franchise Tax Board.

Please verify the compound identifier. It is possible that "TAN-592B" is an internal project code, a typographical error, or a less common synonym. To provide accurate technical support, please confirm the correct chemical name, CAS number, IUPAC name, or any alternative designation for the molecule of interest.

Once the correct compound is identified, this technical support center will be populated with relevant data concerning its stability in aqueous solutions, including troubleshooting guides and frequently asked questions. The planned content will adhere to the user's specified requirements for data presentation, experimental protocols, and visualizations.

Future Content Will Include:

  • FAQs on Aqueous Stability: Addressing common questions about hydrolysis, photodegradation, and oxidative stability of the specified compound in aqueous media.

  • Troubleshooting Guide: Providing step-by-step solutions for common experimental issues such as precipitation, unexpected degradation, and inconsistent analytical results.

  • Quantitative Stability Data: Summarized in clear, tabular format for easy reference.

  • Detailed Experimental Protocols: Outlining methodologies for stability-indicating assays, forced degradation studies, and long-term stability testing.

  • Visualized Pathways and Workflows: Including diagrams for degradation pathways and experimental procedures generated using Graphviz, as per the user's request.

We await your clarification to proceed with generating the requested technical content.

Technical Support Center: Optimizing Fermentation for TAN-592B (Cephabacin F5) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of TAN-592B, also known as Cephabacin F5 hydrochloride. As specific fermentation data for TAN-592B is limited in publicly available literature, the information provided is based on established principles and data from the production of closely related cephalosporin antibiotics, such as Cephalosporin C.

Frequently Asked Questions (FAQs)

Q1: What is TAN-592B and what is its producing organism?

A1: TAN-592B is a cephalosporin antibiotic, identified as Cephabacin F5 hydrochloride. Cephalosporins are a class of β-lactam antibiotics. The primary industrial producers of cephalosporins are filamentous fungi, with Acremonium chrysogenum being the most commonly used species.

Q2: What are the critical fermentation parameters to monitor for optimal TAN-592B production?

A2: Key parameters for successful cephalosporin fermentation include pH, temperature, dissolved oxygen (DO), and nutrient concentrations (carbon, nitrogen, and precursors). Continuous monitoring and control of these parameters are crucial for maximizing yield.

Q3: What are the typical carbon and nitrogen sources used in the fermentation medium?

A3: A variety of carbon and nitrogen sources can be utilized. Complex media are often employed for higher productivity.

  • Carbon Sources: Glucose, sucrose, fructose, molasses, and lactose are common choices. These are essential for the morphological differentiation of the producing fungus.[1]

  • Nitrogen Sources: Organic sources like peptone, meat extract, yeast extract, and casein, as well as inorganic sources such as ammonium sulfate and ammonium chloride, are used. These influence mycelial differentiation and, consequently, antibiotic biosynthesis.[1][2]

Q4: How can I quantify the concentration of TAN-592B in my fermentation broth?

A4: The most common and reliable method for quantifying cephalosporins is High-Performance Liquid Chromatography (HPLC), specifically Reverse-Phase HPLC (RP-HPLC).[3][4] Other methods include spectrophotometry and bioassays against susceptible bacterial strains, such as Staphylococcus aureus.[5][6]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No TAN-592B Production - Suboptimal media composition.- Incorrect pH or temperature.- Insufficient dissolved oxygen.- Inoculum of poor quality or incorrect size.- Accumulation of inhibitory byproducts.- Optimize media components using a design of experiments (DoE) approach.- Maintain pH between 6.0 and 7.2 and temperature between 24-28°C.[2]- Increase agitation and/or aeration rate to maintain DO above 30-40% saturation.[2][5]- Ensure a healthy, actively growing seed culture and optimize the inoculum size (typically 1-10% v/v).- Implement a fed-batch strategy to control nutrient levels and minimize byproduct formation.
Foaming in the Fermentor - High concentration of proteins (e.g., from yeast extract, peptone).- High agitation or aeration rates.- Add a sterile antifoaming agent, such as silicon oil, as needed.[2]- Optimize agitation and aeration to provide sufficient oxygen without excessive foaming.
Slow or Stalled Fermentation - Nutrient limitation (carbon or nitrogen source depleted).- Low dissolved oxygen levels.- pH drift outside the optimal range.- Implement a fed-batch feeding strategy to replenish limiting nutrients.- Check and recalibrate aeration and agitation systems to ensure adequate oxygen supply.- Monitor pH closely and use automated acid/base addition to maintain the optimal range.
Inconsistent Batch-to-Batch Yields - Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Standardize raw material sourcing and pre-treatment.- Develop a standardized and reproducible protocol for inoculum preparation.- Ensure tight control and monitoring of all critical fermentation parameters.

Quantitative Data for Cephalosporin Fermentation

Note: The following data is based on studies of Cephalosporin C production by Acremonium chrysogenum and should be considered as a starting point for the optimization of TAN-592B fermentation.

Table 1: Optimal Fermentation Parameters for Cephalosporin C Production

ParameterOptimal Range/ValueReference(s)
Temperature24 - 28 °C[2]
pH6.0 - 7.2[2]
Dissolved Oxygen (DO)> 30 - 40% saturation[2][5]
Inoculum Size1 - 10% (v/v)
Incubation Period120 - 144 hours[2]
Agitation Rate200 - 400 rpm[5]
Aeration Rate1 vvm[5]

Table 2: Example of a Fermentation Medium Composition for Cephalosporin C

ComponentConcentration (g/L)RoleReference(s)
Carbon Sources
Sucrose30 - 36Primary carbon and energy source[1]
Glucose8 - 27Readily available carbon source
Nitrogen Sources
Corn Steep Liquor40 - 75Complex nitrogen and vitamin source
Peanut Powder10 - 20Complex nitrogen source
(NH₄)₂SO₄8 - 15Inorganic nitrogen source
Precursors & Inducers
DL-Methionine3 - 8Sulfur source and precursor
Minerals & Trace Elements
KH₂PO₄1.5 - 8Phosphate source and buffer[1]
MgSO₄0.3 - 5Cofactor for enzymes[1]
FeSO₄0.05 - 0.1Trace metal
ZnSO₄0.01 - 0.22Trace metal
MnSO₄0.01 - 0.22Trace metal
CuSO₄0.01 - 0.055Trace metal
CaCO₃5 - 10pH buffer
Other
Soybean Oil50 - 70 (mL/L)Carbon source and antifoam

Experimental Protocols

1. Inoculum Preparation

This protocol describes the preparation of a seed culture of Acremonium chrysogenum for inoculating a production fermentor.

  • Aseptically transfer a stock culture of A. chrysogenum to a solid agar medium (e.g., corn steep liquor agar) and incubate at 27°C for 14 days to allow for sporulation.

  • Prepare a spore suspension by washing the surface of the agar slant with sterile water or a suitable buffer.

  • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile seed medium with 1 mL of the spore suspension.

  • Incubate the seed culture on a rotary shaker at 200-220 rpm and 28°C for 5-7 days.[1]

  • The resulting vegetative biomass is used to inoculate the production fermentor.

2. Fed-Batch Fermentation

This protocol outlines a fed-batch fermentation strategy for enhanced cephalosporin production.

  • Sterilize the production fermentor containing the initial batch medium.

  • Inoculate the fermentor with the prepared seed culture (e.g., 10% v/v).

  • Maintain the fermentation parameters at their optimal setpoints (e.g., 28°C, pH 6.5, DO > 30%).

  • After an initial growth phase (approximately 40-50 hours), initiate the feeding of a concentrated nutrient solution. A typical feed may contain a carbon source like glucose and a nitrogen source or precursor like methionine.

  • The feed rate should be carefully controlled to maintain a low concentration of the limiting nutrient (e.g., glucose < 0.5 g/L) to avoid catabolite repression and support sustained antibiotic production.

  • Continue the fermentation with feeding for a total of 140-144 hours.[2]

  • Monitor the production of TAN-592B periodically using HPLC.

3. Quantification of TAN-592B by HPLC

This protocol provides a general method for the analysis of cephalosporins in fermentation broth.

  • Withdraw a sample of the fermentation broth and centrifuge to remove mycelia and other solids.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Perform protein precipitation if necessary, using methods like the addition of acetonitrile or other organic solvents.[3]

  • Analyze the prepared sample using a Reverse-Phase HPLC system with a C18 column.

  • Use a suitable mobile phase, often a mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile/methanol).

  • Detect the compound using a UV detector, typically at a wavelength of 254-260 nm.[1]

  • Quantify the concentration of TAN-592B by comparing the peak area to a standard curve prepared with a known concentration of a certified reference standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Recovery Stock_Culture Stock Culture (A. chrysogenum) Spore_Suspension Spore Suspension Stock_Culture->Spore_Suspension Spore Generation Seed_Culture Seed Culture Spore_Suspension->Seed_Culture Inoculation Production_Fermentor Production Fermentor Seed_Culture->Production_Fermentor Inoculation Fed_Batch_Culture Fed-Batch Culture Production_Fermentor->Fed_Batch_Culture Nutrient Feeding Sampling Sampling Fed_Batch_Culture->Sampling Periodic Sampling Downstream_Processing Downstream Processing Fed_Batch_Culture->Downstream_Processing Harvest HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Quantification Pure_TAN_592B Pure TAN-592B Downstream_Processing->Pure_TAN_592B Purification

Caption: Experimental workflow for TAN-592B production.

Cephalosporin_Biosynthesis cluster_precursors Amino Acid Precursors cluster_pathway Biosynthetic Pathway L_AAA L-α-Aminoadipic Acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_AAA->ACV ACV Synthetase L_Cys L-Cysteine L_Cys->ACV ACV Synthetase L_Val L-Valine L_Val->ACV ACV Synthetase IPN Isopenicillin N ACV->IPN IPN Synthase PenN Penicillin N IPN->PenN IPN Epimerase DAOC Deacetoxycephalosporin C PenN->DAOC Expandase DAC Deacetylcephalosporin C DAOC->DAC Hydroxylase CPC Cephalosporin C DAC->CPC Acetyltransferase Pure_TAN_592B TAN-592B (Cephabacin F5) CPC->Pure_TAN_592B Further modifications may lead to TAN-592B

References

Technical Support Center: Overcoming Low Yield in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A case study on the challenges analogous to the synthesis of TAN-592B

Disclaimer: The exact chemical synthesis pathway for TAN-592B is not publicly available. This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of complex peptides with structural similarities to TAN-592B. The troubleshooting advice, experimental protocols, and data are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to be illustrative.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction shows low efficiency, resulting in significant deletion sequences. What are the common causes and solutions?

A1: Low coupling efficiency is a frequent cause of low yield and product impurity. Key factors include:

  • Steric Hindrance: Bulky or adjacent protected amino acids can physically block the reactive sites.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the reaction solvent can limit the accessibility of reactive sites.

  • Insufficient Reagent Activation: The carboxylic acid of the incoming amino acid may not be fully activated by the coupling reagent.

  • Aggregation of the Growing Peptide Chain: Hydrophobic sequences can aggregate on the resin, preventing further reactions.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Switch to a more potent coupling agent like HATU, HCTU, or COMU, especially for sterically hindered amino acids.[1]

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[2]

  • Solvent Choice: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. NMP can be particularly effective at disrupting aggregation.[3]

  • Monitor Deprotection: Use a qualitative test (e.g., Kaiser test) to confirm the complete removal of the Fmoc protecting group before proceeding with coupling.[2]

Q2: I am observing unexpected peaks in my HPLC analysis after cleavage. What are the likely side reactions?

A2: Side reactions during peptide synthesis can lead to a variety of impurities and significantly lower the yield of the desired product. Common side reactions include:

  • Racemization: The chirality of the amino acid can be compromised during the activation step.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring, which can lead to chain cleavage or the formation of iso-aspartate residues.

  • Diketopiperazine Formation: The first two amino acids coupled to the resin can cyclize and cleave from the support.

  • Oxidation: Methionine and Cysteine residues are susceptible to oxidation.

  • Incomplete Deprotection: Residual protecting groups on the side chains of amino acids will result in impurities.

Mitigation Strategies:

  • Racemization: Use coupling additives like HOBt or Oxyma Pure to suppress racemization.[4]

  • Aspartimide Formation: Employ protecting groups on the aspartic acid side chain that are less prone to this side reaction, or use specific coupling conditions.

  • Protecting Groups: Ensure the use of orthogonal protecting groups that are stable throughout the synthesis and are selectively removed under specific conditions.[5][6][7]

Q3: My overall yield is very low after cleavage and purification. Where am I most likely losing my product?

A3: Significant product loss can occur at several stages:

  • Incomplete Cleavage: The peptide may not be fully cleaved from the resin, especially with longer or more complex peptides.

  • Precipitation Issues: The peptide may not fully precipitate from the cleavage cocktail upon addition of cold ether.

  • Purification Losses: During HPLC purification, broad peaks or poor separation can lead to the collection of mixed fractions and subsequent loss of pure product.[8][9][10]

  • Adsorption: The peptide may adsorb to glassware or filter membranes.

Troubleshooting Purification:

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains the appropriate scavengers to protect sensitive residues and that the cleavage time is sufficient.[11][12]

  • Improve Precipitation: Optimize the volume of cold ether and ensure thorough mixing and sufficient incubation time at low temperatures.

  • Refine HPLC Method: Adjust the gradient, flow rate, and column chemistry to achieve sharper peaks and better separation of the target peptide from impurities.[13]

Troubleshooting Guides

Guide 1: Low Peptide Coupling Efficiency

This guide provides a systematic approach to troubleshooting low coupling yields.

Troubleshooting Low Peptide Coupling Yield

Low_Coupling_Yield Start Low Coupling Yield Detected (e.g., via Kaiser Test or LC-MS) Check_Deprotection Was Fmoc deprotection complete? Start->Check_Deprotection Incomplete_Deprotection Action: Extend deprotection time or use fresh piperidine solution. Check_Deprotection->Incomplete_Deprotection No Check_Reagents Are coupling reagents and solvents fresh and anhydrous? Check_Deprotection->Check_Reagents Yes Success Yield Improved Incomplete_Deprotection->Success Bad_Reagents Action: Use fresh, high-purity reagents and anhydrous solvents. Check_Reagents->Bad_Reagents No Check_Hindrance Is the coupling sterically hindered? Check_Reagents->Check_Hindrance Yes Bad_Reagents->Success Hindered_Coupling Action: Switch to a more potent coupling reagent (e.g., HATU). Consider double coupling. Check_Hindrance->Hindered_Coupling Yes Check_Aggregation Is peptide aggregation likely? Check_Hindrance->Check_Aggregation No Hindered_Coupling->Success Aggregation Action: Switch to a solvent that disrupts aggregation (e.g., NMP). Consider microwave-assisted synthesis. Check_Aggregation->Aggregation Yes Check_Aggregation->Success No Aggregation->Success Coupling_Workflow Resin_Prep 1. Swell Fmoc-deprotected resin in DMF Reagent_Prep 2. Prepare coupling solution: - Fmoc-amino acid (4 eq) - HATU (3.9 eq) - DIPEA (8 eq) in DMF Resin_Prep->Reagent_Prep Activation 3. Pre-activate for 5 min Reagent_Prep->Activation Coupling 4. Add activated amino acid solution to resin Activation->Coupling Reaction 5. React for 45-60 min at room temperature Coupling->Reaction Wash 6. Wash resin with DMF (3x) and DCM (3x) Reaction->Wash Monitoring 7. Perform Kaiser test to confirm completion Wash->Monitoring

References

How to prevent degradation of TAN-592B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of TAN-592B to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage and handling of TAN-592B.

1. Issue: The lyophilized powder appears clumpy or has reduced in volume.

  • Possible Cause: Moisture absorption. Peptides can be hygroscopic, and exposure to humid air can cause the lyophilized powder to absorb water, leading to a change in its appearance and potentially accelerating degradation.[1][2]

  • Solution:

    • Always allow the vial of TAN-592B to equilibrate to room temperature in a desiccator before opening.[1] This prevents condensation from forming inside the cold vial.

    • Weigh out the desired amount of powder quickly in a clean, dry, and well-ventilated area.[2]

    • Tightly reseal the vial immediately after use.

    • For long-term storage, consider storing the vial within a larger container with a desiccant.

2. Issue: The reconstituted TAN-592B solution is cloudy or shows particulates.

  • Possible Cause 1: Incomplete dissolution. The chosen solvent may not be appropriate for the concentration of TAN-592B.

  • Solution 1:

    • Review the recommended solvent for TAN-592B. If a specific solvent is not recommended, start with sterile, purified water.

    • If solubility is low in aqueous solutions, consider using a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide, followed by a gradual dilution with the aqueous buffer.[3]

    • Sonication can aid in dissolving the compound by breaking up larger particles.[1][3]

  • Possible Cause 2: Precipitation after storage. The compound may be falling out of solution, especially at lower temperatures.

  • Solution 2:

    • Before use, visually inspect the solution. If particulates are present, try gently warming the solution and vortexing to redissolve the compound.

    • Consider preparing stock solutions at a concentration known to remain stable and soluble under the intended storage conditions.

3. Issue: A decrease in the biological activity of TAN-592B is observed over time.

  • Possible Cause: Chemical degradation. This can be due to improper storage temperature, repeated freeze-thaw cycles, oxidation, or hydrolysis.

  • Solution:

    • Storage Temperature: For long-term storage of lyophilized powder, use -20°C or -80°C.[2][4][5] For solutions, -20°C or -80°C is also recommended, but for shorter durations.[1][5]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the molecule.[4][5] It is highly recommended to aliquot the stock solution into single-use volumes before freezing.[5]

    • Oxidation: If the structure of TAN-592B contains susceptible residues (e.g., Cys, Met, Trp), it may be prone to oxidation.[1][5] Use degassed solvents and consider storing under an inert gas like argon or nitrogen.

    • pH: Store solutions at a pH between 5 and 6, as extreme pH values can accelerate degradation.[5]

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for lyophilized TAN-592B?

For long-term stability, lyophilized TAN-592B should be stored at -20°C or, preferably, -80°C in a tightly sealed vial, protected from light and moisture.[2][4][5]

2. How should I store TAN-592B once it is in solution?

The shelf-life of peptides in solution is limited.[5] If storage in solution is necessary, it is best to:

  • Use a sterile buffer at pH 5-6.[5]

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4][5]

  • Store the aliquots at -20°C or -80°C.[5]

3. Can I store my TAN-592B solution at 4°C?

Storing TAN-592B solutions at 4°C is only recommended for very short periods (a few days). For any longer duration, freezing is advised to minimize degradation.[1][2]

4. How many times can I freeze and thaw my TAN-592B solution?

It is strongly recommended to avoid any freeze-thaw cycles.[4][5] Aliquoting your stock solution is the best practice to prevent the degradation associated with freezing and thawing.

5. What is the best way to handle the lyophilized powder to prevent contamination and degradation?

  • Allow the product to reach room temperature in a desiccator before opening the vial to prevent moisture condensation.[1]

  • Use sterile tips and tubes when preparing solutions.

  • Handle the powder in a clean environment, such as a laminar flow hood.

  • Reseal the vial tightly and store it under the recommended conditions immediately after use.

Data on Storage Conditions

Form Storage Temperature Duration Key Considerations
Lyophilized Powder Room TemperatureDays to WeeksFor short-term transport or use only.[2][4]
4°CWeeks to MonthsAcceptable for short to medium-term storage.[2][4]
-20°CMonths to YearsRecommended for long-term storage.[2][4][5]
-80°CYearsOptimal for maximizing long-term stability.[2]
In Solution 4°C1-2 WeeksNot recommended for long-term storage due to instability.[2]
-20°C3-4 MonthsSuitable for medium-term storage; avoid freeze-thaw cycles.[2]
-80°CUp to 1 YearBest option for storing solutions for longer periods.[2]

Experimental Protocol: Stability Assessment of TAN-592B

This protocol outlines a basic experiment to assess the stability of TAN-592B under different storage conditions.

1. Objective: To determine the degradation rate of TAN-592B in both lyophilized and solution forms under various temperature and light conditions.

2. Materials:

  • TAN-592B (lyophilized powder)

  • Appropriate solvent (e.g., sterile water, PBS pH 7.4, or a recommended buffer)

  • HPLC-grade solvents

  • Analytical HPLC system with a suitable column (e.g., C18)

  • Incubators/ovens set to desired temperatures

  • Light exposure chamber (optional)

  • Freezers (-20°C and -80°C)

  • Sterile, single-use vials

3. Methods:

  • Sample Preparation:

    • Time Zero (T0) Sample: Prepare a stock solution of TAN-592B at a known concentration. Immediately analyze a sample via HPLC to establish the initial purity and peak area. This will serve as the baseline.

    • Lyophilized Samples: Aliquot the lyophilized powder into multiple vials.

    • Solution Samples: From the stock solution, create aliquots in separate vials.

  • Storage Conditions:

    • Store the prepared lyophilized and solution aliquots under a matrix of conditions:

      • Temperature: -80°C, -20°C, 4°C, 25°C (room temperature), 40°C (accelerated stability).

      • Light: Protect one set of samples from light at each temperature, and expose another set to controlled UV/visible light (if photostability is a concern).

  • Time Points:

    • Analyze samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • For lyophilized samples, reconstitute them to the same concentration as the T0 sample immediately before analysis.

    • Analyze all samples by HPLC.

    • Compare the peak area of the main TAN-592B peak to the T0 sample. The appearance of new peaks may indicate degradation products.

4. Data Analysis:

  • Calculate the percentage of TAN-592B remaining at each time point relative to the T0 sample.

  • Plot the percentage of remaining TAN-592B against time for each storage condition.

  • Determine the storage conditions that result in the least amount of degradation over time.

Visualizations

TroubleshootingWorkflow Troubleshooting TAN-592B Degradation start Start: Degradation Suspected check_form Is TAN-592B in lyophilized or solution form? start->check_form lyophilized Lyophilized Powder check_form->lyophilized Lyophilized solution Solution check_form->solution Solution check_appearance Powder clumpy or discolored? lyophilized->check_appearance moisture_issue Potential moisture absorption. Review handling procedures: - Equilibrate to RT before opening. - Store with desiccant. check_appearance->moisture_issue Yes storage_temp_lyo Check storage temperature. Is it at -20°C or -80°C? check_appearance->storage_temp_lyo No moisture_issue->storage_temp_lyo correct_temp_lyo Store at -20°C or colder for long-term stability. storage_temp_lyo->correct_temp_lyo No end_node Monitor Activity and Purity storage_temp_lyo->end_node Yes correct_temp_lyo->end_node check_solution Solution cloudy or discolored? solution->check_solution solubility_issue Potential solubility issue. - Use recommended solvent. - Try sonication or gentle warming. check_solution->solubility_issue Yes check_freeze_thaw Were there multiple freeze-thaw cycles? check_solution->check_freeze_thaw No solubility_issue->check_freeze_thaw aliquot_solution Aliquot into single-use volumes to avoid freeze-thaw cycles. check_freeze_thaw->aliquot_solution Yes check_storage_solution Check storage conditions: - Temperature (-20°C or -80°C) - pH (5-6) - Light exposure check_freeze_thaw->check_storage_solution No aliquot_solution->check_storage_solution correct_storage_solution Adjust storage to recommended conditions. check_storage_solution->correct_storage_solution No check_storage_solution->end_node Yes correct_storage_solution->end_node

Caption: Troubleshooting workflow for identifying and preventing TAN-592B degradation.

DegradationPathways Potential Degradation Pathways for TAN-592B cluster_degradation Degradation Products cluster_causes Contributing Factors tan592b TAN-592B (Stable) hydrolysis Hydrolysis Products tan592b->hydrolysis oxidation Oxidation Products tan592b->oxidation deamidation Deamidation Products tan592b->deamidation moisture Moisture / Water moisture->hydrolysis oxygen Oxygen oxygen->oxidation extreme_ph Extreme pH extreme_ph->hydrolysis extreme_ph->deamidation high_temp High Temperature high_temp->hydrolysis high_temp->oxidation high_temp->deamidation light Light Exposure light->oxidation

Caption: Potential degradation pathways and contributing factors for peptide-like molecules.

References

Technical Support Center: Refining MIC Assay Protocol for TAN-592B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the Minimum Inhibitory Concentration (MIC) assay protocol for the novel compound TAN-592B. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

A1: An MIC assay is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent, such as TAN-592B, that prevents the visible in vitro growth of a specific microorganism.[1][2][3] It is a critical tool for assessing the potency of new antimicrobial compounds.

Q2: Which factors can influence the MIC values for TAN-592B?

A2: Several factors can significantly impact MIC results, including the size of the bacterial inoculum, the composition and pH of the growth medium, incubation time and temperature, and the potential for TAN-592B to degrade or be unstable under experimental conditions.[4][5]

Q3: What are the common reasons for inconsistent MIC results with a new compound like TAN-592B?

A3: Inconsistent results can arise from variability in testing procedures, degradation of the compound, incorrect inoculum preparation, or contamination.[5] It is also possible that the compound exhibits a narrow concentration range for its inhibitory effect, making precise dilutions critical.

Q4: How should I prepare the stock solution for TAN-592B?

A4: The preparation of the stock solution depends on the solubility of TAN-592B. It is crucial to use a solvent that completely dissolves the compound and is not toxic to the test microorganism at the concentrations used. The final concentration of the solvent in the assay should be kept to a minimum, typically ≤1%. A solubility test should be performed prior to the MIC assay.

Q5: What are appropriate quality control (QC) strains to use in my MIC assay for TAN-592B?

A5: Standard QC strains with known MIC values for other antibiotics should be included in every assay to ensure the validity of the results. Commonly used strains include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. The choice of QC strains should also reflect the intended spectrum of activity for TAN-592B.

Troubleshooting Guide

This guide addresses specific issues that may arise during the MIC assay for TAN-592B.

Issue Potential Cause(s) Recommended Solution(s)
No bacterial growth in the positive control well. 1. Inactive or non-viable inoculum. 2. Contamination of the growth medium with an inhibitory substance. 3. Incorrect incubation conditions.1. Prepare a fresh inoculum from a recent culture. Verify inoculum density via plating and colony counting. 2. Use a new batch of sterile growth medium. 3. Confirm incubator temperature and atmospheric conditions.
Growth observed in all wells, including those with high concentrations of TAN-592B. 1. The test organism is resistant to TAN-592B. 2. The concentration range of TAN-592B is too low. 3. Inactivation or degradation of TAN-592B. 4. Excessively high inoculum density.1. Confirm the identity and purity of the test organism. 2. Test a broader and higher concentration range of TAN-592B. 3. Prepare fresh stock solutions of TAN-592B. Assess the stability of the compound in the assay medium and incubation conditions. 4. Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL).[3]
Inconsistent MIC values across replicate plates. 1. Pipetting errors leading to inaccurate dilutions. 2. Edge effects in the microtiter plate. 3. Variability in inoculum density between plates.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Avoid using the outermost wells of the plate or fill them with sterile medium to maintain humidity. 3. Ensure the inoculum is well-mixed before dispensing into each plate.
"Skipped" wells (no growth at a lower concentration, but growth at a higher concentration). 1. Technical error during dilution or inoculation. 2. Contamination of a single well. 3. Paradoxical growth effect (Eagle effect), where the compound is less effective at higher concentrations.[6]1. Repeat the assay with careful attention to technique. 2. Visually inspect wells for contamination before incubation. 3. If reproducible, this may be a characteristic of the compound. Further investigation into the mechanism of action is warranted.
Precipitation of TAN-592B in the wells. 1. Poor solubility of the compound in the assay medium. 2. Interaction of the compound with components of the medium.1. Test alternative solvents for the stock solution. 2. Decrease the starting concentration of TAN-592B. 3. Evaluate the solubility of TAN-592B in the specific broth medium being used.

Experimental Protocol: Broth Microdilution MIC Assay for TAN-592B

This protocol outlines the steps for performing a broth microdilution MIC assay, a standard method for determining the MIC of a novel compound.[1]

1. Preparation of Materials and Reagents:

  • TAN-592B Stock Solution: Prepare a stock solution of TAN-592B at a concentration 100 times the highest desired final concentration in a suitable solvent.

  • Bacterial Culture: Prepare a fresh overnight culture of the test microorganism on an appropriate agar plate.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.[6]

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

  • Saline Solution: Prepare sterile 0.85% saline.

2. Inoculum Preparation:

  • Select several well-isolated colonies from the fresh agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[3]

3. Preparation of TAN-592B Dilutions in the Microtiter Plate:

  • Add 100 µL of sterile growth medium to all wells of the 96-well plate.

  • Add an additional 100 µL of the TAN-592B working solution (diluted from the stock to twice the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the positive control (no compound), and column 12 will be the negative control (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, examine the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of TAN-592B at which there is no visible growth.

Quantitative Data Summary
Parameter Recommended Value/Range
Inoculum Density ~5 x 10^5 CFU/mL
Incubation Temperature 35-37°C
Incubation Time 16-20 hours
TAN-592B Concentration Range To be determined based on preliminary screening (e.g., 0.06 - 128 µg/mL)
Solvent Concentration ≤1% in final well volume

Visualizations

Experimental Workflow for TAN-592B MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare TAN-592B Stock Solution dilute_compound Serial Dilution of TAN-592B in Plate prep_compound->dilute_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prep_inoculum->add_inoculum prep_media Prepare Growth Medium prep_media->dilute_compound dilute_compound->add_inoculum incubate Incubate Plate (16-20h, 37°C) add_inoculum->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the MIC of TAN-592B.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent MIC Results check_inoculum Verify Inoculum Density (Plate Count) start->check_inoculum check_compound Assess Compound Stability & Stock Concentration start->check_compound check_technique Review Pipetting & Dilution Technique start->check_technique check_contamination Check for Contamination (Microscopy/Plating) start->check_contamination standardize_inoculum Re-standardize Inoculum check_inoculum->standardize_inoculum prepare_fresh Prepare Fresh Stock Solution check_compound->prepare_fresh retrain_technique Retrain on Assay Technique check_technique->retrain_technique use_aseptic Reinforce Aseptic Technique check_contamination->use_aseptic end Repeat Assay standardize_inoculum->end prepare_fresh->end retrain_technique->end use_aseptic->end

Caption: Troubleshooting inconsistent MIC results for TAN-592B.

References

Addressing batch-to-batch variability of TAN-592B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with TAN-592B, with a focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is TAN-592B and what is its mechanism of action?

TAN-592B is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting ASK1, TAN-592B can modulate downstream signaling cascades, making it a valuable tool for research in areas such as neurodegenerative diseases, cardiovascular disorders, and oncology.

Q2: What are the common causes of batch-to-batch variability with TAN-592B?

Batch-to-batch variability of small molecule inhibitors like TAN-592B can arise from several factors during synthesis and purification.[1][2] These can include minor differences in impurity profiles, polymorphic forms of the compound, or variations in salt content. Such variations can potentially impact the compound's solubility, stability, and ultimately its biological activity in your experiments.[3]

Q3: How can I ensure the consistency of my experimental results when using a new batch of TAN-592B?

To ensure consistent results, it is crucial to perform a set of quality control (QC) experiments when receiving a new batch of TAN-592B. This "in-house" validation helps to confirm that the new batch behaves similarly to previous batches in your specific experimental setup.[4] Recommended QC experiments include solubility testing, a cell-free biochemical assay, and a cell-based functional assay.

Troubleshooting Guide

This guide addresses specific issues that you may encounter while using TAN-592B.

Issue 1: Reduced or no activity of TAN-592B in a cell-based assay.
  • Possible Cause 1: Poor Solubility. TAN-592B may have precipitated out of your cell culture media.

    • Troubleshooting Step: Visually inspect your stock solution and final assay dilutions for any signs of precipitation. Determine the optimal solvent and concentration for your stock solution. Refer to the solubility data table below.

  • Possible Cause 2: Compound Degradation. TAN-592B may be unstable under your experimental conditions (e.g., prolonged incubation, exposure to light).

    • Troubleshooting Step: Prepare fresh dilutions of TAN-592B for each experiment. Minimize the exposure of the compound to light and extreme temperatures.

  • Possible Cause 3: Batch-to-Batch Variation in Potency. The new batch may have a different effective concentration.

    • Troubleshooting Step: Perform a dose-response experiment with each new batch to determine its IC50 value in your assay. Compare this to the IC50 of previous batches.

Issue 2: Increased off-target effects or cellular toxicity.
  • Possible Cause 1: Impurities in the new batch. The new batch may contain impurities with cytotoxic or other off-target activities.

    • Troubleshooting Step: If you suspect impurities, consider performing an analysis of the compound's purity, for example, by high-performance liquid chromatography (HPLC).[5][6]

  • Possible Cause 2: Higher effective concentration of the new batch. The new batch may be more potent than previous batches, leading to toxicity at the same nominal concentration.

    • Troubleshooting Step: Re-evaluate the dose-response curve for the new batch to identify a non-toxic working concentration.

Quantitative Data Summary

The following tables provide hypothetical data for different batches of TAN-592B to illustrate potential variability.

Table 1: Batch-to-Batch Comparison of Physical and Chemical Properties

PropertyBatch ABatch BBatch C
Purity (by HPLC) >99%>98%>99.5%
Solubility in DMSO 100 mM95 mM105 mM
Molecular Weight 452.5 g/mol 452.5 g/mol 452.5 g/mol

Table 2: Batch-to-Batch Comparison of In Vitro Activity

Assay TypeBatch ABatch BBatch C
ASK1 Kinase Assay (IC50) 5.2 nM8.1 nM4.9 nM
Cellular Apoptosis Assay (EC50) 55 nM92 nM51 nM

Experimental Protocols

Protocol 1: Solubility Assessment of TAN-592B
  • Prepare a 100 mM stock solution of TAN-592B in 100% DMSO.

  • Serially dilute the stock solution in your chosen cell culture medium to final concentrations ranging from 1 µM to 100 µM.

  • Incubate the dilutions at 37°C for 2 hours.

  • Visually inspect each dilution under a microscope for any signs of precipitation.

  • Determine the highest concentration at which no precipitation is observed. This is the maximum soluble concentration in your experimental conditions.

Protocol 2: In Vitro ASK1 Kinase Activity Assay
  • Prepare a reaction buffer containing recombinant human ASK1 enzyme, a suitable substrate (e.g., MKK6), and ATP.

  • Add varying concentrations of TAN-592B (from different batches) to the reaction mixture.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, Western blot).

  • Calculate the IC50 value for each batch by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

ASK1_Signaling_Pathway stress Cellular Stress (e.g., ROS, ER Stress) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 tan592b TAN-592B tan592b->ask1 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis

Caption: Simplified ASK1 signaling pathway and the inhibitory action of TAN-592B.

Troubleshooting_Workflow start Start: Inconsistent Results with New Batch of TAN-592B solubility Check Solubility start->solubility precipitate Precipitation Observed? solubility->precipitate optimize_sol Optimize Solvent/ Concentration precipitate->optimize_sol Yes potency Assess Potency (IC50) precipitate->potency No optimize_sol->potency ic50_shift Significant IC50 Shift? potency->ic50_shift adjust_conc Adjust Working Concentration ic50_shift->adjust_conc Yes contact_support Contact Technical Support ic50_shift->contact_support No, still issues end End: Consistent Results adjust_conc->end

Caption: Troubleshooting workflow for addressing batch-to-batch variability of TAN-592B.

References

Technical Support Center: Mitigating Off-Target Effects of TAN-592B in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and reducing the off-target effects of the hypothetical small molecule inhibitor, TAN-592B. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your assay results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like TAN-592B?

Q2: How can I determine if the observed effects in my assay are due to on-target or off-target activity of TAN-592B?

Distinguishing between on-target and off-target effects is a critical step in compound validation. A common strategy involves using a structurally related but inactive control compound. This "dead" analog should not bind to the intended target but may still interact with off-target molecules. If the inactive control produces similar effects to TAN-592B in your assay, it is likely an off-target effect. Additionally, employing orthogonal assays that measure different downstream events of the same signaling pathway can help confirm on-target activity.[4]

Q3: What are the most common types of assays to profile the off-target activity of TAN-592B?

A comprehensive off-target profiling strategy typically involves a combination of in silico, in vitro, and cell-based assays.

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the structure of TAN-592B and its similarity to known ligands for various targets.

  • Biochemical Assays: These assays, such as kinase panels or receptor binding assays, directly measure the interaction of TAN-592B with a broad range of purified proteins.

  • Cell-Based Assays: These assays assess the effects of TAN-592B in a more biologically relevant context.[5][6][7][8] Examples include cytotoxicity assays, reporter gene assays, and high-content imaging to monitor various cellular parameters.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the direct binding partners of TAN-592B in a complex biological sample.[9]

Q4: Can the delivery method of TAN-592B influence its off-target effects in cell-based assays?

Yes, the formulation and delivery of TAN-592B can impact its local concentration and availability, potentially influencing off-target interactions. For instance, using a vehicle like DMSO at high concentrations can have its own biological effects that may be misattributed to the compound. It is essential to use the lowest effective concentration of any vehicle and always include a vehicle-only control in your experiments. The stability of the compound in the assay medium should also be considered, as degradation products could have their own off-target activities.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in my biochemical assay.
Possible Cause Troubleshooting Step
Compound Aggregation 1. Visually inspect the compound stock solution for precipitates. 2. Determine the critical aggregation concentration (CAC) of TAN-592B using techniques like dynamic light scattering (DLS). 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.
Non-specific Binding 1. Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. 2. Optimize the salt concentration of the buffer to reduce ionic interactions. 3. Test a structurally unrelated compound as a negative control to assess non-specific binding.
Assay Interference 1. Run a counterscreen without the target protein to see if TAN-592B directly affects the detection reagents (e.g., fluorescence quenching or enhancement). 2. If using an enzyme-coupled assay, test for direct inhibition of the coupling enzyme by TAN-592B.
Issue 2: Unexpected cytotoxicity observed in my cell-based assay at concentrations where the on-target effect is expected.
Possible Cause Troubleshooting Step
Off-target Toxicity 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a broad dose range of TAN-592B to determine the cytotoxic concentration 50 (CC50). 2. Compare the CC50 to the on-target effective concentration 50 (EC50) or inhibitory concentration 50 (IC50). A small therapeutic window (CC50/EC50 ratio) suggests off-target toxicity. 3. Test the compound in a panel of different cell lines to see if the toxicity is cell-type specific.
Mitochondrial Toxicity 1. Use assays that specifically measure mitochondrial function, such as the Seahorse XF Analyzer or JC-1 staining for mitochondrial membrane potential.
Reactive Metabolite Formation 1. Incubate TAN-592B with liver microsomes and then test the resulting mixture in the cytotoxicity assay to see if metabolic activation increases toxicity.

Quantitative Data Summary

The following table provides a hypothetical example of the kind of data you should aim to generate to characterize the on-target and off-target profile of TAN-592B.

Target/Assay IC50 / EC50 (µM) Assay Type Notes
Target X (On-Target) 0.05BiochemicalHigh potency against the intended target.
Kinase A (Off-Target) 2.5BiochemicalModerate off-target inhibition.
Kinase B (Off-Target) > 50BiochemicalNo significant inhibition.
GPCR Y (Off-Target) 15Cell-BasedWeak off-target antagonism.
HEK293 Cytotoxicity 35Cell-BasedLow cytotoxicity in a common cell line.
HepG2 Cytotoxicity 10Cell-BasedHigher cytotoxicity in a liver cell line, suggesting potential metabolic liabilities.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for assessing the cytotoxic effects of TAN-592B.

Materials:

  • Cells of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • TAN-592B stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of TAN-592B in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.

  • Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Kinase Selectivity Profiling

This is a general outline for assessing the selectivity of TAN-592B against a panel of kinases. This is often performed as a fee-for-service by specialized vendors.

Principle: The ability of TAN-592B to inhibit the activity of a large number of purified kinases is measured. This is typically done using radiometric assays (measuring the incorporation of 33P-ATP into a substrate) or fluorescence-based assays.

General Workflow:

  • TAN-592B is submitted to a screening facility at a specified concentration (e.g., 1 µM and 10 µM).

  • The compound is tested against a panel of purified kinases (e.g., the Eurofins Discovery KinaseProfiler™ or the Reaction Biology Corporation HotSpot℠ platform).

  • The percentage of inhibition for each kinase at the tested concentrations is determined relative to a control inhibitor.

  • For any significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination is performed with a full dose-response curve.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays in_silico Target Prediction on_target On-Target Assay (Biochemical) in_silico->on_target Guide initial screens off_target_biochem Off-Target Profiling (e.g., Kinase Panel) on_target->off_target_biochem Confirm potency cell_activity On-Target Cellular Activity off_target_biochem->cell_activity Assess selectivity cytotoxicity Cytotoxicity Assay cell_activity->cytotoxicity Validate cellular efficacy secondary_pharm Secondary Pharmacology cytotoxicity->secondary_pharm Determine therapeutic window

Caption: A generalized workflow for identifying and characterizing the on- and off-target effects of a small molecule inhibitor like TAN-592B.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Target Receptor X G_Protein_On G-Protein Alpha Receptor_On->G_Protein_On Effector_On Effector Enzyme G_Protein_On->Effector_On Second_Messenger_On Second Messenger Effector_On->Second_Messenger_On Cell_Response_On Desired Cellular Response Second_Messenger_On->Cell_Response_On Receptor_Off Off-Target Receptor Y G_Protein_Off G-Protein Beta Receptor_Off->G_Protein_Off Effector_Off Alternative Effector G_Protein_Off->Effector_Off Second_Messenger_Off Unintended Second Messenger Effector_Off->Second_Messenger_Off Cell_Response_Off Adverse Cellular Effect Second_Messenger_Off->Cell_Response_Off TAN592B TAN-592B TAN592B->Receptor_On Inhibits TAN592B->Receptor_Off Binds

Caption: A hypothetical signaling pathway illustrating how TAN-592B can have both on-target and off-target effects.

troubleshooting_logic start Inconsistent Assay Results or Unexpected Toxicity check_compound Check Compound Integrity & Aggregation start->check_compound check_assay Run Assay Controls (e.g., counterscreens) start->check_assay is_aggregation Aggregation? check_compound->is_aggregation is_interference Assay Interference? check_assay->is_interference is_aggregation->is_interference No reformulate Reformulate or add detergent is_aggregation->reformulate Yes is_off_target Suspect Off-Target Effect is_interference->is_off_target No modify_assay Modify Assay Protocol is_interference->modify_assay Yes profile Perform Off-Target Profiling is_off_target->profile

Caption: A decision tree for troubleshooting unexpected results in assays with TAN-592B.

References

Technical Support Center: Optimizing Investigational Compound Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of investigational compounds for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for my in vivo study?

A1: The initial dose selection is a critical step that involves gathering and analyzing preliminary data. A thorough literature review for similar compounds or drug classes can provide a starting point.[1] Key preclinical data to consider include in vitro cytotoxicity (e.g., IC50 values) and any existing pharmacokinetic (PK) and toxicology data.[2][3] It is also essential to consider the animal model being used, as pharmacokinetics and drug metabolism can vary significantly between species.[1] Allometric scaling, which uses mathematical relationships to predict human pharmacokinetic parameters from animal data, can be a useful tool for estimating a starting dose.[2]

Q2: What are the key studies required to optimize the dosage of a novel compound?

A2: A systematic approach to dosage optimization typically involves a series of studies. These include:

  • Maximum Tolerated Dose (MTD) Study: This study is designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[1]

  • Pharmacokinetic (PK) Study: This study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. It helps in understanding the drug's exposure over time.[4]

  • Dose-Ranging Efficacy Study: Once the MTD and PK profile are established, a dose-ranging study is conducted to identify the optimal dose that provides the desired therapeutic effect with minimal side effects.[4]

Q3: How do I translate my in vitro IC50 data to an in vivo dose?

A3: Directly translating in vitro IC50 values to an in vivo dose is not straightforward, as it doesn't account for the complex physiological processes in a living organism. However, in vitro data can be used to establish a target plasma concentration that is likely to be effective. Pharmacokinetic data is then used to determine the dose required to achieve this target concentration in vivo. It is important to consider factors such as protein binding and cell permeability, which can influence the effective concentration of the drug at the target site.

Q4: What are the common routes of administration for in vivo studies, and how do they affect dosage?

A4: The route of administration significantly impacts the bioavailability of a compound. Common routes include:

  • Intravenous (IV): Bypasses absorption barriers, resulting in 100% bioavailability.

  • Oral (PO): Subject to first-pass metabolism in the liver, which can reduce bioavailability.

  • Subcutaneous (SC): Slower absorption compared to IV, leading to a more sustained release.

  • Intraperitoneal (IP): Common in rodent studies, with rapid absorption into the portal circulation.

The chosen route will influence the dose required to achieve the desired therapeutic effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in animal response Improper dosing technique, genetic variability in animals, diet and environmental factors.Ensure consistent and accurate dosing procedures. Use a homogenous population of animals. Standardize housing, diet, and light cycles.
No observable therapeutic effect Insufficient dosage, poor bioavailability, rapid metabolism of the compound.Conduct a dose-escalation study. Perform a pharmacokinetic study to assess drug exposure. Consider alternative routes of administration or formulation strategies to improve bioavailability.
Unexpected toxicity or adverse events Off-target effects of the compound, accumulation of toxic metabolites, hypersensitivity reaction.Perform a comprehensive toxicology study to identify the cause of toxicity.[5][6] Consider dose reduction or a different dosing schedule.
Difficulty in formulating the compound for in vivo administration Poor solubility, instability in solution.Screen different pharmaceutically acceptable excipients and vehicles to improve solubility and stability.[7]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., mice, rats) based on the research question.

  • Dose Selection: Based on preliminary in vitro data and literature review, select a range of doses. A common starting point is to screen doses such as 5, 10, 20, 40, and 80 mg/kg.[1]

  • Dosing: Administer the compound to small groups of animals (n=3-5 per group) at each dose level.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. A weight loss of more than 20% is often considered a sign of significant toxicity.[1]

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer a single, non-toxic dose of the compound. It is recommended to use at least two dose levels, 5-10 fold apart, to assess the linearity of the pharmacokinetics.[4]

  • Sample Collection: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Table 1: Example Dose-Response Data for an Investigational Compound

Dose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
0 (Vehicle)0+5
1025+2
2555-3
5085-10
10095-18

Table 2: Example Pharmacokinetic Parameters of an Investigational Compound

ParameterValue
Cmax (ng/mL)1500
Tmax (hr)1
t1/2 (hr)4.5
AUC (ng*hr/mL)6500

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Investigational Compound Investigational Compound Investigational Compound->Kinase B Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to

Caption: Hypothetical signaling pathway showing the mechanism of action of an investigational compound.

G Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies End End Dose Range Finding Dose Range Finding In Vitro Studies->Dose Range Finding MTD Study MTD Study Dose Range Finding->MTD Study PK Study PK Study MTD Study->PK Study Efficacy Study Efficacy Study PK Study->Efficacy Study Data Analysis Data Analysis Efficacy Study->Data Analysis Data Analysis->End

Caption: Experimental workflow for in vivo dosage optimization.

G High Variability High Variability Check Dosing Technique Check Dosing Technique High Variability->Check Dosing Technique Consistent? Standardize Environment Standardize Environment High Variability->Standardize Environment Standardized? Increase Sample Size Increase Sample Size High Variability->Increase Sample Size Sufficient N? No Efficacy No Efficacy Increase Dose Increase Dose No Efficacy->Increase Dose Dose too low? Check Bioavailability Check Bioavailability No Efficacy->Check Bioavailability Poor PK? Evaluate Target Engagement Evaluate Target Engagement No Efficacy->Evaluate Target Engagement On-target? Unexpected Toxicity Unexpected Toxicity Decrease Dose Decrease Dose Unexpected Toxicity->Decrease Dose Dose too high? Assess Off-Target Effects Assess Off-Target Effects Unexpected Toxicity->Assess Off-Target Effects Off-target? Modify Dosing Schedule Modify Dosing Schedule Unexpected Toxicity->Modify Dosing Schedule Accumulation? Start Start Start->High Variability Start->No Efficacy Start->Unexpected Toxicity

Caption: Troubleshooting decision tree for common in vivo study issues.

References

Troubleshooting contamination in TAN-592B fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues during TAN-592B fermentation.

Troubleshooting Guides

Issue: Unexpected Drop in pH and Product Titer

A sudden or steady decline in pH outside the optimal range for your production organism, often accompanied by a decrease in TAN-592B yield, is a primary indicator of contamination.

Possible Cause: Lactic acid bacteria (LAB) contamination is a frequent cause of pH drops in fermentation processes due to their production of lactic and acetic acids.[1][2] These bacteria compete with the production strain for essential nutrients, leading to reduced product yield.[1][2]

Troubleshooting Steps:

  • Microscopic Examination:

    • Immediately collect a sample from the fermenter using an aseptic technique.

    • Prepare a Gram stain of the sample. Look for the presence of gram-positive rods or cocci, which are characteristic of Lactobacillus and Pediococcus species, respectively.[2]

  • Plating on Selective Media:

    • Plate a diluted sample of the fermentation broth onto selective media for LAB, such as MRS (de Man, Rogosa, and Sharpe) agar.

    • Incubate under appropriate conditions (e.g., anaerobically or microaerophilically). The presence of colonies confirms LAB contamination.

  • Metabolite Analysis:

    • Utilize High-Performance Liquid Chromatography (HPLC) to analyze the fermentation broth for the presence of organic acids like lactic acid and acetic acid.[2] Elevated levels of these acids are strong indicators of bacterial contamination.[2]

Issue: Visible Mold Growth or Mycelial Clumps in the Fermenter

The appearance of fuzzy patches on surfaces or floating mycelial clumps within the fermentation broth is a clear sign of fungal contamination.

Possible Cause: Fungal spores can enter the fermentation process through non-sterile air supplies, raw materials, or inadequately sterilized equipment.

Troubleshooting Steps:

  • Visual Inspection:

    • Carefully inspect the headplate, probes, and internal surfaces of the bioreactor for any signs of filamentous growth.

    • Observe the broth for any unusual clumping or pellet formation that is not characteristic of your production organism.

  • Microscopic Examination:

    • Aseptically sample the suspect growth.

    • Prepare a wet mount with a staining agent like lactophenol cotton blue.

    • Examine under a microscope for the presence of fungal hyphae and spores.

  • Plating on Fungal Media:

    • Plate a sample of the broth onto a fungal selective medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).

    • Incubate at a suitable temperature (e.g., 25-30°C) and observe for the growth of mold colonies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in fermentation?

A1: Contamination can arise from several sources. These include:

  • Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor, or associated equipment is a primary cause.[3]

  • Contaminated Inoculum: The seed culture used to start the fermentation may have a hidden contaminant.[4]

  • Non-Sterile Additions: Any substances added during the fermentation, such as antifoam agents, pH titrants, or nutrient feeds, can introduce contaminants if not properly sterilized.[5]

  • Air Leaks: Compromised seals, gaskets, or welds can create entry points for airborne microorganisms.[4]

  • Sampling and Probes: Improperly sterilized sampling devices or probes can introduce contamination.

Q2: How can I prevent contamination before it occurs?

A2: A proactive approach is crucial for maintaining an aseptic fermentation process. Key prevention strategies include:

  • Thorough Sterilization: Ensure all components of the fermentation system, including the vessel, media, and transfer lines, are properly sterilized, typically using steam under pressure (autoclaving).[3][6]

  • Aseptic Technique: Employ strict aseptic techniques when preparing the inoculum, making additions to the fermenter, and taking samples.

  • Vessel Integrity: Regularly inspect the bioreactor for any potential breaches in sterility, such as worn-out seals or damaged O-rings.

  • Sterile Air Filtration: Use absolute filters (e.g., 0.2 µm) for both the inlet and outlet air streams to prevent microbial entry and release.[3]

  • Positive Pressure: Maintain a slight positive pressure inside the bioreactor to minimize the inward flow of unfiltered air.[3]

Q3: What are the key differences between bacterial and fungal contamination?

A3: Bacterial and fungal contaminations manifest differently and can have varying impacts on the fermentation process. The table below summarizes the key distinctions.

CharacteristicBacterial ContaminationFungal (Mold) Contamination
Typical Organisms Lactobacillus, Pediococcus, Acetobacter[2]Aspergillus, Penicillium, Rhizopus
Primary Impact Rapid pH drop, nutrient competition, production of inhibitory organic acids[1][2]Formation of mycelial clumps, potential production of mycotoxins, can affect broth rheology
Visual Cues Increased turbidity, sometimes off-odorsVisible filamentous growth on surfaces, clumps or pellets in the broth
Microscopic Appearance Small, individual rod-shaped or spherical cellsLong, branching filaments (hyphae) and spores

Q4: Can I salvage a contaminated fermentation batch?

A4: In most cases, it is not advisable to attempt to salvage a contaminated batch, especially in pharmaceutical production. The presence of contaminants and their metabolic byproducts can compromise product purity and safety. The best course of action is to terminate the batch, thoroughly clean and sterilize the equipment, and conduct a root cause analysis to prevent recurrence.

Experimental Protocols

Protocol 1: Gram Staining for Bacterial Identification

Objective: To differentiate between gram-positive and gram-negative bacteria based on their cell wall characteristics.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining tray

  • Crystal violet, Gram's iodine, 95% ethanol, Safranin

  • Microscope with oil immersion objective

Methodology:

  • Aseptically transfer a loopful of the fermentation broth onto a clean microscope slide and spread to create a thin smear.

  • Allow the smear to air dry completely.

  • Heat-fix the smear by passing it through the flame of a Bunsen burner three times.

  • Flood the slide with crystal violet and let it stand for 1 minute.

  • Gently rinse with water.

  • Flood the slide with Gram's iodine and let it stand for 1 minute.

  • Rinse with water.

  • Decolorize with 95% ethanol by adding it dropwise until the runoff is clear.

  • Rinse with water.

  • Counterstain with safranin for 1 minute.

  • Rinse with water and blot dry.

  • Examine the slide under oil immersion. Gram-positive bacteria will appear purple, while gram-negative bacteria will appear pink/red.

Protocol 2: ATP Bioluminescence for Rapid Contamination Screening

Objective: To rapidly assess the cleanliness of surfaces and equipment by detecting the presence of Adenosine Triphosphate (ATP), an indicator of microbial presence.[7]

Materials:

  • ATP swabs

  • Luminometer

Methodology:

  • Swab a defined area of the equipment surface (e.g., inside of a sampling port before sterilization).

  • Place the swab back into its reagent-containing tube and activate the reagent as per the manufacturer's instructions.

  • Gently shake the tube to ensure the sample mixes with the reagent.

  • Insert the tube into the luminometer and record the reading in Relative Light Units (RLU).

  • Compare the RLU value to pre-defined thresholds to determine if the surface is clean or requires further cleaning and sterilization.

Visualizations

ContaminationTroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Identification cluster_3 Action start Deviation in Fermentation (e.g., pH drop, low yield, visual anomaly) microscopy Microscopic Examination (Gram Stain, Wet Mount) start->microscopy plating Plating on Selective Media (MRS, PDA) start->plating hplc Metabolite Analysis (HPLC) start->hplc bacterial Bacterial Contamination (e.g., Lactobacillus) microscopy->bacterial Rods/Cocci fungal Fungal Contamination (e.g., Aspergillus) microscopy->fungal Hyphae/Spores no_cont No Contamination Detected microscopy->no_cont plating->bacterial Colonies on MRS plating->fungal Colonies on PDA plating->no_cont hplc->bacterial High Lactic Acid hplc->no_cont terminate Terminate Batch & Conduct Root Cause Analysis bacterial->terminate fungal->terminate review_params Review Process Parameters & Raw Materials no_cont->review_params

Caption: A workflow diagram for troubleshooting fermentation contamination.

AsepticBarrierConcept cluster_0 Sterile Core fermenter TAN-592B Fermentation media_ster Sterile Medium media_ster->fermenter air_ster Sterile Air (0.2µm Filter) air_ster->fermenter vessel_ster Sterile Vessel (Autoclaved) inoculum Pure Inoculum inoculum->fermenter additions Sterile Additions (e.g., Antifoam, Feed) additions->fermenter sampling Aseptic Sampling sampling->fermenter

Caption: A conceptual diagram of aseptic barriers in fermentation.

References

Technical Support Center: Optimizing TAN-592B Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of TAN-592B during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the resolution of TAN-592B in HPLC?

A1: The most critical factors influencing HPLC resolution are efficiency (N), selectivity (α), and the retention factor (k').[1][2] Selectivity (α), which is the ability of the chromatographic system to distinguish between different analytes, often has the most significant impact on resolution.[2] It is primarily controlled by the mobile phase composition and the stationary phase chemistry.[1]

Q2: My TAN-592B peak is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing for a compound like TAN-592B, which may be polar, can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between TAN-592B and active sites on the silica-based stationary phase (silanol groups) can cause tailing.[3][4][5]

  • Column Overload: Injecting too much sample can lead to peak distortion.[4][6]

  • Inappropriate Mobile Phase pH: If TAN-592B is an ionizable compound, a mobile phase pH close to its pKa can result in poor peak shape.[1]

  • Column Degradation: A deteriorated or contaminated column can also contribute to peak tailing.[6]

Solutions to address peak tailing include:

  • Mobile Phase Modification: Adding a competing base (e.g., triethylamine) or using a buffer to control the pH and suppress silanol interactions can improve peak shape.[3] Operating at a lower pH (e.g., <3) can also help by keeping the silanol groups protonated.[6]

  • Reduce Injection Volume: Lowering the amount of sample injected can prevent column overload.[4]

  • Use a Different Column: Employing a column with a different stationary phase (e.g., a polymer-based column or one with end-capping to block silanol groups) can mitigate secondary interactions.[4]

Q3: I am observing poor separation between TAN-592B and an impurity. How can I improve this?

A3: To improve the separation between closely eluting peaks, you can focus on modifying the selectivity (α) and increasing the column efficiency (N).[1][2][7]

  • Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can change the elution order and improve separation.[2][8] Adjusting the pH of the mobile phase can also significantly impact the selectivity for ionizable compounds.[1]

  • Modify the Gradient: If using gradient elution, making the gradient shallower can increase the separation between closely eluting peaks.[1]

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide different interactions and improve selectivity.[1][8]

  • Increase Column Efficiency: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and can lead to better resolution.[7][9]

Q4: My retention time for TAN-592B is not consistent between runs. What could be the issue?

A4: Fluctuations in retention time are often due to changes in the mobile phase composition or physical parameters of the HPLC system.[10]

  • Mobile Phase Preparation: Inaccurate preparation of the mobile phase, especially the ratio of organic solvent to aqueous buffer, can lead to shifts in retention time.[10] It is recommended to prepare the mobile phase gravimetrically for better accuracy.[10]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift.[10]

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the retention of the analyte.[11][12] Using a column oven is crucial for maintaining a stable temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[13]

Troubleshooting Guides

Guide 1: Poor Resolution of TAN-592B

This guide provides a systematic approach to troubleshooting poor resolution issues.

Problem: The peak for TAN-592B is overlapping with an adjacent peak (impurity or another component).

PoorResolutionWorkflow start Start: Poor Resolution of TAN-592B check_selectivity Step 1: Modify Selectivity (α) start->check_selectivity change_mobile_phase Adjust Mobile Phase (Organic Solvent Ratio, pH) check_selectivity->change_mobile_phase change_column Change Stationary Phase (e.g., C18 to Phenyl) check_selectivity->change_column check_efficiency Step 2: Increase Efficiency (N) change_mobile_phase->check_efficiency If resolution is still poor change_column->check_efficiency If resolution is still poor longer_column Use a Longer Column check_efficiency->longer_column smaller_particles Use Smaller Particle Size Column check_efficiency->smaller_particles check_retention Step 3: Optimize Retention (k') longer_column->check_retention If further optimization is needed smaller_particles->check_retention If further optimization is needed adjust_solvent_strength Adjust Solvent Strength check_retention->adjust_solvent_strength end End: Resolution Improved adjust_solvent_strength->end

Experimental Protocol: Modifying Mobile Phase Selectivity

  • Baseline Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-50% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Modification 1: Change Organic Modifier

    • Replace Acetonitrile with Methanol. Keep all other parameters the same.

  • Modification 2: Adjust pH

    • Prepare Mobile Phase A with 10 mM Ammonium Acetate, pH 4.5. Keep Acetonitrile as Mobile Phase B and maintain other parameters.

Data Presentation: Impact of Selectivity Changes on Resolution

ParameterBaseline (ACN, pH 2.7)Methanol (pH 2.7)Acetonitrile (pH 4.5)
Retention Time TAN-592B (min) 8.529.257.98
Retention Time Impurity (min) 8.719.887.85
Resolution (Rs) 1.12.50.9
Guide 2: TAN-592B Peak Tailing

This guide outlines steps to diagnose and resolve issues with peak tailing.

Problem: The TAN-592B peak exhibits significant asymmetry (tailing factor > 1.5).

PeakTailingTroubleshooting start Start: Peak Tailing Observed check_overload Step 1: Check for Column Overload start->check_overload reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection check_interactions Step 2: Address Secondary Interactions reduce_injection->check_interactions If tailing persists modify_ph Adjust Mobile Phase pH check_interactions->modify_ph add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_interactions->add_modifier change_column_type Step 3: Consider Column Change modify_ph->change_column_type If tailing persists add_modifier->change_column_type If tailing persists use_endcapped Use End-capped Column change_column_type->use_endcapped use_polymeric Use Polymer-based Column change_column_type->use_polymeric end End: Symmetrical Peak Achieved use_endcapped->end use_polymeric->end

Experimental Protocol: Mitigating Peak Tailing

  • Initial Observation:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 50:50 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 20 µL

    • Tailing Factor: 2.1

  • Step 1: Reduce Injection Volume

    • Decrease the injection volume to 5 µL. Keep all other parameters constant.

  • Step 2: Modify Mobile Phase

    • If tailing persists, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.

Data Presentation: Effect of Troubleshooting on Tailing Factor

ConditionInjection Volume (µL)Mobile Phase ModifierTailing Factor
Initial 20None2.1
Step 1 5None1.6
Step 2 50.1% TFA1.2

By following these structured troubleshooting guides and understanding the fundamental principles of HPLC, researchers can systematically address and resolve common issues encountered during the analysis of TAN-592B, leading to improved data quality and analytical accuracy.

References

Validation & Comparative

Validating the Antibacterial Target of TAN-592B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the antibacterial target of TAN-592B, a member of the cephabacin F group of antibiotics. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of its mechanism of action, comparative efficacy, and detailed experimental protocols for target validation.

Executive Summary

TAN-592B, identified as a cephabacin F group antibiotic, exerts its antibacterial effect by targeting penicillin-binding proteins (PBPs), crucial enzymes in the bacterial cell wall synthesis pathway. This mechanism of action, the inhibition of peptidoglycan synthesis, is a well-established and effective strategy for antibacterial agents. This guide will delve into the specifics of this targeting, compare its performance with other PBP inhibitors, and provide the necessary experimental frameworks for its validation.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative Cephabacin F group antibiotic against a panel of common bacterial pathogens. For comparison, the MIC values of established β-lactam antibiotics and a non-β-lactam PBP inhibitor are also presented.

Antibiotic ClassCompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Cephabacin Cephabacin F Group Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Penicillin Penicillin G0.015 µg/mLResistant64 µg/mLResistant
Cephalosporin Ceftazidime8 µg/mLResistant0.25 µg/mL2 µg/mL
Carbapenem Meropenem0.06 µg/mL1 µg/mL0.015 µg/mL0.5 µg/mL
Non-β-Lactam PBP Inhibitor Oxadiazole Compound1-2 µg/mL1-2 µg/mLIneffectiveIneffective

Mechanism of Action: Targeting Penicillin-Binding Proteins

The antibacterial activity of the Cephabacin F group, including TAN-592B, stems from its ability to inhibit the transpeptidase activity of penicillin-binding proteins (PBPs). This inhibition disrupts the final step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. The primary targets within this class of antibiotics are PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis[1].

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Precursors Peptidoglycan Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_II Lipid II Synthesis Precursors->Lipid_II Translocation Lipid II Translocation Lipid_II->Translocation Glycosyltransferase Glycosyltransferase Activity (Chain Elongation) Translocation->Glycosyltransferase Transpeptidase Transpeptidase Activity (Cross-linking) Glycosyltransferase->Transpeptidase Mature_PG Mature Peptidoglycan Transpeptidase->Mature_PG TAN_592B TAN-592B (Cephabacin F) TAN_592B->Transpeptidase Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by TAN-592B.

Experimental Protocols for Target Validation

To rigorously validate the antibacterial target of TAN-592B, a series of well-established experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of TAN-592B that visibly inhibits the growth of a target bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of TAN-592B: A two-fold serial dilution of TAN-592B is prepared in a 96-well microtiter plate, with each well containing a final volume of 100 µL of broth with the antibiotic.

  • Inoculation: Each well is inoculated with 100 µL of the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of TAN-592B over time.

Protocol:

  • Bacterial Culture: A logarithmic phase culture of the test bacterium is prepared.

  • Exposure to TAN-592B: The bacterial culture is exposed to different concentrations of TAN-592B (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and the number of CFUs is determined after incubation.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

Objective: To demonstrate direct binding of TAN-592B to its PBP targets and to determine its binding affinity.

Protocol:

  • Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

  • Competition Reaction: The membrane preparation is incubated with varying concentrations of TAN-592B.

  • Fluorescent Penicillin Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the reaction. This will bind to any PBPs not already occupied by TAN-592B.

  • SDS-PAGE and Imaging: The proteins are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized using a fluorescence scanner.

  • Analysis: The intensity of the fluorescent bands will decrease with increasing concentrations of TAN-592B, allowing for the determination of the concentration required for 50% inhibition (IC50) for each PBP.

Target_Validation_Workflow Start Start: Hypothesis TAN-592B targets PBPs MIC MIC Determination (Quantitative Efficacy) Start->MIC Time_Kill Time-Kill Assay (Bactericidal/Bacteriostatic) MIC->Time_Kill PBP_Assay PBP Competitive Binding Assay Time_Kill->PBP_Assay Data_Analysis Data Analysis and Comparison to Alternatives PBP_Assay->Data_Analysis Conclusion Conclusion: Target Validated Data_Analysis->Conclusion

Caption: Experimental Workflow for Validating the Antibacterial Target of TAN-592B.

Conclusion

The validation of TAN-592B's antibacterial target relies on a systematic approach that combines quantitative efficacy studies with direct target engagement assays. By demonstrating its potent inhibition of bacterial growth through the disruption of peptidoglycan synthesis via PBP binding, a strong case can be made for its further development as a valuable antibacterial agent. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers in the field of antibiotic discovery.

References

A Comparative Analysis of Novel Antibiotics Against Gram-Negative Bacteria: Zosurabalpin, Cefiderocol, and Imipenem-Cilastatin-Relebactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant Gram-negative bacteria necessitates the development of novel antibiotics with diverse mechanisms of action. This guide provides a comparative overview of the efficacy of three such antibiotics: zosurabalpin, a first-in-class lipopolysaccharide (LPS) transport inhibitor; cefiderocol, a siderophore cephalosporin; and imipenem-cilastatin-relebactam, a carbapenem combined with a broad-spectrum β-lactamase inhibitor.

Efficacy Data: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of these novel antibiotics has been evaluated against a range of challenging Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

AntibioticTarget OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Noteworthy Activity
Zosurabalpin Acinetobacter baumannii (Carbapenem-Resistant)0.12 - 0.250.25 - 1Potent activity against carbapenem-resistant A. baumannii (CRAB)[1][2].
Cefiderocol Enterobacterales (Carbapenem-Resistant)≤4 (for ~97% of isolates)-Active against isolates producing various carbapenemases like KPC, NDM, VIM, IMP, and OXA-48-like[3].
Pseudomonas aeruginosa (Multidrug-Resistant)0.52Retains activity against extensively drug-resistant (XDR) and multidrug-resistant (MDR) strains[4].
Stenotrophomonas maltophilia0.25 - 0.5-Demonstrates potent in vitro activity[3].
Imipenem-Cilastatin-Relebactam Enterobacterales0.54Improved activity against carbapenemase-producing isolates compared to imipenem alone[5].
Pseudomonas aeruginosa (Imipenem-Nonsusceptible)--Relebactam restores imipenem susceptibility in a significant percentage of nonsusceptible strains[6].
Klebsiella pneumoniae (KPC-producing)--Effective against many KPC-producing strains[7].

Mechanisms of Action

The distinct mechanisms of action of these antibiotics are crucial for overcoming existing resistance pathways.

Zosurabalpin: This novel antibiotic employs a unique mechanism by inhibiting the transport of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria.[8][9][10] It specifically targets the LptB2FGC complex, leading to the accumulation of LPS in the inner membrane and ultimately causing cell death.[8][11]

Cefiderocol: Cefiderocol utilizes a "Trojan horse" strategy to enter bacterial cells.[12] It acts as a siderophore, chelating iron and using the bacteria's own iron uptake systems to be actively transported across the outer membrane.[12][13][14] Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other β-lactam antibiotics.[13][15]

Imipenem-Cilastatin-Relebactam: This combination agent leverages the established activity of imipenem, a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to PBPs.[7][16][17] Relebactam, a diazabicyclooctane β-lactamase inhibitor, protects imipenem from degradation by a broad range of β-lactamases, including Ambler class A and C enzymes.[7][18] Cilastatin is a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys.[7][16]

Experimental Protocols

The following outlines the general methodologies employed in the in vitro efficacy studies cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing antibiotic susceptibility is the broth microdilution test.

General Protocol:

  • Bacterial Isolate Preparation: Clinical isolates of the target Gram-negative bacteria are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension.

  • Antibiotic Dilution Series: A series of twofold dilutions of the antibiotic is prepared in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., temperature, time) to allow for bacterial growth.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Specific Considerations:

  • Cefiderocol: Due to its mechanism of action, susceptibility testing for cefiderocol requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic the iron-limited conditions in the human body and ensure accurate assessment of its activity.[15][19]

  • Zosurabalpin: For some bacterial isolates, MIC determination for zosurabalpin in standard cation-adjusted Mueller Hinton broth (CA-MHB) can be challenging due to trailing endpoints. Supplementation of the broth with 20% human or horse serum can lead to more accurate and reproducible MIC readings.[20]

In Vivo Efficacy Models

Animal models, such as murine thigh and lung infection models, are commonly used to evaluate the in vivo efficacy of new antibiotics.

General Protocol:

  • Infection Induction: Mice are infected with a specific strain of the target pathogen, for example, via intratracheal inoculation for a lung infection model.

  • Treatment Administration: At a set time post-infection, the animals are treated with the investigational antibiotic, a comparator drug, or a placebo, typically administered intravenously or subcutaneously.

  • Outcome Assessment: After a defined treatment period, the bacterial burden in the target organ (e.g., lungs or thighs) is quantified by plating homogenized tissue samples and counting the colony-forming units (CFU). Efficacy is determined by the reduction in bacterial load compared to the control group.[2][21]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.

Zosurabalpin Mechanism of Action cluster_bacterium Gram-Negative Bacterium Inner Membrane Inner Membrane Periplasm Periplasm Outer Membrane Outer Membrane LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Binds to LPS_OM LPS LptB2FGC->LPS_OM Transports Zosurabalpin Zosurabalpin Zosurabalpin->LptB2FGC Inhibits

Caption: Mechanism of action of Zosurabalpin.

Cefiderocol Mechanism of Action cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasm Periplasm Cefiderocol_Fe Cefiderocol-Iron Complex Iron_Transporter Iron Transporter Cefiderocol_Fe->Iron_Transporter Binds to Cefiderocol_Peri Cefiderocol Iron_Transporter->Cefiderocol_Peri Transports PBP Penicillin-Binding Proteins (PBPs) Cefiderocol_Peri->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits

Caption: Mechanism of action of Cefiderocol.

Imipenem_Relebactam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Periplasm Periplasm Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Binds to Beta_Lactamase β-Lactamase Beta_Lactamase->Imipenem Degrades Relebactam Relebactam Relebactam->Beta_Lactamase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits MIC_Testing_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotic Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

The Potent Partnership: A Comparative Guide to the Synergistic Effects of Taniborbactam (TAN-592B) with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the combination of β-lactam antibiotics with β-lactamase inhibitors stands as a cornerstone of modern therapeutic strategies. This guide provides a comprehensive comparison of the synergistic effects of taniborbactam (formerly TAN-592B), a novel broad-spectrum β-lactamase inhibitor, with the fourth-generation cephalosporin, cefepime. The data presented herein, compiled from recent in vitro studies, demonstrates the potentiation of cefepime's activity against a wide range of multidrug-resistant Gram-negative bacteria, offering a promising new tool for researchers, scientists, and drug development professionals.

Taniborbactam distinguishes itself from many other β-lactamase inhibitors by its ability to inhibit not only serine-β-lactamases (Ambler classes A, C, and D) but also metallo-β-lactamases (MBLs, Ambler class B), which are notoriously difficult to counteract.[1][2][3][4] This broad-spectrum inhibitory action restores the efficacy of cefepime against bacteria that have developed resistance through the production of these enzymes.

Mechanism of Synergistic Action

The synergistic relationship between taniborbactam and a β-lactam antibiotic like cefepime is based on a direct mechanism of enzyme inhibition. β-lactamase enzymes produced by resistant bacteria hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Taniborbactam protects the β-lactam antibiotic by inactivating these β-lactamases. It acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases.[4] This protective action allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect.

SynergyMechanism cluster_bacterium Resistant Bacterium BLI Taniborbactam (TAN-592B) BetaLactamase β-Lactamase (e.g., KPC, NDM) BLI->BetaLactamase Inhibits BL Cefepime (β-Lactam) PBP Penicillin-Binding Proteins (PBPs) BL->PBP Binds to & Inhibits BetaLactamase->BL Inactivates CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Mechanism of Taniborbactam-Cefepime Synergy

Quantitative Analysis of Synergy: Minimum Inhibitory Concentration (MIC) Data

The synergistic effect of taniborbactam is quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of the partner β-lactam antibiotic required to inhibit bacterial growth. The following tables summarize the in vitro activity of cefepime alone and in combination with a fixed concentration of taniborbactam (typically 4 µg/mL) against various resistant Gram-negative pathogens.

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales

Organism SubsetResistance PhenotypeCefepime MIC90 (µg/mL)Cefepime-Taniborbactam MIC90 (µg/mL)Fold Reduction in MIC90Reference
All Enterobacterales->160.25>64[2]
EnterobacteralesCefepime-Resistant>1281>128[5]
EnterobacteralesESBL Phenotype>1281>128[5]
EnterobacteralesCarbapenem-Resistant6488[5]
E. coliNDM-5-producing>128>8-[6]
EnterobacteralesKPC-positive>128--[6]
EnterobacteralesOXA-48-like-positive>164>4[1]
EnterobacteralesVIM-positive>16--[2]
EnterobacteralesNDM-positive>16--[2]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

Organism SubsetResistance PhenotypeCefepime MIC90 (µg/mL)Cefepime-Taniborbactam MIC90 (µg/mL)Fold Reduction in MIC90Reference
All P. aeruginosa-3284[2]
P. aeruginosaCefepime-Resistant>12864>2[7]
P. aeruginosaMultidrug-Resistant (MDR)>12832>4[8]
P. aeruginosaCarbapenem-Resistant>12816>8[9]
P. aeruginosaMeropenem-Nonsusceptible>3216>2[8]

Experimental Protocols

The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods. Below are detailed methodologies for two key experiments used to assess antibiotic synergy.

Broth Microdilution Checkerboard Assay

The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents.

Objective: To determine the MICs of two drugs in combination and calculate the Fractional Inhibitory Concentration Index (FICI) to assess synergy.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Stock solutions of cefepime and taniborbactam

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of cefepime along the x-axis of the microtiter plate and serial twofold dilutions of taniborbactam along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include control wells for each drug alone to determine their individual MICs. Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Following incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Cefepime D Dispense drug dilutions into 96-well plate A->D B Prepare serial dilutions of Taniborbactam B->D C Standardize bacterial inoculum E Inoculate wells with bacteria C->E D->E F Incubate plate E->F G Read MICs F->G H Calculate FICI G->H I Determine Synergy, Indifference, or Antagonism H->I

Checkerboard Synergy Assay Workflow
Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial combinations over time.

Objective: To assess the rate of bacterial killing by an antibiotic combination compared to the individual agents.

Materials:

  • Bacterial inoculum standardized to 0.5 McFarland

  • CAMHB

  • Cefepime and taniborbactam at predetermined concentrations (e.g., based on MICs)

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Prepare tubes of CAMHB containing:

    • No antibiotic (growth control)

    • Cefepime alone

    • Taniborbactam alone

    • Cefepime and taniborbactam in combination

  • Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubate the tubes at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Antagonism is defined as a ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.

Conclusion

The combination of taniborbactam with cefepime demonstrates significant synergistic effects against a broad spectrum of clinically relevant Gram-negative pathogens, including those expressing challenging β-lactamases such as ESBLs, KPCs, and MBLs. The data consistently show a substantial reduction in the MIC of cefepime in the presence of taniborbactam, restoring its activity against many resistant strains. These findings underscore the potential of cefepime-taniborbactam as a valuable new therapeutic option in the face of mounting antimicrobial resistance. Further in vivo and clinical studies are crucial to fully elucidate the therapeutic benefits of this promising combination.

References

Cross-Resistance Profile of TAN-592B: A Comparative Analysis with Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of TAN-592B, also known as Cephabacin F5 hydrochloride, with other established antibiotics. The data presented is intended to inform research and development efforts by providing insights into the activity of this novel cephem antibiotic against resistant bacterial strains.

Executive Summary

TAN-592B is a member of the cephabacin F group of antibiotics, which are cephem antibiotics characterized by a 7-formylamino substituent. This structural feature confers significant stability against a wide range of beta-lactamases, enzymes that are a primary mechanism of resistance to many penicillin and cephalosporin antibiotics. The primary mechanism of action for TAN-592B is the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). Specifically, cephabacins in the F group have demonstrated a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis. This unique mode of action and resistance to enzymatic degradation suggests a potential role for TAN-592B in combating infections caused by beta-lactam-resistant bacteria.

Comparative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of TAN-592B (Cephabacin F5) and comparator antibiotics against a panel of beta-lactamase-producing and non-producing bacterial strains. Data is compiled from available in-vitro studies.

Bacterial StrainResistance MechanismTAN-592B (Cephabacin F5) MIC (µg/mL)Ampicillin MIC (µg/mL)Cephalothin MIC (µg/mL)Cefotaxime MIC (µg/mL)
Escherichia coli K-12None0.21.61.60.1
Escherichia coli GN2411Type Ia (plasmid-mediated)0.4>10012.50.2
Enterobacter cloacae GN5715Chromosomal1.6>100>1001.6
Serratia marcescens GN7745Chromosomal0.8>100>1000.8
Proteus vulgaris GN4413Chromosomal0.2>100500.1
Staphylococcus aureus 209PNone0.20.050.11.6
Staphylococcus aureus 1840Penicillinase-producing0.41000.23.1

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The MIC values were determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared in the appropriate solvent and serially diluted to achieve the desired final concentrations.

  • Preparation of Agar Plates: Mueller-Hinton agar was prepared and autoclaved. After cooling to 50-55°C, the appropriate volume of each antibiotic dilution was added to the molten agar to achieve the final test concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth. The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was then diluted 1:10 to obtain a final inoculum concentration of approximately 10⁷ CFU/mL.

  • Inoculation: A multipoint inoculator was used to deliver approximately 1-2 µL of each bacterial suspension to the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacterial strain.

Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the mechanism of action of TAN-592B and how it overcomes a common resistance mechanism.

cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) PBP->PBP Inhibition Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Synthesizes TAN592B TAN-592B TAN592B->PBP Binds to

Caption: Mechanism of action of TAN-592B.

cluster_resistance Beta-Lactam Resistance BetaLactam Beta-Lactam Antibiotic BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolyzed by PBP_res Penicillin-Binding Proteins (PBPs) BetaLactamase->PBP_res Prevents binding to TAN592B_res TAN-592B (Resistant to Hydrolysis) TAN592B_res->PBP_res Binds to

Caption: TAN-592B overcomes beta-lactamase-mediated resistance.

Head-to-head comparison of TAN-592B and linezolid against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the available scientific data on the efficacy of TAN-592B and linezolid in the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections.

To our valued audience of researchers, scientists, and drug development professionals: This guide provides a detailed comparison of two antimicrobial agents, TAN-592B and linezolid, against the formidable pathogen, Methicillin-resistant Staphylococcus aureus (MRSA). While extensive data exists for the established antibiotic linezolid, information regarding TAN-592B is sparse in current scientific literature.

Initial searches identified "TAN-592B" as a designation for an antibiotic also known as Cephabacin F5 hydrochloride . The cephabacins are a group of cephem antibiotics that were studied for their antibacterial activity. Research from the early 1990s indicated that cephabacins with a 7-formylamino substituent, like the F group, demonstrated a broad spectrum of activity, including against beta-lactamase-producing bacteria[1]. They were found to inhibit peptidoglycan synthesis in bacteria[1]. However, recent, direct comparative studies evaluating the efficacy of TAN-592B (Cephabacin F5 hydrochloride) against MRSA, particularly in comparison to modern antibiotics like linezolid, are not available in the reviewed scientific literature.

Consequently, this guide will focus on a comprehensive review of the available experimental data for linezolid's performance against MRSA, providing a benchmark for the evaluation of novel compounds.

Linezolid: A Comprehensive Analysis Against MRSA

Linezolid is the first of the oxazolidinone class of antibiotics and has become a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria, including MRSA.[2] It is approved for treating bacterial pneumonia, skin and skin structure infections, and vancomycin-resistant enterococcal (VRE) infections.[2]

Mechanism of Action

Linezolid employs a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis.[3][4] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[4][][6] This early blockade of translation is distinct from many other protein synthesis inhibitors that act at later elongation stages.[3]

Linezolid_Mechanism_of_Action Mechanism of Action of Linezolid cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex Functional 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex No_Complex Formation Blocked 50S_subunit->No_Complex mRNA mRNA mRNA->Initiation_Complex tRNA Initiator tRNA tRNA->Initiation_Complex Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) No_Complex->Initiation_Complex No_Complex->Protein_Synthesis Inhibited

Caption: Mechanism of Action of Linezolid.

Quantitative Data Presentation

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) of linezolid against various MRSA strains from different studies. MIC is a key measure of an antibiotic's in vitro potency.

Study ReferenceMRSA StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Srinivasan et al. (as cited in[7])79--0.25 - 2
Unnamed Study[7]200 (including MRSA)121 - 4
Unnamed Study[8]Multiple Isolates--1.0 - 2.0 (susceptible colonies)
Unnamed Study[9]One Isolate--2.5

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo and Clinical Efficacy

The table below presents data from animal models and clinical trials, demonstrating linezolid's effectiveness in treating MRSA infections.

Study ReferenceModel/Patient PopulationLinezolid RegimenComparatorKey Outcomes
Yanagihara et al.[10]Murine hematogenous pulmonary infection with MRSA100 mg/kg/dayVancomycin (100 mg/kg/day)Significantly reduced bacterial count in lungs compared to vancomycin (6.39 vs 7.25 log10 CFU/mL, P < 0.05).
Yanagihara et al.[10]Murine hematogenous pulmonary infection with VISA100 mg/kg/dayVancomycin, TeicoplaninSignificantly improved survival rate (85% vs 40-45%, P < 0.05).
Wunderink et al.[11][12][13]Nosocomial pneumonia in adults (per-protocol population)600 mg IV every 12 hoursVancomycin (dose-optimized)Higher clinical cure rate (58% vs. 47%, P=0.042). Similar mortality.
Shorr et al.[14]Ventilator-associated pneumonia (VAP) with MRSANot specifiedVancomycin (weight-based)Higher clinical success rate at end of treatment (78.6% vs 65.9%).
Diekema et al.[15]Rabbit model of necrotizing pneumonia with MRSA50 mg/kg 3 times/dayVancomycin (30 mg/kg 2 times/day)Improved survival when treated early (25% mortality vs 83-100% with vancomycin). Suppressed toxin production.
Unnamed Study[9]Guinea pig foreign-body infection with MRSA25, 50, 75 mg/kg twice daily-Dose-dependent reduction in planktonic bacteria. Combination with rifampin was more effective.

Experimental Protocols

In Vitro Susceptibility Testing
  • Broth Microdilution: The minimum inhibitory concentrations (MICs) are typically determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][16][17] This involves preparing serial dilutions of the antibiotic in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the MRSA isolate (e.g., 5 x 105 CFU/mL).[16] The plates are incubated at a controlled temperature (e.g., 33-35°C) for a specified period (e.g., 24 hours).[16][18] The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[7] For MRSA, Mueller-Hinton broth is often supplemented with 2% NaCl.[16]

Animal Infection Models

Rodent models are frequently used to evaluate the in vivo efficacy of antibiotics against MRSA.[19][20][21]

  • Murine Hematogenous Pulmonary Infection Model: As described by Yanagihara et al., this model involves the intravenous injection of MRSA enmeshed in agar beads into mice.[10] This method establishes a reproducible pulmonary infection.[10][22] Treatment with the test compounds (e.g., linezolid) is initiated after a set period post-infection. Efficacy is assessed by determining the bacterial load (CFU/mL) in the lungs and monitoring survival rates over a defined period (e.g., 10 days).[10]

  • Rabbit Necrotizing Pneumonia Model: This model, used by Diekema et al., employs MRSA strains known to cause necrotizing pneumonia, such as the USA300 clone.[15] The bacteria are instilled into the lungs of rabbits to induce infection. Therapeutic interventions with antibiotics like linezolid are administered at various time points post-infection. The primary outcomes measured are survival rates and, in some studies, the in vivo production of bacterial toxins and inflammatory markers in the lungs.[15]

Animal_Model_Workflow Typical Workflow for an In Vivo MRSA Infection Model Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rabbits) Start->Animal_Acclimatization Infection Induce Infection (e.g., IV, Intratracheal) Animal_Acclimatization->Infection MRSA_Culture Prepare Standardized MRSA Inoculum MRSA_Culture->Infection Group_Allocation Randomly Allocate Animals to Treatment Groups Infection->Group_Allocation Treatment Administer Treatment (Linezolid, Comparator, Control) Group_Allocation->Treatment Monitoring Monitor for Clinical Signs and Survival Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Quantify Bacterial Load (CFU in Target Organs) Endpoint->Bacterial_Load Histopathology Histopathological Examination Endpoint->Histopathology Data_Analysis Statistical Analysis of Results Bacterial_Load->Data_Analysis Histopathology->Data_Analysis

Caption: Typical Workflow for an In Vivo MRSA Infection Model.

Conclusion

Linezolid has demonstrated consistent in vitro activity and in vivo efficacy against MRSA in a variety of preclinical and clinical settings. Its unique mechanism of inhibiting protein synthesis at the initiation stage makes it a valuable therapeutic option, particularly for infections resistant to other classes of antibiotics. In several studies, linezolid has shown comparable or superior clinical outcomes to vancomycin, the traditional standard of care for serious MRSA infections.

The lack of current, publicly available data on TAN-592B (Cephabacin F5 hydrochloride) prevents a direct and meaningful comparison with linezolid. Further research and publication of data on TAN-592B would be necessary to ascertain its relative efficacy and potential role in the treatment of MRSA infections.

References

Navigating Sepsis Research: A Comparative Analysis of Murine Models and Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Researchers investigating novel sepsis therapies face a critical need for robust preclinical models that accurately recapitulate the complex pathophysiology of human sepsis. While the investigational compound TAN-592B was the focus of this intended comparison, a thorough review of published literature and available data reveals no specific information regarding its validation or activity in murine sepsis models. Therefore, a direct comparative guide featuring TAN-592B cannot be constructed at this time.

This guide will instead provide a comprehensive overview of established murine sepsis models and compare alternative therapeutic agents with known activity in these systems. This information is intended to empower researchers, scientists, and drug development professionals in designing and interpreting preclinical sepsis studies.

Understanding Murine Sepsis Models: A Comparative Overview

The choice of a murine sepsis model is a critical determinant of the translational relevance of preclinical findings. Several models are commonly employed, each with distinct advantages and limitations. The most widely used models include Cecal Ligation and Puncture (CLP), Lipopolysaccharide (LPS) injection, and Cecal Slurry (CS) injection.

ModelDescriptionAdvantagesDisadvantagesKey Readouts
Cecal Ligation and Puncture (CLP) A surgical procedure involving ligation of the cecum followed by puncture with a needle to induce polymicrobial peritonitis.[1][2][3]Considered the "gold standard" as it closely mimics the pathophysiology of human intra-abdominal sepsis, including a dynamic inflammatory response.[2][3]High variability in severity and mortality due to technical differences and anatomical variations in the cecum.[2][3]Survival rates, bacterial load in blood and peritoneum, cytokine levels (e.g., TNF-α, IL-1β), organ dysfunction markers.[4]
Lipopolysaccharide (LPS) Injection Systemic administration of LPS, a major component of the outer membrane of Gram-negative bacteria, to induce a strong inflammatory response.[1][5][6]Highly reproducible and technically simple, allowing for the study of specific innate immune signaling pathways.[5][6]Does not fully replicate the complexity of a live bacterial infection, often leading to a more homogenous and rapid inflammatory cascade compared to clinical sepsis.[5]Survival rates, systemic cytokine storm, body temperature changes, leukocyte activation.[1]
Cecal Slurry (CS) Injection Intraperitoneal injection of a standardized suspension of cecal contents from donor mice.[5][7]Offers better control over the bacterial inoculum compared to CLP, potentially reducing variability.[5]Lacks the surgical trauma and ischemic component of the CLP model, which are contributing factors in human sepsis.[3]Survival rates, inflammatory cell infiltration into the peritoneal cavity, systemic bacterial dissemination.

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are essential for the reproducibility and comparability of preclinical sepsis studies.

Cecal Ligation and Puncture (CLP) Model Protocol
  • Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane, ketamine/xylazine).

  • Surgical Preparation: The abdomen is shaved and disinfected.

  • Laparotomy: A midline incision is made to expose the cecum.

  • Ligation: The cecum is ligated below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.

  • Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge. The size of the needle influences the rate of bacterial leakage.

  • Cecal Repositioning and Closure: A small amount of stool may be extruded to ensure patency of the puncture site. The cecum is then returned to the peritoneal cavity, and the abdominal wall and skin are sutured.

  • Post-operative Care: Mice receive fluid resuscitation and analgesics. They are closely monitored for signs of sepsis.

Lipopolysaccharide (LPS) Endotoxemia Model Protocol
  • LPS Preparation: A stock solution of LPS (typically from E. coli) is prepared in sterile, pyrogen-free saline.

  • Administration: LPS is injected intraperitoneally (i.p.) or intravenously (i.v.). The dose of LPS is a critical determinant of the severity of the resulting endotoxemia.

  • Monitoring: Mice are monitored for changes in body temperature, weight, and clinical signs of sickness.

  • Endpoint Analysis: Blood and tissues are collected at predetermined time points to measure cytokine levels, immune cell activation, and organ damage.

Visualization of Sepsis Pathophysiology and Experimental Design

To aid in the conceptualization of sepsis signaling and experimental workflows, the following diagrams are provided.

Sepsis_Signaling_Pathway Simplified Sepsis Signaling Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) e.g., LPS TLR4 Toll-like Receptor 4 (TLR4) PAMPs->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Sepsis Systemic Inflammatory Response (Sepsis) Cytokines->Sepsis Organ_Dysfunction Organ Dysfunction Sepsis->Organ_Dysfunction

Caption: Simplified signaling cascade initiated by PAMPs in sepsis.

CLP_Experimental_Workflow Cecal Ligation and Puncture (CLP) Experimental Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Perform CLP Surgery Anesthesia->Surgery Treatment Administer Test Compound (e.g., Antibiotic, Anti-inflammatory) Surgery->Treatment Monitoring Monitor Survival and Clinical Scores Treatment->Monitoring Data_Collection Collect Blood/Tissues for Analysis Monitoring->Data_Collection At defined endpoints or humane endpoint Analysis Analyze Data (Cytokines, Bacterial Load, etc.) Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for a CLP murine sepsis study.

Alternative Therapeutic Approaches in Preclinical Sepsis Research

In the absence of data for TAN-592B, researchers can consider a range of alternative therapeutic agents that have been evaluated in murine sepsis models. The primary goals of sepsis treatment are to eradicate the infection and modulate the host's inflammatory response.

Therapeutic ClassExamplesMechanism of ActionKey Findings in Murine Models
Antibiotics Piperacillin-tazobactam, MeropenemInhibit bacterial cell wall synthesis or other essential bacterial processes.Reduce bacterial burden and improve survival in CLP and bacterial injection models.[8]
Vasopressors Norepinephrine, VasopressinIncrease blood pressure by constricting blood vessels, counteracting septic shock-induced hypotension.[9][10]Improve hemodynamic parameters and can improve survival in severe sepsis models.[9][10]
Anti-inflammatory Agents Corticosteroids, Anti-cytokine antibodiesDampen the excessive inflammatory response that contributes to organ damage.Mixed results; timing and dosage are critical. Can reduce cytokine levels but may impair bacterial clearance.[11]

Conclusion

While the specific activity of TAN-592B in murine sepsis models remains uncharacterized in the public domain, the field of sepsis research offers a variety of well-established preclinical models and comparator compounds. A thorough understanding of the strengths and weaknesses of each model, coupled with rigorous experimental design and the selection of appropriate therapeutic benchmarks, is paramount for the successful development of novel treatments for this life-threatening condition. The information and protocols presented in this guide aim to provide a solid foundation for researchers embarking on or continuing their vital work in the fight against sepsis.

References

Independent Verification of TAN-592B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibiotic TAN-592B, also known as Cephabacin F5 hydrochloride, with other antimicrobial agents. The information presented is based on available scientific literature and aims to support independent verification of its mechanism of action through detailed experimental protocols and comparative data.

Overview of TAN-592B

TAN-592B belongs to the cephabacin family of antibiotics, which are a group of cephem antibiotics produced by bacteria.[1][2][3][4] Structurally, they are classified as β-lactam antibiotics. The core mechanism of action for this class of antibiotics is the inhibition of bacterial cell wall synthesis.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, TAN-592B and its related cephabacins exert their bactericidal effect by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2][5] This is achieved by targeting and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1][2]

The cephabacin F group of antibiotics, which includes TAN-592B (Cephabacin F5), has been shown to have a high affinity for specific PBPs. Studies on the closely related compound, cephabacin F1, revealed that its primary targets are:

  • Penicillin-Binding Protein (PBP) 1 in Escherichia coli[2]

  • Penicillin-Binding Protein (PBP) 4 in Bacillus subtilis[2]

Inhibition of these PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[2] This targeted action against essential bacterial enzymes, which are absent in mammalian cells, provides the basis for the selective toxicity of β-lactam antibiotics.

Comparative Analysis

To understand the efficacy of TAN-592B, it is crucial to compare its activity with other antibiotics that also target the bacterial cell wall. This comparison includes other β-lactam antibiotics and antibiotics with different chemical scaffolds but a similar mode of action.

Comparison with Other β-Lactam Antibiotics

β-lactam antibiotics are a broad class that includes penicillins, cephalosporins, carbapenems, and monobactams.[6] Cephalosporins, the class to which TAN-592B belongs, are further categorized into generations, with later generations generally exhibiting a broader spectrum of activity against Gram-negative bacteria.[7][8][9][10][11]

Table 1: Comparison of β-Lactam Antibiotics

Antibiotic ClassPrimary TargetGeneral Spectrum of ActivityExample Compounds
Cephabacins (TAN-592B) PBP 1 (Gram-negative), PBP 4 (Gram-positive)[2]Broad spectrum against Gram-positive and Gram-negative bacteria, including β-lactamase producers.[2]Cephabacin F1, Cephabacin H1
First-Generation Cephalosporins PBPsPrimarily active against Gram-positive bacteria.[7][8][9]Cefazolin, Cephalexin
Third-Generation Cephalosporins PBPsBroader activity against Gram-negative bacteria.[7][8][10]Ceftriaxone, Ceftazidime
Carbapenems PBPsVery broad spectrum against Gram-positive and Gram-negative bacteria.[12]Imipenem, Meropenem
Penicillins PBPsVaries by specific drug; generally more active against Gram-positive bacteria.Penicillin G, Amoxicillin
Comparison with Non-β-Lactam Cell Wall Synthesis Inhibitors

Other classes of antibiotics also inhibit cell wall synthesis but through different mechanisms.

Table 2: Comparison with Non-β-Lactam Antibiotics

Antibiotic ClassMechanism of ActionPrimary TargetExample Compounds
Glycopeptides Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the peptide side chain.[13]Peptidoglycan precursorsVancomycin, Teicoplanin
Bacitracin Interferes with the dephosphorylation of the C55-isoprenyl pyrophosphate lipid carrier.Lipid carrier cycleBacitracin
Fosfomycin Inhibits the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.[14]MurA enzymeFosfomycin

Experimental Protocols for Verification

To independently verify the mechanism of action of TAN-592B, the following key experiments can be performed.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay [15][16][17][18]

  • Prepare a serial dilution of TAN-592B in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a β-lactam antibiotic for its PBP targets.

Protocol: Fluorescent Penicillin Competition Assay [19][20][21][22]

  • Prepare bacterial membranes containing the PBPs from the test organism.

  • Incubate the membranes with varying concentrations of TAN-592B for a set period.

  • Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the reaction. This will bind to the PBPs that are not already occupied by TAN-592B.

  • Stop the reaction and separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescent bands using a gel imager. The decrease in fluorescence intensity with increasing concentrations of TAN-592B indicates competitive binding to the PBPs.

  • Quantify the band intensities to determine the IC50 value, which represents the concentration of TAN-592B required to inhibit 50% of the fluorescent penicillin binding.

Bacterial Cell Wall Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on the incorporation of radiolabeled precursors into the bacterial cell wall.

Protocol: Radiolabeled Precursor Incorporation Assay [14][23]

  • Grow a culture of the test bacteria to the mid-logarithmic phase.

  • Add a radiolabeled peptidoglycan precursor (e.g., N-acetylglucosamine or diaminopimelic acid) to the culture medium.

  • Simultaneously add varying concentrations of TAN-592B to the cultures.

  • Incubate for a defined period to allow for precursor incorporation.

  • Harvest the cells and precipitate the macromolecules, including the cell wall.

  • Measure the amount of radioactivity incorporated into the acid-insoluble fraction using a scintillation counter. A dose-dependent decrease in radioactivity indicates inhibition of cell wall synthesis.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows discussed.

TAN-592B_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Cross-linking Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBPs->Crosslinked_Peptidoglycan Cell_Lysis Cell_Lysis Crosslinked_Peptidoglycan->Cell_Lysis Weakened Cell Wall TAN-592B TAN-592B TAN-592B->PBPs Inhibition

Caption: Mechanism of action of TAN-592B.

PBP_Competition_Assay_Workflow Bacterial_Membranes Bacterial Membranes (with PBPs) Incubate_TAN-592B Incubate with varying [TAN-592B] Bacterial_Membranes->Incubate_TAN-592B Add_Fluorescent_Penicillin Add Fluorescent Penicillin Incubate_TAN-592B->Add_Fluorescent_Penicillin SDS_PAGE SDS-PAGE Add_Fluorescent_Penicillin->SDS_PAGE Visualize_Fluorescence Visualize and Quantify Fluorescence SDS_PAGE->Visualize_Fluorescence

Caption: Experimental workflow for the PBP competition assay.

Conclusion

The available evidence strongly indicates that TAN-592B (Cephabacin F5 hydrochloride) functions as a β-lactam antibiotic, inhibiting bacterial cell wall synthesis through the targeting of penicillin-binding proteins. Its broad spectrum of activity, including against β-lactamase-producing strains, makes it a compound of interest. The experimental protocols provided in this guide offer a framework for the independent verification of its mechanism of action and for conducting comparative studies with other antimicrobial agents. Further research to generate detailed quantitative data on the antibacterial spectrum and PBP affinity of TAN-592B is warranted to fully elucidate its therapeutic potential.

References

TAN-592B vs daptomycin: a comparative study on resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of TAN-592B and the well-established lipopeptide antibiotic daptomycin is currently not feasible due to a significant lack of publicly available scientific data on TAN-592B. While daptomycin is extensively characterized, information regarding the biological activity, mechanism of action, and resistance profile of TAN-592B is exceptionally scarce, precluding a meaningful comparison for researchers, scientists, and drug development professionals.

Initial investigations into TAN-592B reveal a Chemical Abstracts Service (CAS) number of 99685-75-3 and an alternative name of "Cephabacin F5 hydrochloride." This nomenclature suggests that TAN-592B may belong to the cephalosporin class of β-lactam antibiotics. However, beyond this classification, there is no accessible research detailing its antibacterial spectrum, potency against resistant strains, or its specific molecular interactions within bacterial cells.

In stark contrast, daptomycin is a well-documented cyclic lipopeptide antibiotic with a unique mechanism of action. It disrupts the bacterial cell membrane of Gram-positive bacteria in a calcium-dependent manner, leading to ion leakage, membrane depolarization, and ultimately, cell death.

Daptomycin: A Profile

Mechanism of Action: Daptomycin's bactericidal activity is initiated by its binding to the bacterial cytoplasmic membrane. This interaction is facilitated by calcium ions and leads to the formation of a complex that oligomerizes and inserts into the membrane. This process disrupts the membrane's structure and function, causing a rapid efflux of intracellular potassium ions and subsequent depolarization of the membrane potential. The dissipation of the membrane potential inhibits essential cellular processes, including DNA, RNA, and protein synthesis, resulting in bacterial cell death.

The signaling pathway for daptomycin's action can be conceptualized as a direct assault on the cell membrane's integrity, rather than an enzymatic inhibition pathway.

Daptomycin_Mechanism Daptomycin Daptomycin Complex Daptomycin-Ca2+ Complex Daptomycin->Complex Calcium Calcium Ions (Ca2+) Calcium->Complex Membrane Bacterial Cell Membrane Oligomerization Oligomerization & Membrane Insertion Complex->Oligomerization Binds to Membrane Depolarization Membrane Depolarization Oligomerization->Depolarization Causes Ion Leakage Death Cell Death Depolarization->Death Inhibits Cellular Processes

Caption: Daptomycin's mechanism of action workflow.

Resistance to Daptomycin: Bacterial resistance to daptomycin is a complex and multifactorial phenomenon, primarily observed in Gram-positive organisms such as Staphylococcus aureus and Enterococcus species. The mechanisms of resistance do not typically involve enzymatic degradation of the antibiotic but rather alterations in the bacterial cell envelope that prevent daptomycin from reaching its target.

Key mechanisms include:

  • Alterations in Cell Membrane Charge: Mutations in the mprF (multiple peptide resistance factor) gene can lead to an increase in the net positive charge of the bacterial cell membrane. This is achieved by the addition of lysyl-phosphatidylglycerol, which electrostatically repels the positively charged calcium-daptomycin complex.

  • Changes in Cell Wall and Membrane Composition: Modifications in the cell wall thickness and the composition of membrane phospholipids can also contribute to reduced daptomycin susceptibility.

  • Mutations in the YycG/WalK system: This two-component regulatory system is involved in cell wall homeostasis, and mutations in its components can affect daptomycin susceptibility.

An experimental workflow to determine daptomycin susceptibility and resistance mechanisms often involves the following steps:

Daptomycin_Resistance_Workflow cluster_testing Susceptibility Testing cluster_analysis Resistance Mechanism Analysis Strain Bacterial Isolate MIC MIC Determination (Broth Microdilution) Strain->MIC Genomic Whole Genome Sequencing MIC->Genomic If Resistant Membrane_Analysis Membrane Fluidity & Charge Analysis MIC->Membrane_Analysis If Resistant

Assessing the Post-Antibiotic Effect of Novel Quinolone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacodynamic properties of new antibiotic candidates is crucial for predicting their clinical efficacy. The post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a key parameter in this assessment. This guide provides a comparative overview of the PAE of fluoroquinolones, a major class of antibiotics, to serve as a benchmark for evaluating novel compounds like TAN-592B. While specific data for TAN-592B is not publicly available, the information presented here on established fluoroquinolones offers a robust framework for comparison.

The PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.[1] For instance, fluoroquinolones, which act by inhibiting DNA synthesis, generally exhibit a moderate PAE.[2]

Comparative Post-Antibiotic Effect Data

The following table summarizes the in vitro PAE of several fluoroquinolones and other antibiotics against various bacterial strains. This data provides a quantitative baseline for assessing the performance of new chemical entities.

Antibiotic ClassAntibioticBacterial Strain(s)PAE Duration (hours)
Fluoroquinolones Ciprofloxacin, Ofloxacin, Levofloxacin, Moxifloxacin, GarenoxacinBacillus anthracis2 - 5[3][4]
CiprofloxacinGram-negative bacilli3 - 4[1]
CiprofloxacinStaphylococcus aureus1.9[1]
MoxifloxacinPseudomonas aeruginosaStatistically greater than other fluoroquinolones[5]
Macrolides Erythromycin, Clarithromycin, TelithromycinBacillus anthracis1 - 4[3][4]
Lincosamides ClindamycinBacillus anthracis2[3][4]
Tetracyclines Tetracycline, MinocyclineBacillus anthracis1 - 3[3][4]
β-Lactams Penicillin G, Amoxicillin, CeftriaxoneBacillus anthracis1 - 2[3][4]
Glycopeptides VancomycinBacillus anthracis1 - 2[3][4]
Oxazolidinones LinezolidBacillus anthracis1[3]
Rifamycins RifampicinBacillus anthracis4 - 5[3][4]
Streptogramins Quinupristin/DalfopristinBacillus anthracis7 - 8[3][4]

Experimental Protocols

The determination of the in vitro PAE is a standardized process critical for the reproducible assessment of antibiotic efficacy.

Standard Viable Count Method:

  • Bacterial Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.

  • Antibiotic Exposure: The bacterial suspension is divided into a test and a control group. The test group is exposed to the antibiotic at a specific concentration (e.g., 10 times the Minimum Inhibitory Concentration - MIC) for a defined period (e.g., 1-2 hours).[3][4]

  • Antibiotic Removal: The antibiotic is removed from the test culture. This is typically achieved by repeated centrifugation and washing of the bacterial cells or by significant dilution (e.g., 1:1000) of the culture in an antibiotic-free medium.[6]

  • Monitoring Bacterial Growth: The number of viable bacteria (Colony Forming Units - CFU/mL) in both the test and control cultures is monitored over time by plating serial dilutions on agar plates.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after antibiotic removal.[3]

    • C is the corresponding time for the unexposed control culture to increase by 1 log10.[3]

Spectrophotometric Method:

An alternative, less labor-intensive method involves monitoring bacterial growth by measuring the optical density (OD) of the cultures over time using a spectrophotometer. The PAE is determined by comparing the time it takes for the OD of the treated and control cultures to reach a certain threshold.[6][7]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for PAE Determination

The following diagram illustrates the key steps in the experimental workflow for determining the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Bacterial Culture (Log Phase) exposure Antibiotic Exposure (e.g., 10x MIC, 2h) start->exposure control Control (No Antibiotic) start->control removal Antibiotic Removal (Washing/Dilution) exposure->removal monitoring Monitor Bacterial Growth (Viable Counts/OD) control->monitoring removal->monitoring calculation PAE Calculation (T - C) monitoring->calculation

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Generalized Mechanism of Action and PAE for Fluoroquinolones

This diagram outlines the mechanism of action of fluoroquinolones and factors that can influence their post-antibiotic effect. The PAE is thought to result from non-lethal damage to the bacteria and the persistence of the drug at its target site.[1] The dynamics of drug detoxification, including efflux and intracellular binding, also play a crucial role in determining the duration of the PAE.[8][9]

Fluoroquinolone_Mechanism cluster_cell Bacterial Cell quinolone Fluoroquinolone target DNA Gyrase & Topoisomerase IV quinolone->target Inhibits efflux Efflux Pump quinolone->efflux Expels Drug dna Bacterial DNA target->dna Acts on replication DNA Replication Inhibition dna->replication Blocked death Bacterial Cell Death replication->death pae Post-Antibiotic Effect (Persistent Suppression) replication->pae

Caption: Mechanism of fluoroquinolones and factors influencing PAE.

References

In Vivo Validation of TAN-592B: A Comparative Analysis (Data Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo comparison of the efficacy and toxicity of the antibiotic TAN-592B cannot be provided at this time due to a lack of publicly available experimental data.

Our investigation to gather information on TAN-592B, identified by the Chemical Abstracts Service (CAS) number 99685-75-3, revealed a significant scarcity of scientific literature detailing its biological activity. While the compound is cataloged as "this compound," no in vivo studies describing its efficacy against specific pathogens or its toxicological profile in animal models could be located.

To fulfill the user's request for a comparative guide, data on the following aspects would be essential:

  • Efficacy Data: This would include studies detailing the in vivo activity of TAN-592B in relevant infection models. Key parameters would be the effective dose (ED50), reduction in pathogen load, and improvement in survival rates.

  • Toxicity Data: Comprehensive toxicological studies are necessary to understand the safety profile of a compound. This includes acute, sub-chronic, and chronic toxicity studies, as well as the determination of the no-observed-adverse-effect level (NOAEL) and the lethal dose (LD50).

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Understanding the absorption, distribution, metabolism, and excretion (ADME) of TAN-592B is crucial for interpreting its efficacy and toxicity.

  • Mechanism of Action: While not strictly in vivo data, understanding the signaling pathways affected by TAN-592B would be critical for a thorough comparison with alternative antibiotics.

Potential Alternatives and the "TAN" Antibiotic Family

Searches for antibiotics with the "TAN" designation revealed other compounds, such as TAN-1057 A-D and TAN-950 A. Limited research on these molecules indicates they possess antibacterial and antifungal properties, respectively. For instance, TAN-1057 A has shown efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) in murine models. Were data available for TAN-592B, a comparison could be drawn to these or other relevant classes of antibiotics.

Hypothetical Experimental Workflow

For the in vivo validation of a novel antibiotic like TAN-592B, a typical experimental workflow would be as follows. This is a generalized representation and specific details would vary based on the compound and the infection model.

G cluster_0 Pre-clinical In Vivo Evaluation A Compound Formulation & Range-Finding B Acute Toxicity Study (e.g., in Mice) A->B Determine MTD C Efficacy Model Development (e.g., Murine Infection Model) A->C D Dose-Response Efficacy Study B->D Select Doses C->D Infect & Treat E Sub-chronic Toxicity Study (e.g., in Rats) D->E F Pharmacokinetic (PK) Profiling D->F G Data Analysis & Reporting D->G E->G F->G

Caption: A generalized workflow for the in vivo validation of a new antibiotic, from initial formulation and toxicity assessment to efficacy and pharmacokinetic studies.

Without the foundational in vivo data for TAN-592B, a meaningful comparison with alternative treatments, including the creation of data tables and detailed experimental protocols, is not possible. Further research and publication of primary data by the discoverers or developers of TAN-592B would be required to enable such a comparative analysis.

Comparative Transcriptomic Analysis of Bacteria Under TAN-592B Treatment: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific comparative transcriptomic studies on a compound designated "TAN-592B" are not available in the public domain. This guide, therefore, presents a hypothetical comparative framework based on the well-documented effects of protein synthesis-inhibiting antibiotics. The data and pathways described herein are illustrative and intended to serve as a template for researchers conducting similar investigations.

Introduction

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Understanding the detailed molecular mechanisms by which new compounds inhibit bacterial growth is crucial for their optimization and clinical application. Transcriptomic analysis, particularly RNA sequencing (RNA-seq), offers a powerful lens to observe global changes in gene expression within a bacterium upon antibiotic treatment.

This guide provides a comparative overview of the hypothetical transcriptomic effects of a novel protein synthesis inhibitor, TAN-592B, on a model bacterium such as Escherichia coli. The data presented is a synthesized representation of typical bacterial responses to this class of antibiotics, contrasted with other common antimicrobial agents.

Hypothetical Transcriptomic Profile of TAN-592B

For the purpose of this guide, TAN-592B is posited to be a novel antibiotic that targets the bacterial ribosome, leading to the inhibition of protein synthesis. Its transcriptomic signature is compared with that of two well-characterized antibiotics: a fluoroquinolone (DNA gyrase inhibitor) and a beta-lactam (cell wall synthesis inhibitor).

Table 1: Comparative Summary of Differentially Expressed Gene (DEG) Categories
Gene Category TAN-592B (Protein Synthesis Inhibitor) Fluoroquinolone (DNA Gyrase Inhibitor) Beta-Lactam (Cell Wall Synthesis Inhibitor)
Ribosomal Proteins Strong DownregulationMinor UpregulationNo Significant Change
Amino Acid Biosynthesis General DownregulationUpregulation of specific pathwaysVariable
Translation Factors Strong DownregulationMinor ChangesMinor Changes
SOS Response & DNA Repair No Significant ChangeStrong UpregulationMinor Upregulation
Cell Wall Synthesis Minor DownregulationMinor DownregulationStrong Upregulation of stress response genes
Stress Response (e.g., heat shock) Strong UpregulationUpregulationStrong Upregulation
Metabolism (e.g., TCA cycle) General DownregulationDownregulationDownregulation

Experimental Protocols

A generalized protocol for performing comparative transcriptomics of bacteria treated with an antibiotic is outlined below.

Bacterial Culture and Antibiotic Treatment
  • Strain: Escherichia coli K-12 MG1655 is cultured in Luria-Bertani (LB) broth at 37°C with shaking at 200 rpm.

  • Growth Phase: The culture is grown to the mid-logarithmic phase (OD600 ≈ 0.5).

  • Antibiotic Exposure: The bacterial culture is divided into four subcultures: a no-treatment control, and treatments with TAN-592B, a fluoroquinolone, and a beta-lactam at their respective minimum inhibitory concentrations (MIC).

  • Incubation: The cultures are incubated for a defined period (e.g., 60 minutes) under the same growth conditions.

RNA Extraction and Sequencing
  • Harvesting: Bacterial cells are rapidly harvested by centrifugation at 4°C.

  • RNA Stabilization: The cell pellet is immediately resuspended in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing: An rRNA depletion step is performed, followed by the construction of sequencing libraries using a strand-specific RNA-seq library preparation kit. Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

  • Mapping: The processed reads are mapped to the reference genome of E. coli K-12 MG1655.

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between the treated and control samples are identified using statistical packages like DESeq2 or edgeR.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify overrepresented biological functions and pathways.

Visualizations

Signaling Pathway Perturbation

The following diagram illustrates the hypothetical primary and secondary effects of TAN-592B on bacterial signaling and metabolic pathways.

TAN592B_Pathway cluster_primary Primary Effect cluster_secondary Secondary Effects TAN-592B TAN-592B Ribosome Ribosome TAN-592B->Ribosome Inhibits Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Blocks Stress_Response General Stress Response (e.g., Hsp) Protein Synthesis->Stress_Response Induces Metabolism Central Metabolism (e.g., TCA Cycle) Protein Synthesis->Metabolism Downregulates Amino_Acid Amino Acid Biosynthesis Protein Synthesis->Amino_Acid Downregulates

Caption: Hypothetical signaling cascade initiated by TAN-592B.

Experimental Workflow

The diagram below outlines the key steps in the comparative transcriptomic analysis.

Transcriptomics_Workflow Start Start Bacterial_Culture Bacterial Culture (E. coli K-12) Start->Bacterial_Culture Antibiotic_Treatment Antibiotic Treatment (Control, TAN-592B, Fluoroquinolone, Beta-Lactam) Bacterial_Culture->Antibiotic_Treatment RNA_Extraction Total RNA Extraction Antibiotic_Treatment->RNA_Extraction Sequencing rRNA Depletion & RNA Sequencing RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG, Enrichment) Sequencing->Data_Analysis Comparison Comparative Analysis of Transcriptomic Profiles Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparative transcriptomics.

Conclusion

This guide provides a foundational framework for the comparative transcriptomic analysis of a novel antibiotic, exemplified by the hypothetical compound TAN-592B. By comparing its effects on bacterial gene expression with those of well-understood antibiotics, researchers can gain deeper insights into its mechanism of action and potential off-target effects. The presented protocols and visualizations serve as a starting point for designing and interpreting such studies, ultimately aiding in the rational development of new antimicrobial therapies.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for the Antibiotic TAN-592B

Author: BenchChem Technical Support Team. Date: November 2025

The primary goal of disposal is to hydrolyze the β-lactam ring, rendering the antibiotic inactive and mitigating the risk of contributing to antimicrobial resistance in the environment. The following procedures provide a step-by-step guide for the proper disposal of TAN-592B in a laboratory setting.

Disposal Plan and Operational Guidance

1. Small Quantities in Used Culture Media:

For cell culture media containing TAN-592B where the living cells have been killed, autoclaving can be a suitable initial step. However, it is crucial to note that autoclaving does not guarantee the degradation of all antibiotics.[2] Therefore, subsequent chemical inactivation is strongly recommended.

2. Stock Solutions and Pure Compound:

Stock solutions and any remaining pure TAN-592B powder should be treated as hazardous chemical waste.[2] Direct disposal down the drain is not permissible.[3] The recommended procedure is chemical inactivation followed by disposal as chemical waste according to institutional guidelines.

Experimental Protocol: Chemical Inactivation of TAN-592B

The following protocol details the chemical degradation of the β-lactam ring using sodium hydroxide. This method has been demonstrated to be effective for various β-lactam antibiotics.[2]

Materials:

  • TAN-592B waste (stock solution, unused media, or dissolved powder)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Chemical fume hood

  • pH indicator strips or a calibrated pH meter

  • Appropriate, labeled chemical waste container

Procedure:

  • Preparation: Perform all subsequent steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Alkaline Hydrolysis: To the TAN-592B waste, add an equal volume of 1 M Sodium Hydroxide solution.[2] For example, for every 10 mL of antibiotic waste, add 10 mL of 1 M NaOH.

  • Mixing and Reaction Time: Gently stir the mixture. Allow the reaction to proceed for a minimum of 20 minutes to ensure complete hydrolysis of the β-lactam ring.[4]

  • Neutralization (Optional but Recommended): After the inactivation period, the resulting solution will be highly alkaline. If required by your institution's waste disposal protocol, neutralize the solution by carefully adding a suitable acid (e.g., 1 M Hydrochloric Acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH indicator strips or a pH meter. This step should be performed with caution due to the potential for an exothermic reaction.

  • Disposal: The inactivated and neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[2]

Quantitative Data for Inactivation

ParameterValueReference
Inactivating Agent1 M Sodium Hydroxide (NaOH)[2]
Recommended Ratio1:1 (Waste:NaOH solution)[2]
Minimum Reaction Time20 minutes[4]
Target pH (Post-Neutralization)6.0 - 8.0Institutional Guidance

Logical Workflow for TAN-592B Disposal

The following diagram illustrates the decision-making process for the proper disposal of TAN-592B.

Start Start: TAN-592B Waste Waste_Type Identify Waste Type Start->Waste_Type Stock_Solution Stock Solution / Pure Compound Waste_Type->Stock_Solution Concentrated Used_Media Used Culture Media Waste_Type->Used_Media Dilute Chemical_Inactivation Chemical Inactivation (1M NaOH, 20 min) Stock_Solution->Chemical_Inactivation Autoclave Autoclave (Optional First Step) Used_Media->Autoclave Neutralization Neutralization (Optional) Chemical_Inactivation->Neutralization Collect_Waste Collect in Labeled Hazardous Waste Container Neutralization->Collect_Waste EHS_Disposal Dispose via Institutional EHS Collect_Waste->EHS_Disposal Autoclave->Chemical_Inactivation

Caption: Decision workflow for the disposal of TAN-592B.

By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with the disposal of the antibiotic TAN-592B, ensuring both personnel safety and environmental protection. Always consult your institution's specific guidelines for hazardous waste disposal.

References

Essential Safety and Handling Guidance for Antibiotic TAN-592B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Antibiotic TAN-592B was publicly available at the time of this writing. The following guidance is based on general best practices for handling novel, potentially potent antibiotic compounds in a laboratory setting. A substance-specific risk assessment is crucial once more detailed toxicological and physicochemical data are available.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to build a foundation of safety and trust in handling novel chemical entities.

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended due to the unknown hazard profile of this compound. The following table summarizes the recommended PPE based on general principles for handling hazardous drugs and chemicals in a laboratory setting.[1][2][3][4]

Body AreaRecommended PPEStandard/Specification
Respiratory Full-face air-purifying respirator or Powered Air-Purifying Respirator (PAPR)NIOSH approved
Eye/Face Safety glasses with side shields or goggles; face shield if splashes are likely.[5]ANSI Z87.1 / EN 166
Hands Double gloving with chemotherapy-rated nitrile gloves.[2]ASTM D6978
Body Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2]ANSI/AAMI PB70 Level 2 or higher
Feet Chemical-resistant, steel-toe boots or shoes with disposable shoe covers.[6]ASTM F2413
Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.[5]

AspectProcedure
Engineering Controls Handle in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. Ensure adequate ventilation.[5]
Hygiene Practices Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.[5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.[5]
Clothing Remove and wash contaminated clothing before reuse.[5]
Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical and/or biohazardous waste.

Waste TypeDisposal Procedure
Contaminated PPE Place in a designated, sealed, and labeled hazardous waste container.
Unused Compound Dispose of as hazardous chemical waste. Do not dispose of down the drain.
Contaminated Labware Decontaminate if possible, or dispose of as hazardous waste.

Experimental Protocols

While no specific experimental protocols for this compound were found, the following diagrams illustrate standard laboratory workflows for handling potent compounds.

Workflow for Handling a Chemical Spill

This diagram outlines the immediate steps to be taken in the event of a chemical spill.

A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Secure Area B->C D Assess the Spill (Size, Location, Hazards) C->D E Don Appropriate PPE D->E F Contain the Spill (Use absorbent material) E->F G Neutralize/Clean Up Spill (Follow specific procedure) F->G H Decontaminate Area & Equipment G->H I Dispose of Contaminated Materials (As hazardous waste) H->I J Report the Incident I->J

Caption: Chemical Spill Response Workflow.
Personal Protective Equipment (PPE) Donning and Doffing Sequence

Proper donning and doffing of PPE is crucial to prevent contamination.[1] The following diagrams illustrate the recommended sequence.

Donning (Putting On) PPE

A 1. Gown B 2. Mask or Respirator A->B C 3. Goggles or Face Shield B->C D 4. Gloves (First Pair) C->D E 5. Gloves (Second Pair, over cuff) D->E

Caption: PPE Donning Sequence.

Doffing (Taking Off) PPE

A 1. Gloves (Outer Pair) B 2. Gown and Gloves (Inner Pair) A->B C 3. Exit Lab/Anteroom B->C D 4. Goggles or Face Shield C->D E 5. Mask or Respirator D->E F 6. Wash Hands Thoroughly E->F

Caption: PPE Doffing Sequence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic tan-592B
Reactant of Route 2
Antibiotic tan-592B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.